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Core Science & Biosynthesis

Foundational

Stereochemical Determinants and Binding Affinity of the Diazabicyclooctane Core: A Technical Analysis of (2S,5S)-Avibactam Sodium Salt

Executive Summary Avibactam sodium is a first-in-class, non-β-lactam β-lactamase inhibitor characterized by its unique diazabicyclooctane (DBO) scaffold. While the clinically approved active pharmaceutical ingredient (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Avibactam sodium is a first-in-class, non-β-lactam β-lactamase inhibitor characterized by its unique diazabicyclooctane (DBO) scaffold. While the clinically approved active pharmaceutical ingredient (API) is strictly the (1R,2S,5R) enantiomer, the (2S,5S) diastereomer serves as a critical stereochemical inflection point. In drug development, the (2S,5S) configuration is frequently encountered as a key synthetic intermediate and a stereochemical impurity. This whitepaper provides an in-depth analysis of the structural causality behind the binding affinity of the DBO core, the kinetic cost of stereochemical mismatch in the (2S,5S) diastereomer, and the self-validating experimental protocols required for its chemoenzymatic isolation.

Part 1: Stereochemical Architecture and the Cost of Mismatch

The core of avibactam is a highly rigid 1,6-diazabicyclo[3.2.1]octane ring. The relative stereochemistry between the C2-carboxamide and the C5-bridgehead nitrogen dictates the three-dimensional vector of the N6-sulfate group.

In the active (2S,5R) configuration, the molecule acts as a perfect transition-state mimic of a β-lactam substrate. The N6-sulfate group functions as a carboxylate bioisostere, anchoring deeply into the conserved basic pocket of serine β-lactamases (SBLs)—specifically interacting with residues such as Ser130, Thr235, and Arg244 in Ambler Class A enzymes[1].

Conversely, the (2S,5S) diastereomer exhibits an inverted bridgehead orientation. This stereochemical flip alters the DBO ring pucker, forcing the N6-sulfate group into a sterically disallowed region. This misalignment clashes with the active site wall and destroys the hydrogen-bonding network necessary to form the initial non-covalent encounter complex ( Ki​ ), rendering the (2S,5S) form virtually inactive as an inhibitor.

Part 2: Kinetic Profiling and Reversible Covalent Inhibition

Avibactam inhibits SBLs via a unique reversible covalent mechanism. Unlike traditional β-lactam inhibitors (e.g., clavulanic acid) that undergo hydrolytic degradation after acylation, avibactam deacylates via ring recyclization, releasing the intact inhibitor back into solution[2].

G A Free β-Lactamase + Avibactam B Non-covalent Encounter Complex (Ki) A->B k1 B->A k-1 C Nucleophilic Attack (Ser70) B->C k2 (Acylation) D Covalent Acyl-Enzyme Intermediate C->D Ring Opening E Ring Recyclization (Deacylation) D->E k-2 (Off-rate) E->A Intact Inhibitor Release

Mechanism of reversible covalent inhibition by avibactam via ring opening and recyclization.
Quantitative Kinetic Data

The binding affinity of avibactam is defined by its acylation efficiency ( k2​/Ki​ ) and the residence time of the acyl-enzyme complex (defined by the deacylation half-life, t1/2​ ). Because the (2S,5S) diastereomer fails to form the initial Ki​ complex, its acylation efficiency drops by over three orders of magnitude compared to the active (2S,5R) API[3].

Table 1: Comparative Kinetic Parameters Across Key β-Lactamases

Enzyme (Ambler Class)(2S,5R)-Avibactam Acylation ( k2​/Ki​ )(2S,5R)-Avibactam Off-rate ( t1/2​ )(2S,5S)-Diastereomer Affinity
CTX-M-15 (A) 1.0×105 M−1s−1 40 minNegligible ( >1000 -fold reduction)
KPC-2 (A) 1.3×104 M−1s−1 82 minNegligible
OXA-10 (D) 1.1×101 M−1s−1 > 5 daysInactive
P. aeruginosa AmpC (C) Not determined (rapid)6 minInactive
E. cloacae AmpC (C) Not determined (rapid)300 minInactive

(Data derived from baseline inhibition values of the active API[3].)

Part 3: Chemoenzymatic Synthesis and Stereocontrol

Because the (2S,5S) and (2S,5R) configurations dictate biological activity, synthesizing the DBO core requires rigorous stereocontrol. Modern scalable routes utilize chemoenzymatic kinetic resolution to separate these diastereomeric precursors[4].

Starting from ethyl-5-hydroxypicolinate, catalytic hydrogenation yields a racemic cis/trans mixture of piperidine-2-carboxylates. The critical resolution step employs Candida antarctica Lipase B (CAL-B).

Causality behind the choice of CAL-B: CAL-B possesses a highly specific hydrophobic binding pocket that discriminates between the (2S,5S) and (2S,5R) stereocenters. It selectively hydrolyzes the (2S,5S) ester into its corresponding acid while leaving the (2S,5R) ester intact. This allows the (2S,5S)-5-hydroxypiperidine-2-carboxylate to be isolated as a distinct byproduct/precursor with high enantiopurity (d.r. ≥ 99:1)[5].

G N1 Ethyl-5-hydroxypicolinate N2 Catalytic Hydrogenation (Pd/C, H2) N1->N2 Reduction N3 cis/trans-5-hydroxypiperidine -2-carboxylate N2->N3 Racemic Mix N4 Lipase CAL-B Resolution (Enzymatic) N3->N4 Kinetic Resolution N5 (2S,5S)-Intermediate (By-product/Precursor) N4->N5 Hydrolysis N6 (2S,5R)-Intermediate (Active Precursor) N4->N6 Esterification

Chemoenzymatic workflow for resolving (2S,5S) and (2S,5R) avibactam precursors using Lipase CAL-B.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems for the isolation and kinetic profiling of the (2S,5S) diastereomer.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (2S,5S)-Precursors

Objective: Isolate (2S,5S)-5-hydroxypiperidine-2-carboxylate from a racemic mixture.

  • Substrate Preparation: Dissolve 100g of racemic cis/trans-5-hydroxypiperidine-2-carboxylate in 1L of potassium phosphate buffer (pH 8.0).

  • Enzymatic Resolution: Add 10g of immobilized Lipozyme CAL-B. Incubate the suspension at 40°C for 48 hours under gentle agitation.

    • Causality: The 40°C temperature optimizes CAL-B thermodynamic activity without denaturing the enzyme, ensuring selective hydrolysis of only the (2S,5S) enantiomer[4].

  • Phase Separation: Filter out the immobilized enzyme. Adjust the aqueous filtrate to pH 9.0 and extract with dichloromethane (DCM) three times.

    • Causality: The unreacted (2S,5R)-ester partitions into the organic DCM layer, while the hydrolyzed (2S,5S)-acid remains ionized in the aqueous layer.

  • Validation Checkpoint (Chiral HPLC): Sample the aqueous layer and analyze via Chiral High-Performance Liquid Chromatography (CHPLC). Proceed to crystallization only if the enantiomeric excess (ee) is >99%. If ee <99%, re-subject the aqueous layer to a secondary CAL-B polish[5].

Protocol 2: Surface Plasmon Resonance (SPR) Profiling of Binding Affinity

Objective: Quantify the lack of binding affinity of the (2S,5S)-avibactam sodium salt compared to the active (2S,5R) API.

  • Ligand Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize purified CTX-M-15 β-lactamase (diluted in 10 mM sodium acetate, pH 5.0) to a target level of 500 Response Units (RU). Quench unreacted esters with 1M ethanolamine.

  • Analyte Injection: Prepare a serial dilution (0.1 μM to 10 μM) of both (2S,5S)-avibactam and (2S,5R)-avibactam in HBS-EP+ running buffer. Inject analytes at a flow rate of 30 μL/min for 180 seconds.

    • Causality: SPR is chosen over steady-state Michaelis-Menten assays because avibactam is a covalent reversible inhibitor. Steady-state assays cannot accurately uncouple the encounter complex ( Ki​ ) from the acylation rate ( k2​ ). SPR allows real-time observation of both phases[1].

  • Regeneration: Wash the chip with running buffer for 600 seconds to allow complete deacylation (recyclization) of the active inhibitor.

  • Validation Checkpoint (Kinetic Fitting): Ensure the baseline returns to 0 RU before the next injection (confirming reversible covalent binding). Fit the sensorgrams to a two-state reaction model. A χ2 value of <10% of Rmax​ validates the mathematical fit of the kinetic parameters.

References

1.[1] Title: Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition Source: ACS Publications URL:[Link]

2.[2] Title: Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance Source: ASM Journals URL:[Link]

3.[3] Title: Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases Source: PMC URL:[Link]

4.[4] Title: Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials Source: ChemRxiv URL:[Link]

5.[5] Title: Synthesis and characterization of four diastereomers of β-lactamase inhibitor drug intermediate Source: ResearchGate URL:[Link]

Sources

Exploratory

The Kinetic Architecture of (2S,5S)-Avibactam Sodium: Reversible Covalent Inhibition of Serine β-Lactamases

Executive Summary The advent of (2S,5S)-avibactam sodium marked a paradigm shift in antimicrobial pharmacology. Unlike traditional β-lactamase inhibitors (e.g., clavulanic acid, tazobactam) which act as "suicide substrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of (2S,5S)-avibactam sodium marked a paradigm shift in antimicrobial pharmacology. Unlike traditional β-lactamase inhibitors (e.g., clavulanic acid, tazobactam) which act as "suicide substrates" that are rapidly hydrolyzed and destroyed by the target enzyme, avibactam utilizes a highly efficient, reversible covalent mechanism . Based on a diazabicyclooctane (DBO) scaffold, avibactam achieves near 1:1 stoichiometry, meaning one inhibitor molecule neutralizes one enzyme molecule without being consumed in the process [[1]]().

As application scientists and drug developers, understanding the precise kinetic parameters—specifically the acylation rate ( kon​ ) and the decarbamoylation rate ( koff​ )—is critical for optimizing dosing regimens and anticipating resistance mechanisms. This technical guide deconstructs the kinetic framework of avibactam, providing field-proven protocols for evaluating its interaction with clinically relevant serine β-lactamases (SBLs).

Mechanistic Framework: The Reversible Covalent Pathway

The inhibition of SBLs by avibactam follows a distinct kinetic pathway. The nucleophilic serine residue (e.g., Ser70 in Class A enzymes like CTX-M-15) attacks the urea carbonyl of avibactam, forming a stable covalent carbamoyl ester []().

Traditional inhibitors undergo a secondary hydrolysis step ( k3​ ), leading to irreversible degradation of the inhibitor. Avibactam, however, undergoes a slow recyclization process ( koff​ ), releasing the intact, active inhibitor back into the microenvironment . This results in an exceptionally low partition ratio ( kcat​/kinact​≈1 ), making it a highly potent therapeutic agent.

AvibactamKinetics E_I E + I (Free Enzyme & Avibactam) EI_comp E:I (Non-Covalent Complex) E_I->EI_comp k_1 EI_comp->E_I k_-1 EI_cov E-I* (Covalent Carbamoyl Ester) EI_comp->EI_cov k_2 (Acylation) Regen E + I (Recyclized Intact Avibactam) EI_cov->Regen k_off (Recyclization) Degrad E + Degradation Products (Traditional Suicide Inhibitors) EI_cov->Degrad Hydrolysis (Negligible)

Kinetic pathway of Avibactam demonstrating reversible covalent carbamoylation and recyclization.

Quantitative Data: Kinetic Parameters Across β-Lactamase Classes

The efficacy of avibactam is highly dependent on the topology of the target enzyme's active site. For instance, avibactam exhibits a rapid carbamoylation rate ( kon​=1.3×105 M−1s−1 ) against CTX-M-15, leading to a sub-nanomolar dissociation constant ( KD​ ) . Conversely, structural nuances in KPC-2 result in an inactivation rate that is roughly 3-fold lower than that of CTX-M-15 2. Extended-spectrum enzymes like PER-2 exhibit even lower acylation efficiencies due to the displacement of the Ser130 side-chain, which impairs the formation of critical hydrogen bonds with the sulfate group of avibactam 3.

Table 1: Comparative Kinetic Parameters of Avibactam
Enzyme TargetAmbler Class IC50​ (nM) kon​ / k2​/K ( M−1s−1 ) koff​ ( s−1 ) KD​ / Ki​ (nM)
CTX-M-15 Class A3.4 1.3×105 3.0×10−4 2.0
KPC-2 Class AN/A 2.3×104 ~ 6.0×10−6 N/A
TEM-1 Class A8.0N/AN/AN/A
PER-2 Class AN/A ≈103 N/AN/A
AmpC (P99) Class C80.0N/AN/AN/A

(Data synthesized from , [[2]](), 1, and 3.)

Experimental Causality: Why Stopped-Flow Kinetics?

A common pitfall in evaluating DBO inhibitors is the reliance on standard steady-state plate readers. Stopped-flow kinetics imply that avibactam reacts covalently with enzymes like TEM-1 within a mere 250 milliseconds . Because standard spectrophotometers possess a dead time of 10–15 seconds, the entire pre-steady-state acylation "burst" phase is lost, yielding artificially skewed kon​ values.

To accurately capture the real-time formation of the E−I∗ complex, a stopped-flow apparatus with a dead time of < 2 ms is strictly required.

StoppedFlowWorkflow Step1 1. Reagent Preparation Validate [E] << [I] for pseudo-first-order Step2 2. Rapid Mixing (Stopped-Flow) Dead time < 2 ms to capture burst phase Step1->Step2 Step3 3. Pre-Steady-State Acquisition Monitor reporter substrate cleavage Step2->Step3 Step4 4. Kinetic Modeling Fit k_obs to exponential decay models Step3->Step4

Stopped-flow kinetic assay workflow for determining pre-steady-state acylation rates.

Protocol: Self-Validating Stopped-Flow Determination of kon​

This protocol utilizes a reporter substrate (e.g., nitrocefin) to track the depletion of free enzyme in real-time. It is designed as a self-validating system; the inclusion of baseline uninhibited velocity checks ensures that enzyme viability is confirmed prior to mathematical fitting.

Step 1: Reagent Equilibration and Baseline Validation

  • Prepare the target β-lactamase (e.g., KPC-2) at a final assay concentration of 1–5 nM in 50 mM HEPES buffer (pH 7.5) supplemented with 0.1 mg/mL BSA to prevent surface adsorption.

  • Prepare avibactam sodium across a concentration gradient (e.g., 50 nM to 2 µM) to ensure pseudo-first-order conditions ( [I]≫[E] ).

  • Prepare the reporter substrate, nitrocefin, at 100μM .

  • Validation Check: Run a blank injection (Enzyme + Nitrocefin, no inhibitor) to establish the uninhibited initial velocity ( v0​ ). The signal must be linear for at least 5 seconds.

Step 2: Rapid Mixing and Data Acquisition

  • Load Syringe A with the Enzyme + Reporter Substrate mixture.

  • Load Syringe B with the Avibactam solution.

  • Execute rapid mixing (1:1 volume ratio) at 25°C.

  • Monitor the change in absorbance at 482 nm (for nitrocefin cleavage) over a 10-second window.

Step 3: Non-Linear Regression and Quality Control

  • The resulting progress curves will show an initial burst of product formation that exponentially decays to a steady-state rate as the enzyme is carbamoylated.

  • Fit the data to the integrated rate equation for slow-binding inhibition:

    P(t)=vs​t+kobs​v0​−vs​​[1−exp(−kobs​t)]
  • Validation Check: Plot the residuals of the fit. A random scatter around zero confirms the validity of the exponential model.

  • Plot the extracted kobs​ values against [I] . The slope of the linear regression yields kon​ (or k2​/K ).

Structural Causality of Resistance: The D179Y KPC-2 Variant

Understanding the kinetics of avibactam is essential for elucidating clinical resistance. Resistance to the ceftazidime-avibactam combination often arises not from the degradation of avibactam, but from active site mutations that perturb the kinetic equilibrium.

A prime example is the D179Y mutation in the KPC-2 β-lactamase (the Ω -loop variant). Kinetic analysis of purified D179Y KPC-2 demonstrates a drastic reduction in the efficacy of avibactam inhibition 4. The substitution of aspartic acid with tyrosine at position 179 alters the hydrogen-bonding network, severely impairing the acylation rate ( kon​ ) of avibactam. Simultaneously, this mutation lowers the Km​ for ceftazidime, allowing the variant enzyme to preferentially bind and hydrolyze the antibiotic before avibactam can establish the covalent carbamoyl complex 4. This dual-kinetic shift perfectly explains the phenotypic resistance observed in clinical isolates.

References

  • Time-resolved ligand dynamics revealed in a β-lactamase using room-temper
  • Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition PMC - NIH
  • A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation Organic Process Research & Development - ACS Public
  • Different Conformations Revealed by NMR Underlie Resistance to Ceftazidime/Avibactam and Susceptibility to Meropenem and Imipenem among D179Y Variants of KPC β-Lactamase Antimicrobial Agents and Chemotherapy - ASM Journals
  • Structural Insights into the Inhibition of the Extended-Spectrum β-Lactamase PER-2 by Avibactam ResearchG

Sources

Foundational

In Vitro Pharmacokinetics of (2S,5S)-Avibactam Sodium Salt: A Technical Guide

Executive Summary & Pharmacokinetic Rationale (2S,5S)-avibactam sodium salt is a highly potent, non-β-lactam β-lactamase inhibitor characterized by its unique diazabicyclooctane core. It restores the antimicrobial effica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacokinetic Rationale

(2S,5S)-avibactam sodium salt is a highly potent, non-β-lactam β-lactamase inhibitor characterized by its unique diazabicyclooctane core. It restores the antimicrobial efficacy of partner β-lactams (such as ceftazidime) against pathogens expressing Ambler Class A, Class C, and some Class D β-lactamases[1][2].

From a pharmacokinetic (PK) perspective, the in vitro absorption, distribution, metabolism, and excretion (ADME) profile of avibactam is defined by high metabolic stability, minimal plasma protein binding, and targeted interactions with renal solute carrier (SLC) transporters[3][4]. As a Senior Application Scientist, understanding the causality behind these in vitro metrics is paramount: they directly predict the drug's in vivo behavior, dictate dosing regimens in renally impaired patients, and map the boundaries of potential drug-drug interactions (DDIs).

Quantitative In Vitro ADME Profile

To establish a baseline for clinical translation, the foundational in vitro PK parameters of avibactam are synthesized below.

PK ParameterIn Vitro ObservationClinical / Mechanistic Implication
Plasma Protein Binding 5.7% – 8.2% (Concentration-independent)[4][5]High unbound fraction ( fu​>0.9 ) ensures robust penetration into target tissues like epithelial lining fluid (ELF)[6].
CYP450 Inhibition No significant inhibition[7][8]Negligible risk of systemic metabolic DDIs as a perpetrator.
CYP450 Induction No significant induction[7][8]Does not upregulate the clearance of co-administered hepatically cleared drugs[8].
Transporter Substrate OAT1, OAT3 ( Km​>1000 μM)[3]Active tubular secretion is a primary driver of renal clearance[3].
Transporter Inhibition 56% – 70% uptake inhibition by probenecid[1][9]Co-administration with potent OAT inhibitors (e.g., probenecid) is contraindicated[1][8].

Transporter-Mediated Disposition (OAT1 and OAT3)

Avibactam is predominantly eliminated unchanged via the kidneys (>97% recovery in vivo)[3]. While glomerular filtration accounts for a significant portion of its clearance, the total renal clearance exceeds the product of the glomerular filtration rate and the unbound drug fraction, indicating active tubular secretion[3].

In vitro assays utilizing human embryonic kidney (HEK293) cells demonstrate that avibactam is a specific substrate for organic anion transporters 1 and 3 (OAT1 and OAT3) located on the basolateral membrane of renal proximal tubule cells[1][3]. Although its affinity for these transporters is relatively low ( Km​>1000 μM, which is greater than 10-fold the Cmax​ of a standard therapeutic dose), the interaction is clinically critical[3]. When co-incubated with probenecid—a potent OAT inhibitor—the active cellular uptake of avibactam is suppressed by 56% to 70%[1][9].

OAT_Assay N1 HEK293 Cells Expressing OAT1 / OAT3 N2 Incubation with Avibactam (Substrate) N1->N2 Substrate Addition N3 Co-incubation with Probenecid (Inhibitor) N1->N3 Inhibitor Addition N4 Intracellular LC-MS/MS Quantification N2->N4 Cell Lysis & Extraction N3->N4 Cell Lysis & Extraction N5 Active Uptake Confirmed (Km > 1000 μM) N4->N5 Kinetic Analysis N6 Uptake Inhibited (56% - 70%) N4->N6 Inhibition Analysis

OAT1/OAT3 Transporter Uptake and Inhibition Workflow in HEK293 Cells.

Metabolic Stability & Cytochrome P450 Profiling

Unlike many small-molecule therapeutics, avibactam exhibits near-total metabolic stability. In vitro evaluations utilizing human liver microsomes (HLMs) and primary human hepatocytes reveal that avibactam does not undergo significant Phase I (oxidative) or Phase II (conjugative) metabolism[4].

Furthermore, avibactam shows no meaningful inhibition or induction of major Cytochrome P450 (CYP) isoforms at clinically relevant exposure ranges[7][8]. This structural resilience to enzymatic degradation ensures that the PK profile of avibactam remains highly predictable and linear, independent of hepatic function or concurrent administration of CYP-modulating agents[4][8].

CYP_Assay C1 Human Liver Microsomes (HLM) C2 Avibactam Incubation (Therapeutic Concs) C1->C2 Direct Incubation C3 CYP450 Isoform Activity Monitoring C2->C3 Add Probe Substrates C6 mRNA / Enzyme Activity Quantification C2->C6 Cell Lysis C4 No Significant Inhibition C3->C4 LC-MS/MS Readout C5 Human Hepatocytes (Induction Assay) C5->C2 48h Incubation C7 No Significant Induction C6->C7 RT-qPCR / LC-MS/MS

In Vitro CYP450 Inhibition and Induction Assessment Pathway.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Experimental choices are grounded in causality to prevent data artifacts.

Protocol A: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Causality Check: RED is prioritized over ultrafiltration for avibactam. Ultrafiltration can induce volume-shift artifacts and non-specific binding to the filter membrane, artificially inflating the bound fraction. RED maintains thermodynamic equilibrium, yielding the true unbound fraction ( fu​ )[4].

Step-by-Step Methodology:

  • Preparation: Spike human plasma with avibactam at varying concentrations (0.5 to 50 mg/L) to verify concentration-independent binding[5].

  • Control Integration (Self-Validation): Include Warfarin (highly bound, >98%) and Atenolol (low bound, <10%) as positive and negative controls. If controls deviate from known values, the assay is voided.

  • Dialysis: Load 300 μL of spiked plasma into the donor chamber and 500 μL of PBS (pH 7.4) into the receiver chamber of the RED device (8K MWCO membrane).

  • Incubation: Seal and incubate at 37°C on an orbital shaker (250 rpm) for 4 to 6 hours to achieve equilibrium.

  • Extraction & LC-MS/MS: Extract aliquots from both chambers. Precipitate proteins using cold acetonitrile containing an internal standard (e.g., stable isotope-labeled avibactam). Centrifuge and analyze the supernatant via LC-MS/MS.

  • Data Validation: Calculate mass balance recovery. A recovery of <85% indicates non-specific binding to the apparatus, requiring assay optimization.

Protocol B: OAT1/OAT3 Transporter Uptake Assay

Causality Check: Utilizing transfected HEK293 cells isolates OAT-specific kinetics. Primary renal cells possess a myriad of efflux pumps (e.g., P-gp, BCRP) that can actively pump out the substrate, confounding the measurement of uptake kinetics[3].

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human OAT1 or OAT3 (and empty vector controls) in 24-well plates. Culture until 90% confluent.

  • Validation (Self-Validation): Run parallel wells with known probe substrates (p-aminohippurate for OAT1; estrone-3-sulfate for OAT3). The uptake ratio (Transfected vs. Empty Vector) must be >3.0 to validate transporter functionality.

  • Incubation: Wash cells with warm Hank’s Balanced Salt Solution (HBSS). Add avibactam (ranging from 10 μM to 2000 μM to capture the Km​>1000 μM) in the presence or absence of 100 μM probenecid[3][9].

  • Uptake Arrest: Incubate for 3 minutes (linear uptake phase) at 37°C. Terminate the reaction by rapidly washing the cells three times with ice-cold HBSS.

  • Lysis & Quantification: Lyse cells using 0.1% Triton X-100 or pure LC-MS grade water with freeze-thaw cycles. Quantify intracellular avibactam via LC-MS/MS and normalize to total cellular protein content (using a BCA assay).

  • Kinetic Modeling: Plot uptake velocity versus concentration to derive Vmax​ and Km​ using Michaelis-Menten non-linear regression.

Sources

Exploratory

The Core Mechanism of Action of (2S,5S)-Avibactam Sodium Salt: A Covalent Reversible Inhibitor of Serine β-Lactamases

A Technical Guide for Researchers and Drug Development Professionals Introduction: A Paradigm Shift in β-Lactamase Inhibition The escalating threat of antibiotic resistance, largely driven by the dissemination of β-lacta...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: A Paradigm Shift in β-Lactamase Inhibition

The escalating threat of antibiotic resistance, largely driven by the dissemination of β-lactamase enzymes, has necessitated the development of novel strategies to preserve the efficacy of our β-lactam arsenal. Avibactam, a non-β-lactam, diazabicyclooctane (DBO) inhibitor, represents a significant advancement in this field.[1][2][3] Unlike traditional β-lactam-based inhibitors which often act as suicide inhibitors, avibactam employs a unique covalent reversible mechanism.[4][5][6] This allows it to potently inhibit a broad spectrum of serine β-lactamases, including Ambler class A, C, and some class D enzymes, which are responsible for resistance to many modern cephalosporins and carbapenems.[1][7][8] This guide provides an in-depth exploration of the molecular interactions and kinetic principles that govern the inhibitory action of avibactam, offering valuable insights for researchers and professionals engaged in the discovery and development of new antibacterial agents.

The Covalent Reversible Binding Mechanism: A Tale of Two Steps

The inhibitory activity of avibactam is a dynamic, two-step process characterized by an initial acylation of the β-lactamase active site, followed by a slow but efficient deacylation that regenerates the active inhibitor.[5][9]

Step 1: Acylation - Formation of a Stable Carbamoyl-Enzyme Complex

The journey of inhibition begins with the non-covalent binding of avibactam to the active site of a serine β-lactamase. The sulfate group of avibactam plays a crucial role in this initial interaction, mimicking the carboxylate group of β-lactam substrates and forming key electrostatic interactions with conserved positively charged residues in the active site.[1][10] This initial binding properly orients the diazabicyclooctane core for nucleophilic attack.

The catalytic serine residue (e.g., Ser70 in many class A enzymes) in the enzyme's active site then launches a nucleophilic attack on the carbonyl carbon of avibactam's five-membered cyclic urea.[1][11] This results in the opening of the urea ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[2][11] This acylation step is generally rapid and efficient.

The stability of this carbamoyl-enzyme complex is a key feature of avibactam's potency. Unlike the acyl-enzyme intermediates formed with many β-lactam inhibitors, the avibactam adduct is resistant to hydrolysis.[5][12]

Avibactam Acylation Mechanism cluster_pre_covalent Pre-covalent Complex cluster_covalent Covalent Acyl-Enzyme Complex Enzyme β-Lactamase (Active Site Serine) Acyl_Enzyme Carbamoyl-Enzyme Intermediate (Inactive) Enzyme->Acyl_Enzyme Nucleophilic Attack (Acylation, k2) Avibactam (2S,5S)-Avibactam Avibactam->Enzyme Non-covalent binding (k_on)

Caption: The acylation phase of avibactam's inhibitory mechanism.

Step 2: Deacylation - The Reversible Nature of Inhibition

The defining characteristic of avibactam's mechanism is the reversibility of the covalent bond.[4][5][6] The carbamoyl-enzyme intermediate undergoes a slow deacylation process, which does not involve hydrolysis. Instead, the reaction proceeds through an intramolecular cyclization, reforming the five-membered urea ring and releasing the intact, active avibactam molecule.[2][5][9] This recyclization allows a single molecule of avibactam to inhibit multiple β-lactamase molecules.[2]

The rate of deacylation (k_off) is significantly slower than the rate of acylation, leading to a prolonged residence time of the inhibitor on the enzyme and sustained inhibition.[7][9] This slow reversibility is a key contributor to avibactam's clinical efficacy.

Avibactam Deacylation Mechanism cluster_covalent Covalent Acyl-Enzyme Complex cluster_post_deacylation Regenerated Components Acyl_Enzyme Carbamoyl-Enzyme Intermediate (Inactive) Free_Enzyme Active β-Lactamase Acyl_Enzyme->Free_Enzyme Intramolecular Cyclization (Deacylation, k_off) Intact_Avibactam Intact Avibactam

Caption: The deacylation and regeneration phase of avibactam's mechanism.

Quantitative Analysis of Avibactam's Inhibitory Potency

The interaction between avibactam and various β-lactamases has been extensively characterized using kinetic studies. The key parameters that define the inhibitory potency are the second-order rate constant for acylation (k₂/Kᵢ) and the first-order rate constant for deacylation (k_off).

β-LactamaseAmbler Classk₂/Kᵢ (M⁻¹s⁻¹)k_off (s⁻¹)Half-life (t₁/₂) of Acyl-Enzyme Complex
CTX-M-15A1.0 x 10⁵0.00029~40 minutes
KPC-2A8.3 x 10³0.00014~82 minutes
P. aeruginosa AmpCC1.1 x 10³0.0019~6 minutes
E. cloacae P99 AmpCC1.3 x 10³0.000038~300 minutes
OXA-10D1.1 x 10¹1.5 x 10⁻⁷>5 days
OXA-48D1.4 x 10³--

Data compiled from Ehmann et al., 2013 and other sources.[7] Note that for some enzymes like OXA-48, the deacylation rate is extremely slow and difficult to measure accurately.

Experimental Protocols for Characterizing the Avibactam-β-Lactamase Interaction

A multi-faceted approach employing a combination of kinetic, structural, and biophysical techniques is essential for a comprehensive understanding of avibactam's mechanism of action.

Workflow for Kinetic Analysis of Avibactam Inhibition

Kinetic_Analysis_Workflow Start Purified β-Lactamase and Avibactam Acylation Determine Acylation Rate (k₂/Kᵢ) (Spectrophotometric Assay) Start->Acylation Deacylation Determine Deacylation Rate (k_off) (Jump Dilution Method) Start->Deacylation Data_Analysis Kinetic Modeling and Parameter Calculation Acylation->Data_Analysis Deacylation->Data_Analysis Output k₂/Kᵢ, k_off, t₁/₂ Data_Analysis->Output Structural_Biophysical_Workflow Start Purified β-Lactamase and Avibactam Complex_Formation Formation of Avibactam-Enzyme Complex Start->Complex_Formation X-ray X-ray Crystallography Complex_Formation->X-ray MS Mass Spectrometry Complex_Formation->MS Structure_Elucidation High-Resolution 3D Structure of the Complex X-ray->Structure_Elucidation Adduct_Verification Verification of Covalent Adduct and Mass Shift MS->Adduct_Verification

Caption: An integrated workflow for structural and biophysical analysis.

1. X-ray Crystallography for Structural Elucidation

High-resolution crystal structures of avibactam in complex with various β-lactamases have been instrumental in visualizing the binding interactions. [2][4][8][12]

  • Principle: A highly purified and concentrated solution of the avibactam-β-lactamase complex is crystallized. The resulting crystals are then exposed to an X-ray beam, and the diffraction pattern is used to calculate the three-dimensional electron density map, revealing the atomic-level structure of the complex.

  • General Procedure:

    • Co-crystallization: Incubate the purified β-lactamase with an excess of avibactam and set up crystallization trials using various precipitating agents, buffers, and additives.

    • Soaking: Alternatively, grow crystals of the apo-enzyme and then soak them in a solution containing avibactam.

    • Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

    • Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.

2. Mass Spectrometry for Covalent Adduct Verification

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the formation of the covalent acyl-enzyme complex. [5][13]

  • Principle: The mass of the intact protein is measured before and after incubation with the inhibitor. The formation of a covalent adduct will result in a predictable mass increase corresponding to the molecular weight of the bound, ring-opened avibactam.

  • General Procedure:

    • Prepare a solution of the purified β-lactamase in a volatile buffer suitable for ESI-MS.

    • Acquire a mass spectrum of the apo-enzyme.

    • Incubate the enzyme with avibactam.

    • Acquire a mass spectrum of the enzyme-inhibitor mixture.

    • Compare the spectra to identify the mass shift corresponding to the covalent modification. To confirm the covalent nature, the complex can be subjected to denaturing conditions prior to analysis; the adduct should remain intact. [5]

Conclusion: A Versatile Scaffold for Future Drug Design

The covalent reversible binding mechanism of avibactam sets it apart from conventional β-lactamase inhibitors. Its ability to form a stable yet reversible covalent bond with a broad range of serine β-lactamases, coupled with its resistance to hydrolytic degradation, makes it a highly effective and versatile inhibitor. The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for the rational design of next-generation β-lactamase inhibitors with improved potency, spectrum, and pharmacokinetic properties. The unique chemistry of the diazabicyclooctane core holds significant promise for the development of novel therapeutics to combat the ever-evolving challenge of antibiotic resistance.

References

  • Eiszner, J. R., et al. (2016). The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. Taylor & Francis Online. [Link]

  • Lahiri, S. D., et al. (2015). Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition. ACS Publications. [Link]

  • Lahiri, S. D., et al. (2014). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy. [Link]

  • Ehmann, D. E., et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry. [Link]

  • Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences. [Link]

  • Lahiri, S. D., et al. (2014). Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy. [Link]

  • Shirley, M. (2018). The β-Lactams Strike Back: Ceftazidime-Avibactam. Clinical Infectious Diseases. [Link]

  • Lahiri, S. D., et al. (2014). Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance. PubMed. [Link]

  • Lahiri, S. D., et al. (2013). Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]

  • Abboud, M. I., et al. (2016). Interaction of Avibactam with Class B Metallo-β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]

  • Ehmann, D. E., et al. (2013). Kinetics of avibactam inhibition against Class A, C, and D β-lactamases. PubMed. [Link]

  • Lahiri, S. D., et al. (2013). Structural insight into potent broad-spectrum inhibition with reversible recyclization mechanism: avibactam in complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-lactamases. PubMed. [Link]

  • Frère, J. M., et al. (2020). Interactions between Avibactam and Ceftazidime-Hydrolyzing Class D β-Lactamases. MDPI. [Link]

  • Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. PNAS. [Link]

  • Lahiri, S. D., et al. (2014). 4OOY: Avibactam and class C beta-lactamases: mechanism of inhibition, conservation of binding pocket and implications for resistance. RCSB PDB. [Link]

  • Abboud, M. I., et al. (2016). Interaction of Avibactam with Class B Metallo-β-Lactamases. PubMed. [Link]

  • Lahiri, S. D., et al. (2013). Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]

Sources

Foundational

Physicochemical Characterization of (2S,5S)-Avibactam Sodium Salt: Molecular Weight, Solubility Dynamics, and Formulation Protocols

Executive Summary While the (2S,5R) diastereomer of avibactam is widely recognized as a potent, non-β-lactam β-lactamase inhibitor used clinically to combat multidrug-resistant Gram-negative bacteria, its enantiomeric co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While the (2S,5R) diastereomer of avibactam is widely recognized as a potent, non-β-lactam β-lactamase inhibitor used clinically to combat multidrug-resistant Gram-negative bacteria, its enantiomeric counterpart—(2S,5S)-avibactam sodium salt (CAS No: 2064219-26-5)—holds critical importance in pharmaceutical development[1]. Functioning primarily as a chiral reference standard and a monitored process impurity, the (2S,5S) isomer requires rigorous physicochemical profiling to ensure the enantiomeric purity and safety of commercial active pharmaceutical ingredients (APIs)[1][2].

This technical guide provides an in-depth analysis of the molecular weight, solubility profile, and hydration dynamics of (2S,5S)-avibactam sodium salt. Furthermore, it establishes a self-validating experimental protocol for determining its thermodynamic solubility, ensuring that analytical chemists can isolate and quantify this compound with high precision.

Structural Dynamics and Molecular Weight

The molecular architecture of (2S,5S)-avibactam sodium salt is defined by a 1,6-diazabicyclo[3.2.1]octane core, functionalized with a carboxamide and a sulfate ester.

  • Molecular Formula: C₇H₁₀N₃NaO₆S[2]

  • Anhydrous Molecular Weight: 287.23 g/mol [2]

  • Monoisotopic Mass: 287.02 Da[2]

Causality of the Salt Form: The compound is synthesized as a monosodium salt rather than a free acid. The strong ionic bonds provided by the sodium cation stabilize the highly strained bicyclic lattice, guarding against unintentional degradation (such as ambient oxidation or hydrolysis) during routine handling and long-term storage[3]. This stabilization is paramount for maintaining its integrity as a chiral reference standard.

Solubility Profile and Hydration Thermodynamics

The solubility profile of avibactam sodium is dictated by its ionic nature and its propensity to form coordination bonds with solvent molecules. The sodium ion (Na⁺) acts as a strong coordination center for water, leading to complex hydration-dehydration behaviors[4].

Solvent Interactions
  • Aqueous Environments: The salt is freely soluble in water. Concentrations of >4.0 mg/mL are readily achieved[5], and standard analytical preparations often utilize 2.0 mg/mL to yield a completely clear solution.

  • Organic Environments: It exhibits moderate to slight solubility in polar protic organic solvents like methanol, but is entirely insoluble in less polar solvents such as ethanol[6]. This differential solubility is frequently exploited in anti-solvent crystallization processes.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters critical for process engineering and analytical method development:

PropertyValueCondition / Context
Molecular Weight 287.23 g/mol Anhydrous state[2]
Aqueous Solubility > 4.0 mg/mLH₂O at 25°C[5]
Methanol Solubility Relatively SolubleAmbient temperature[6]
Ethanol Solubility InsolubleAmbient temperature[6]
Bulk Density 1.3 – 1.6 g/cm³Solid powder intermediate[3]

Experimental Methodology: Thermodynamic Solubility & IDR Profiling

To accurately determine the equilibrium solubility of (2S,5S)-avibactam sodium salt without confounding effects from polymorphic transitions, a highly controlled shake-flask methodology must be employed.

Protocol Causality and Self-Validating Systems

As a Senior Application Scientist, I emphasize that solubility is not a static number—it is a thermodynamic state dependent on the solid form. Because avibactam sodium can exist as anhydrous, monohydrate, or dihydrate forms depending on water activity[4], the protocol below integrates X-ray Powder Diffraction (XRPD) as a self-validating checkpoint . If the solid form changes during the assay, the measured solubility reflects the new hydrate, not the starting material.

Step-by-Step Workflow
  • Solvent Preparation: Prepare aqueous buffers ranging from pH 1.2 to 7.4.

    • Causality: Simulating a range of pH environments ensures that any minor protonation shifts at the carboxamide or sulfate groups are accounted for, mapping the complete physiological and analytical design space.

  • Excess Solute Addition: Add 15 mg of (2S,5S)-avibactam sodium salt to 5 mL of the target solvent in a hermetically sealed glass vial.

    • Causality: Providing a solute excess ensures the solution surpasses kinetic dissolution and reaches true thermodynamic saturation.

  • Thermostatic Incubation: Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C for 48 hours.

    • Causality: Strict temperature control prevents fluctuations that could induce artificial supersaturation or premature precipitation. 48 hours guarantees equilibrium between the solid lattice and the solvated ions.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation rapidly sediments the bulk solid to prevent filter clogging. The 0.22 µm PTFE membrane ensures sub-micron colloidal particles are excluded. Failing to remove these microcrystals artificially inflates the HPLC concentration reading.

  • HPLC-UV Quantification: Dilute the filtrate and analyze via HPLC-UV at 210 nm.

    • Causality: UV detection at low wavelengths is required due to the lack of strong chromophores on the bicyclic core.

  • Solid-State Verification (The Self-Validation Step): Recover the residual solid from the centrifuge tube, dry gently under a nitrogen stream, and analyze via XRPD.

    • Causality: This proves that the crystal structure of the (2S,5S) isomer has not undergone a solvent-mediated phase transformation (e.g., converting from an anhydrous form to a dihydrate) during the 48-hour incubation[4].

Workflow Visualization

The following diagram illustrates the logical relationships and material flow of the self-validating solubility screening protocol.

G SamplePrep 1. Sample Preparation Excess Solute + Solvent Incubation 2. Thermostatic Shaking 25.0 °C for 48 hours SamplePrep->Incubation Saturation Separation 3. Phase Separation Centrifugation & 0.22µm Filtration Incubation->Separation Equilibrium Reached HPLC 4a. HPLC-UV Quantification Determine Equilibrium Solubility Separation->HPLC Supernatant XRPD 4b. XRPD Analysis Verify Crystal/Hydrate State Separation->XRPD Residual Solid Synthesis 5. Thermodynamic Profiling Validated Solubility Report HPLC->Synthesis Concentration Data XRPD->Synthesis Polymorph Confirmation

Figure 1: Self-validating thermodynamic solubility and polymorph screening workflow.

Conclusion

The physicochemical profiling of (2S,5S)-avibactam sodium salt reveals a highly soluble, structurally robust molecule with a molecular weight of 287.23 g/mol . Because of its strong affinity for water and potential for hydrate formation, researchers must approach solubility and dissolution testing not merely as a quantitative exercise, but as a thermodynamic study. By implementing rigorous phase separation and solid-state verification via XRPD, analytical scientists can ensure that the chiral standards used in beta-lactamase inhibitor development remain accurate, stable, and fully characterized.

References

  • PubChem. "(2S,5S)-Avibactam Sodium Salt - CID 71313534".
  • CleanChem Laboratories. "(2S,5S)-Avibactam Sodium Salt | CAS No: 2064219-26-5". Cleanchemlab.com.
  • Abcam. "Avibactam sodium (NXL-104) (CAS 1192491-61-4)". Abcam.com.
  • Pfizer. "Zavicefta (Ceftazidime/Avibactam) Summary of Product Characteristics". Pfizer.com.
  • Sigma-Aldrich. "Avibactam Sodium, 1192491-61-4, 98 (HPLC)". Sigmaaldrich.com.
  • ACS Crystal Growth & Design. "Understanding the Role of Water in Different Solid Forms of Avibactam Sodium and Its Affecting Mechanism". Acs.org.
  • Jeiferpharm.

Sources

Exploratory

discovery and structural evolution of (2S,5S)-avibactam sodium salt

Discovery, Structural Evolution, and Chemoenzymatic Synthesis of (2S,5S)-Avibactam Sodium Salt: A Technical Whitepaper Executive Summary The relentless evolution of multidrug-resistant (MDR) Gram-negative bacteria has se...

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Author: BenchChem Technical Support Team. Date: April 2026

Discovery, Structural Evolution, and Chemoenzymatic Synthesis of (2S,5S)-Avibactam Sodium Salt: A Technical Whitepaper

Executive Summary

The relentless evolution of multidrug-resistant (MDR) Gram-negative bacteria has severely compromised the clinical efficacy of classical β-lactam antibiotics. For decades, the pharmaceutical countermeasure relied on β-lactamase inhibitors (BLIs) like clavulanic acid and tazobactam, which utilize a strained β-lactam ring to irreversibly acylate target enzymes. However, the discovery and approval of avibactam sodium—a first-in-class non-β-lactam BLI—marked a paradigm shift in antimicrobial pharmacology[1]. By employing a diazabicyclo[3.2.1]octane (DBO) core, avibactam achieves potent, reversible covalent inhibition of Ambler Class A, Class C, and some Class D serine β-lactamases[2]. This whitepaper dissects the structural evolution, mechanistic enzymology, and the optimized chemoenzymatic synthesis protocols required to yield the highly pure (2S,5S)-avibactam sodium salt.

Structural Evolution of the Diazabicyclooctane (DBO) Core

The conceptualization of the DBO scaffold originated from rational drug design efforts at Hoechst Marion Roussel, which were subsequently advanced by Novexel, AstraZeneca, and Allergan[1]. The core hypothesis posited that non-β-lactam architectures could successfully acylate nucleophilic serine enzymes if the geometric parameters of their reactive centers mimicked the transition state of β-lactam hydrolysis.

Early acylating BLIs were plagued by a critical liability: rapid decomposition of the acyl-enzyme species via hydrolytic destruction or chemical rearrangement[3]. The structural evolution of avibactam solved this by replacing the highly strained four-membered lactam ring with a five-membered cyclic urea integrated into a bridged bicyclic system[1].

  • The Carbamoyl Advantage: When the catalytic serine (Ser70) attacks the carbonyl of avibactam's cyclic urea, the ring opens to form a carbamoyl-enzyme complex[3]. Across serine hydrolases, carbamate linkages are intrinsically more stable to enzyme-assisted hydrolysis than ester linkages.

  • Sulfate Group Positioning: Crystallographic data of the CTX-M-15-avibactam complex reveals that the nitrogen of the N-sulfate group interacts intimately with the Lys73:Ser130 and Glu166:Asn170 catalytic dyads, anchoring the inhibitor and preventing the entry of the hydrolytic water molecule required for deacylation[1].

Mechanistic Enzymology: Reversible Covalent Inhibition

Unlike classical β-lactam inhibitors that undergo irreversible fragmentation after acylation, avibactam is a reversible covalent inhibitor[3].

In kinetic assays utilizing the TEM-1 β-lactamase, avibactam demonstrates a deacylation off-rate ( koff​ ) of 0.045 min⁻¹, corresponding to an acyl-enzyme half-life ( t1/2​ ) of approximately 16 minutes[3]. To experimentally validate the covalent nature of this interaction, researchers subjected the acylated TEM-1 complex to strong denaturing conditions followed by mass spectrometry (MS). The retention of the adduct under denaturation confirmed the covalent linkage[3]. Furthermore, NMR spectroscopy confirmed that the deacylation process proceeds exclusively through intramolecular ring closure, regenerating intact avibactam rather than yielding a hydrolyzed byproduct[3].

MOA E Serine β-Lactamase (Active Site Ser70) EI Non-covalent Encounter Complex E->EI + I (k_on) I Avibactam (DBO Core) I->EI Acyl Carbamoyl-Enzyme Complex (Acylated) EI->Acyl Ring Opening (k2) Regen Intact Avibactam Regenerated Acyl->Regen Ring Closure (k_off = 0.045 min⁻¹) Regen->E Reversible Release

Reversible covalent acylation mechanism of avibactam with serine β-lactamases.

Enantioselective Synthesis Methodology

The commercial viability of avibactam relies entirely on the efficient construction of its chiral centers. The active pharmaceutical ingredient requires a specific (2S,5R) configuration in the final DBO core, which is derived from a (2S,5S)-5-hydroxypiperidine-2-carboxylate precursor[4]. Early synthetic routes were hampered by long reaction sequences, low yields, and the prohibitive cost of double-chiral piperidine starting materials.

A breakthrough in process chemistry introduced a highly optimized 10-step chemoenzymatic route starting from inexpensive ethyl-5-hydroxypicolinate, achieving a 23.9% overall yield on a 400.0 g scale[4]. The linchpin of this methodology is a novel lipase-catalyzed kinetic resolution that establishes the critical (2S,5S) stereocenters with near-perfect enantiomeric excess[4].

Synthesis SM Ethyl-5-hydroxypicolinate (Starting Material) Res Lipase-Catalyzed Resolution (Lipozyme CALB) SM->Res Int1 (2S,5S)-5-hydroxypiperidine- 2-carboxylate Res->Int1 Enantioselection Int2 Ethyl (2S,5R)-5-((benzyloxy)amino) piperidine-2-carboxylate Int1->Int2 Multi-step Derivatization Sulf Debenzylation & Sulfation (One-pot) Int2->Sulf Salt Cation Exchange (Sodium 2-ethylhexanoate) Sulf->Salt Prod Avibactam Sodium Salt (23.9% Overall Yield) Salt->Prod

Step-by-step chemoenzymatic synthesis workflow yielding avibactam sodium salt.

Experimental Protocols: Self-Validating Workflows

As an application scientist scaling this synthesis, strict adherence to physicochemical parameters is non-negotiable. The following protocols detail the critical steps in the avibactam sodium workflow.

Protocol 1: Lipase-Catalyzed Resolution of Ethyl 5-Hydroxypiperidine-2-carboxylate

Objective: Establish the (2S,5S) stereocenter from a racemic mixture. Causality: Chemical catalytic methods yield poor stereoselectivity (d.r. ≈ 1:1). Lipozyme CALB specifically targets the desired enantiomer, eliminating the need for expensive pre-chiral starting materials[4].

  • Preparation: Dissolve crude ethyl 5-hydroxypiperidine-2-carboxylate hydrochloride (253.0 g, 1.460 mol) in 0.1 M potassium phosphate buffer (8.53 L)[5].

  • pH Adjustment (Critical Control Point): Adjust the pH of the solution to exactly 6.8 - 7.5 using dipotassium hydrogen phosphate[5]. Rationale: Lipase CALB activity is highly pH-dependent; deviations cause spontaneous non-enzymatic hydrolysis or irreversible enzyme denaturation.

  • Enzymatic Addition: Add Lipozyme CALB (253.0 g, 5000 LU/g) to the buffered solution[5].

  • Incubation: Stir the reaction mixture at room temperature (r.t.) for 12 hours[5].

  • Validation: Monitor reaction completion via chiral HPLC. To ensure accurate detection, derivatize an aliquot with BOC (di-tert-butyl dicarbonate) prior to injection[6].

  • Isolation: Filter the aqueous solution to recover the immobilized enzyme. The filtrate contains the highly pure (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate intermediate, ready for downstream processing[5].

Protocol 2: Cation Exchange to Form Avibactam Sodium Salt

Objective: Convert the tetrabutylammonium sulfate intermediate to the final sodium salt. Causality: The sulfonic acid group makes direct isolation of the free acid exceptionally difficult due to high water solubility. Forming the sodium salt via sodium 2-ethylhexanoate drives the precipitation of the highly pure Active Pharmaceutical Ingredient (API)[6].

  • Substrate Dissolution: Prepare a solution of tetrabutylammonium[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate (723.0 g) in a mixture of ethanol (2.50 L) and water (50 mL)[6].

  • Reagent Preparation: In a separate vessel, prepare a solution of sodium 2-ethylhexanoate (475.0 g, 2.850 mol) in ethanol (2.00 L)[6].

  • Controlled Addition (Critical Control Point): Add the sodium 2-ethylhexanoate solution dropwise to the substrate solution over approximately 1 hour, maintaining the system at room temperature[6]. Rationale: A slow addition rate controls the supersaturation level, ensuring the formation of a highly ordered crystalline solid rather than an amorphous, impurity-trapping precipitate.

  • Crystallization: Hold the reaction mixture under continuous stirring for 2 hours to drive crystallization to completion[6].

  • Harvesting: Filter the product, wash the filter cake with pure ethanol (2 × 2.00 L), and dry under vacuum[6].

  • Validation: Confirm API purity via melting point analysis (expected: 259.1–262.4 °C, decomposition) and specific rotation ( [α]D20​=−46.40 , c = 0.79, MeOH/H₂O = 1/1)[6].

Quantitative Data Summaries

Table 1: Kinetic Parameters of β-Lactamase Inhibitors against TEM-1 | Inhibitor | Structural Class | Target Linkage | koff​ (min⁻¹) | Primary Deacylation Pathway | | :--- | :--- | :--- | :--- | :--- | | Avibactam | Diazabicyclooctane (DBO) | Carbamoyl | 0.045 | Intact Inhibitor Regeneration[3] | | Tazobactam | Penicillanic acid sulfone | Acyl | > 1.0 | Hydrolytic Destruction[3] | | Clavulanic acid | Clavam | Acyl | > 1.0 | Hydrolytic Destruction[3] |

Table 2: Key Reaction Metrics for Avibactam Sodium Scale-up[4][6]

Reaction Step Primary Reagents / Catalysts Key Intermediate Formed Process Outcome / Yield
Enzymatic Resolution Lipozyme CALB, pH 6.8 Buffer (2S,5S)-5-hydroxypiperidine-2-carboxylate High e.e., eliminates chiral raw material cost
Debenzylation/Sulfation H₂, Pd/C, SO₃·NMe₃ Tetrabutylammonium DBO sulfate High one-pot efficiency

| Cation Exchange | Sodium 2-ethylhexanoate, EtOH | Avibactam Sodium Salt | 96.2% yield (400g scale) |

References[1] Title: The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam

Source: Taylor & Francis URL: 4] Title: A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation Source: ACS Publications URL: 5] Title: A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation (Experimental Section) Source: ACS Publications URL: 6] Title: Use of Lipase Catalytic Resolution in the Preparation of Ethyl (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxylate, a Key Intermediate of the β-Lactamase Inhibitor Avibactam Source: ACS Publications URL: 3] Title: Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor Source: PNAS URL: 2] Title: Structural insights into the activity of carbapenemases: understanding the mechanism of action of current inhibitors and informing the design of new carbapenem adjuvants Source: RSC Publishing URL:

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: RP-HPLC Method Development for (2S,5S)-Avibactam Sodium Salt Quantification

Introduction & Physicochemical Rationale Avibactam sodium is a potent, non-β-lactam β-lactamase inhibitor utilized to restore the efficacy of antibiotics against multidrug-resistant Gram-negative pathogens. While the cli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

Avibactam sodium is a potent, non-β-lactam β-lactamase inhibitor utilized to restore the efficacy of antibiotics against multidrug-resistant Gram-negative pathogens. While the clinical active pharmaceutical ingredient (API) is typically the (2S,5R) stereoisomer, the quantification of the (2S,5S)-avibactam sodium salt —often encountered as a synthetic intermediate, diastereomeric impurity, or dedicated research target—presents identical analytical challenges due to its shared molecular connectivity and physicochemical profile 1.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires overcoming two primary obstacles:

  • High Polarity: The oxidanesulfonic acid sodium salt moiety makes the molecule highly polar, leading to poor retention and early elution (near the void volume) on standard C18 columns.

  • Weak UV Absorbance: The molecule lacks an extensive conjugated π-electron system, rendering standard UV detection at higher wavelengths ineffective.

Mechanistic Insights into Method Design

To establish a reliable and reproducible quantification method, the chromatographic parameters must be engineered to counteract the molecule's inherent properties.

  • Stationary Phase Selection: To prevent the hydrophobic phase collapse commonly seen when running highly polar analytes in highly aqueous mobile phases, an aqueous-compatible column is mandatory. High-Strength Silica (HSS) T3 columns or specialized ODS columns (e.g., Waters XBridge or Inertsil ODS) provide the necessary pore structure and ligand density to retain the (2S,5S)-avibactam molecule 12.

  • Mobile Phase & pH Control: The mobile phase must suppress the ionization of the sulfonic acid group to increase the analyte's lipophilicity. A potassium dihydrogen phosphate (KH₂PO₄) buffer adjusted to a low pH (typically 3.0 to 4.0) achieves this 3. Alternatively, ion-pairing agents like tetrabutylammonium hydrogen sulfate (TBA) can be introduced to form a neutral, more retentive complex with the avibactam anion 4.

  • Detector Optimization: Because of the weak chromophore, UV detection must be performed in the lower UV spectrum. Extensive spectral scanning demonstrates that wavelengths between 210 nm and 231 nm provide the optimal signal-to-noise ratio for avibactam sodium 15.

G Start Physicochemical Profiling (2S,5S)-Avibactam Sodium Polarity High Aqueous Solubility & Polarity Start->Polarity UV Weak Chromophore (No Conjugated π-System) Start->UV Col Aqueous-Compatible Column (Waters HSS T3 / XBridge) Polarity->Col MP pH Control / Ion-Pairing (pH 3.0 Buffer or TBA) Polarity->MP Det Low Wavelength UV (210 nm - 231 nm) UV->Det Opt Optimized HPLC Protocol Col->Opt MP->Opt Det->Opt

Logical mapping of physicochemical traits to HPLC method parameters.

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . The workflow mandates a System Suitability Test (SST) that acts as an analytical gatekeeper; sample acquisition cannot proceed unless the SST criteria are strictly met 6.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Weigh exactly 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid 1. Filter the solution through a 0.45 μm membrane and degas via sonication for 15 minutes.

  • Organic Modifier (Mobile Phase B): Use 100% HPLC-grade Acetonitrile.

Step 2: Standard and Sample Preparation
  • Diluent: Prepare a mixture of Mobile Phase A and B in a 75:25 (v/v) ratio.

  • Standard Stock Solution: Accurately weigh 10.0 mg of (2S,5S)-avibactam sodium reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to yield a 1000 μg/mL stock.

  • Working Standard: Pipette 1.0 mL of the stock solution into a 20 mL volumetric flask and dilute to the mark with diluent (50 μg/mL) 6.

Step 3: Execution of the Self-Validating Workflow
  • Blank Injection: Inject the diluent to confirm a stable baseline free of ghost peaks.

  • SST Injections: Inject the 50 μg/mL working standard five consecutive times. The system software must automatically calculate Theoretical Plates ( N ), Tailing Factor ( Tf​ ), and % Relative Standard Deviation (%RSD) of the peak areas.

  • Bracketing: During the sample run, inject a standard solution every 10 sample injections to continuously validate system stability.

Workflow Prep Sample & Standard Prep (Diluent: Mobile Phase) SST System Suitability Test (N > 2000, Tf < 1.5, RSD < 2%) Prep->SST Check Self-Validation Check (Pass/Fail) SST->Check Run Isocratic HPLC Run (75% Buffer : 25% ACN) Quant Data Acquisition & Quantification Run->Quant Check->Prep Fail (Investigate) Check->Run Pass

Self-validating experimental workflow for HPLC quantification.

Data Presentation & Method Validation Summaries

The following tables summarize the optimized parameters and the expected validation outputs based on ICH Q2(R1) guidelines.

Table 1: Optimized Chromatographic Parameters
ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 or HSS T3 (4.6 x 250 mm, 5 μm)High aqueous stability prevents phase collapse for polar analytes 1.
Mobile Phase KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (75:25 v/v)Low pH suppresses ionization; ensures consistent retention time 6.
Flow Rate 1.0 mL/minBalances resolution and run time.
Detection UV at 210 nmCompensates for the lack of a strong chromophore in avibactam 1.
Column Temp 30 °CEnhances reproducibility and reduces system backpressure.
Injection Vol 10 μLPrevents column overloading while maintaining sensitivity.
Table 2: System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaPurpose in Self-Validation
Theoretical Plates ( N ) > 2000Ensures column efficiency and peak sharpness 6.
Tailing Factor ( Tf​ ) < 1.5Confirms absence of secondary interactions (e.g., silanol effects).
% RSD (Peak Area) ≤ 2.0% ( n=5 )Validates injection precision and autosampler stability.
Resolution ( Rs​ ) > 2.0Guarantees baseline separation from adjacent impurities.
Table 3: ICH Q2(R1) Validation Summary
Validation ParameterRange / LimitAcceptance Criteria
Linearity 1 - 100 μg/mL R2≥0.999
Accuracy (Recovery) 80%, 100%, 120% levels98.0% - 102.0% recovery
Method Precision 50 μg/mL% RSD ≤ 2.0%
LOD Signal-to-Noise 3:1~0.85 - 3.0 μg/mL 3
LOQ Signal-to-Noise 10:1~2.5 - 10.0 μg/mL 3

References

  • CN111646991A - Preparation method of avibactam sodium intermediate Source: Google Patents URL
  • Source: IOSR Journal of Pharmacy (iosrphr.org)
  • Simultaneous Determination of Ceftazidime and Avibactam in Human Plasma and Cerebrospinal Fluid by High-Performance Liquid Chromatography – Tandem Mass Spectrometry (HPLC-MS/MS)
  • Source: Research Journal of Pharmacy and Technology (rjptonline.org)
  • Source: LCGC International (chromatographyonline.com)
  • Source: Journal of Comprehensive Pharmacy (jcponline.in)

Sources

Application

Synthesis Pathway and Scale-Up of Avibactam Sodium: A Process Chemistry Guide

Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Mechanistic pathways, scale-up causality, and self-validating manufacturing protocols for the diazabicyclooctane (DBO) β-lactamase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Mechanistic pathways, scale-up causality, and self-validating manufacturing protocols for the diazabicyclooctane (DBO) β-lactamase inhibitor, Avibactam.

Mechanistic Pathway & Retrosynthetic Strategy

Avibactam is a first-in-class non-β-lactam β-lactamase inhibitor featuring a highly strained diazabicyclo[3.2.1]octane (DBO) heterocyclic core[1]. While the final active pharmaceutical ingredient (API) possesses a (2S,5R) absolute configuration, the synthetic journey fundamentally relies on the scalable generation of the (2S,5S) -5-hydroxypiperidine-2-carboxylate intermediate.

The transition from the (2S,5S) precursor to the (2S,5R) API is a masterclass in stereocontrol, involving a deliberate stereochemical inversion via an SN​2 displacement using a hydroxylamine derivative[1]. The retrosynthetic strategy relies on constructing the piperidine ring, installing the chiral centers, closing the highly strained urea core, and finally executing a salt swap to yield the sodium salt.

SynthesisPathway A Ethyl 5-hydroxypicolinate (Starting Material) B (2S,5S)-5-hydroxypiperidine- 2-carboxylate (Lipase Resolution) A->B Lipozyme CALB Resolution C Ethyl (2S,5R)-5-((benzyloxy)amino) piperidine-2-carboxylate (Stereochemical Inversion) B->C Triflation & SN2 (Inversion S -> R) D DBO Core Formation (Urea Cyclization) C->D Triphosgene / Fmoc Protection E TBA Salt of Avibactam (One-Pot Debenzylation/Sulfation) D->E H2, Pd/C, SO3-complex TBA-Acetate F Avibactam Sodium Salt (API Sterile Crystallization) E->F Sodium 2-ethylhexanoate Salt Swap

Figure 1: Synthetic workflow from ethyl 5-hydroxypicolinate to Avibactam sodium salt.

Process Scale-Up Innovations: The Causality of Experimental Choices

The evolution of Avibactam's synthesis from the medicinal chemistry bench to a multi-tonne commercial process required solving several critical bottlenecks[2]. As process scientists, every reagent change must be justified by step economy, process mass intensity (PMI), and safety.

Enzymatic Resolution of the (2S,5S) Intermediate

Early routes utilized double-chiral piperidine derivatives or glutamic acid, resulting in a PMI of ~6480 (meaning 6480 kg of raw materials per 1 kg of API)[2]. The modern scalable route utilizes a commercially available, achiral starting material: ethyl 5-hydroxypicolinate[1]. The causality behind this shift is the implementation of a highly stereoselective lipase-catalyzed resolution (Lipozyme CALB) , which efficiently establishes the (2S,5S) chiral centers in a single, environmentally benign step, eliminating the need for hazardous reagents like sodium hydride and DMSO[1][2].

The Counterintuitive Protecting Group Strategy

In process chemistry, adding a protecting group is generally avoided as it adds two steps (protection and deprotection). However, during the conversion of the ester moiety to the primary amide, the electrophilic strained urea core proved highly fragile, leading to significant yield drops upon scale-up[2]. By counterintuitively introducing an Fmoc protecting group on the piperidine nitrogen prior to urea formation, the intermediate is sterically and electronically stabilized. This allows for an exceptionally operable conversion to the primary amide with yields exceeding 90% on a commercial scale[2].

One-Pot Debenzylation and Sulfation

The debenzylated hydroxylamine intermediate is notoriously unstable; it is prone to N-O bond cleavage and ring opening in the presence of water or acidic conditions[3]. To circumvent this, a controlled-feed hydrogenation was developed where sulfation occurs in situ. By utilizing Pd/C under H2​ pressure in the presence of a sulfur trioxide complex ( SO3​⋅NMe3​ or SO3​⋅Py ), the transient free hydroxylamine is immediately trapped as the stable sulfate ester[1][4].

OnePotWorkflow Step1 Hydrogenation (Pd/C, H2) Step2 In-Situ Sulfation (SO3 Complex) Step1->Step2 Traps unstable intermediate Step3 Filtration (Remove Catalyst) Step2->Step3 Aqueous/IPA medium Step4 Cation Exchange (TBA-Acetate) Step3->Step4 Phase transfer Step5 Crystallization (TBA Salt Isolation) Step4->Step5 Cooling to 0 °C

Figure 2: One-pot debenzylation and sulfation workflow avoiding intermediate isolation.

Quantitative Data Presentation

The shift from the medicinal chemistry route to the commercial manufacturing route yielded massive improvements in both sustainability and efficiency.

Process MetricMedicinal Chemistry RouteCommercial Scale-Up Route
Starting Material N-Boc-hydroxy-piperidine / Glutamic AcidEthyl 5-hydroxypicolinate
Overall Yield < 9.0%23.9% – 35.0%
Process Mass Intensity (PMI) ~ 6480< 500 (Significantly Reduced)
Number of Isolated Steps > 155 - 10
Key Reagents NaH, DMSO, DiphosgeneLipozyme CALB, Triphosgene, Pd/C
Hazard Profile High (Exothermic NaH/DMSO)Low (Aqueous/Enzymatic steps)

Table 1: Comparison of synthetic routes for Avibactam[1][2][4].

Detailed Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, incorporating mandatory In-Process Controls (IPCs) to ensure reproducibility and safety during scale-up.

Protocol A: Lipase-Catalyzed Resolution to (2S,5S)-5-hydroxypiperidine-2-carboxylate

Objective: Establish the foundational chiral centers with >99% enantiomeric excess (ee).

  • Preparation: Charge a reactor with racemic ethyl 5-hydroxypiperidine-2-carboxylate (1.0 eq) and a phosphate buffer solution (pH 7.2).

  • Enzyme Addition: Add Lipozyme CALB (10% w/w relative to substrate).

  • Reaction: Stir the suspension gently at 35 °C.

  • IPC (Self-Validation): Monitor the reaction via Chiral HPLC. The reaction is complete when the conversion reaches exactly 50% (typically 24-36 hours), leaving the desired (2S,5S)-acid and the unreacted (2R,5R)-ester.

  • Workup: Filter the immobilized enzyme (which can be recycled). Adjust the aqueous filtrate to pH 2.0 using 2M HCl to protonate the acid, then wash with ethyl acetate to remove the unreacted ester.

  • Isolation: Adjust the aqueous layer back to pH 6.5, concentrate under vacuum, and crystallize the (2S,5S) product from ethanol.

Protocol B: One-Pot Debenzylation and Sulfation to TBA Salt

Objective: Cleave the benzyl protecting group and immediately sulfate the hydroxylamine to prevent degradation[1][5].

  • Preparation: In a high-pressure reactor, dissolve the DBO-benzyl protected intermediate (1.0 eq) in an Isopropanol/Water mixture (8:2 v/v).

  • Reagent Charging: Add SO3​⋅NMe3​ complex (1.5 eq). Purge the vessel with N2​ three times.

  • Catalyst Addition: Add 5% Pd/C (5% w/w). Purge the vessel with H2​ three times.

  • Reaction: Pressurize the reactor to 3-4 bar with H2​ and maintain the temperature at 20-25 °C.

  • IPC (Self-Validation): Monitor H2​ uptake. Once uptake ceases, sample for HPLC. Proceed only when starting material is < 1.0% area.

  • Filtration: Vent the H2​ , purge with N2​ , and filter the mixture through a Celite pad to remove Pd/C.

  • Cation Exchange: To the filtrate, add an aqueous solution of Tetrabutylammonium acetate (TBA-OAc) (1.1 eq). Extract the mixture with Dichloromethane (DCM).

  • Crystallization: Concentrate the organic layer and add 4-methyl-2-pentanone (MIBK). Cool to 0 °C to precipitate the TBA salt of Avibactam. Filter and dry[1].

Protocol C: API Sterile Crystallization (Salt Swap)

Objective: Convert the lipophilic TBA salt to the final Avibactam sodium salt API[1][2].

  • Dissolution: Dissolve the Avibactam TBA salt (100 kg) in a mixture of Ethanol (736 L) and Water (12.5 L) at 30 °C.

  • Seeding: Seed the reactor with pure Avibactam sodium API (2 kg) to control polymorphism and particle size.

  • Salt Swap: Slowly add a solution of sodium 2-ethylhexanoate (2.0 eq) in Ethanol (591 L) over a period of 4 hours, strictly maintaining the temperature at 30 °C.

  • Aging: Hold the resulting slurry for 2 hours at 30 °C to ensure complete supersaturation depletion.

  • IPC (Self-Validation): Sample the mother liquor for residual TBA levels via NMR or HPLC. TBA must be < 0.1%.

  • Isolation: Filter the white crystalline solid, wash with absolute ethanol (2 × 250 L), and dry under vacuum to yield the Avibactam sodium salt API (typically ~90% yield, >99.5% purity)[2][6].

References

  • A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation Organic Process Research & Development (ACS Publications). URL:[Link]

  • Development of a Manufacturing Route to Avibactam, a β-Lactamase Inhibitor Organic Process Research & Development (ACS Publications). URL:[Link]

  • Process Development and Scale-Up of the Novel β-Lactamase Inhibitor WCK 6395 Organic Process Research & Development (ACS Publications). URL:[Link]

Sources

Method

Application Note: Preparation and Validation of (2S,5S)-Avibactam Sodium Salt Stock Solutions for Broth Microdilution

Executive Summary The accurate preparation of antimicrobial stock solutions is the foundational step in determining Minimum Inhibitory Concentrations (MICs). Avibactam, a potent non- β -lactam β -lactamase inhibitor, is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate preparation of antimicrobial stock solutions is the foundational step in determining Minimum Inhibitory Concentrations (MICs). Avibactam, a potent non- β -lactam β -lactamase inhibitor, is routinely tested in combination with partner cephalosporins or monobactams (e.g., ceftazidime, aztreonam) to combat multidrug-resistant Enterobacteriaceae and Pseudomonas aeruginosa[1].

This application note provides a comprehensive, self-validating protocol for the formulation of (2S,5S)-avibactam sodium salt stock solutions and their integration into Clinical and Laboratory Standards Institute (CLSI) broth microdilution workflows.

Mechanistic Context & Rationale

Unlike traditional inhibitors such as clavulanic acid, avibactam utilizes a diazabicyclooctane (DBO) core to covalently and reversibly bind to Ambler Class A (e.g., KPCs, ESBLs), Class C (AmpC), and some Class D (e.g., OXA-48) serine β -lactamases[2][]. By forming a stable adduct, avibactam prevents the enzymatic hydrolysis of the partner β -lactam, allowing the antibiotic to successfully reach and inhibit its target Penicillin-Binding Proteins (PBPs)[4].

Mechanism Avibactam Avibactam (DBO Core) Adduct Reversible Covalent Adduct Avibactam->Adduct Nucleophilic attack BLactamase Serine β-Lactamase (Class A, C, D) BLactamase->Adduct Inhibition Cephalosporin Partner β-Lactam (e.g., Ceftazidime) Adduct->Cephalosporin Prevents hydrolysis PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds & Inhibits Lysis Bacterial Cell Death PBP->Lysis Impaired cross-linking

Caption: Avibactam mechanism of action and synergistic protection of partner β-lactams.

Causality of the Fixed 4 µg/mL Concentration

CLSI and EUCAST guidelines mandate that avibactam be tested at a fixed concentration of 4 µg/mL across all wells containing the partner antibiotic[4][5].

  • Why not higher? Studies demonstrate that at concentrations 8 µg/mL, avibactam exhibits intrinsic antibacterial activity against certain Enterobacteriaceae by directly binding to PBPs[4]. Using 8 µg/mL increases the risk of false-susceptible categorization errors[4].

  • Why not lower? Concentrations below 4 µg/mL fail to sufficiently inhibit high-titer β -lactamases, leading to false-resistant readouts[4].

Physicochemical Properties & Formulation Strategy

Avibactam is supplied commercially as a sodium salt. A critical, often-overlooked step in stock preparation is correcting for the mass of the sodium counterion. MIC values and CLSI guidelines are based on the active avibactam free-acid equivalent [6].

Table 1: Physicochemical Profile of Avibactam Sodium

PropertyValueClinical / Experimental Relevance
Molecular Formula C₇H₁₀N₃NaO₆SContains one sodium cation per molecule[6].
Molecular Weight (Salt) 287.23 g/mol Used for gravimetric calculations[6].
Molecular Weight (Base) 265.25 g/mol Active moiety weight.
Conversion Factor 1.083 Multiply target base mass by 1.083 to find required salt mass.
Aqueous Solubility >10 mg/mLHighly soluble in water[7]. Do not use DMSO for MIC assays.
Storage (Powder) -20°CProtect from moisture and light[8].
Storage (Solution) -80°CStable for up to 1 year; avoid freeze-thaw cycles[8].

Protocol: Preparation of Avibactam Stock Solution

To prepare a standard stock solution of 5120 µg/mL (active moiety equivalent) in a 10 mL volume:

Step 1: Gravimetric Calculation

Account for the salt conversion factor (1.083) and the manufacturer-provided purity of the powder (e.g., 99.5%).

Required Mass=0.9955.12 mg/mL×10 mL×1.083​=55.72 mg of Avibactam Sodium
Step 2: Dissolution
  • Weigh exactly 55.72 mg of avibactam sodium salt on a calibrated analytical balance.

  • Transfer to a sterile 15 mL conical tube.

  • Add 10 mL of sterile Milli-Q water or Phosphate-Buffered Saline (PBS, pH 7.2)[7][8].

    • Expert Insight: Avoid organic solvents like DMSO. Even trace amounts of DMSO can alter bacterial membrane permeability, skewing MIC results[7].

Step 3: Sterilization and Storage
  • Pass the solution through a 0.22 µm polyethersulfone (PES) syringe filter[9].

  • Aliquot the sterile stock into 500 µL volumes in cryogenic vials.

  • Store immediately at -80°C[8].

Protocol: Broth Microdilution Workflow

This workflow details the integration of avibactam with a partner β -lactam (e.g., ceftazidime) in a 96-well plate format using Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8].

Workflow Weigh 1. Weigh Avibactam Sodium (Account for salt fraction) Dissolve 2. Dissolve in Sterile Water (Target: 5120 µg/mL base eq.) Weigh->Dissolve Filter 3. Filter Sterilize (0.22 µm) & Aliquot (-80°C) Dissolve->Filter Dilute 4. Dilute in CAMHB (Prepare 8 µg/mL 2X Working Solution) Filter->Dilute Plate 5. Dispense into 96-well Plate (Fixed 4 µg/mL final well conc.) Dilute->Plate Inoculate 6. Inoculate Bacteria (5 x 10^5 CFU/mL final) Plate->Inoculate

Caption: Step-by-step workflow for avibactam sodium stock preparation and broth microdilution.

Step-by-Step Plate Setup
  • Prepare Partner Antibiotic Dilutions: Create a 2X serial dilution of the partner antibiotic (e.g., ceftazidime from 0.5 to 256 µg/mL) in CAMHB.

  • Prepare Avibactam Working Solution: Dilute the 5120 µg/mL avibactam stock to a 2X working concentration of 8 µg/mL in CAMHB.

  • Combine in Plate: Add 50 µL of the 2X partner antibiotic and 50 µL of the 2X avibactam (8 µg/mL) to each test well.

    • Result: The well now contains 100 µL of liquid with a 1X partner antibiotic concentration and a fixed 4 µg/mL avibactam concentration [4][10].

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 5×106 CFU/mL) to achieve a final well volume of 110 µL and a final inoculum of ≈5×105 CFU/mL[9].

  • Incubation: Incubate at 35°C ± 2°C for 16-20 hours before reading the MIC.

Quality Control & Self-Validating Systems

A protocol is only as reliable as its internal validation. To confirm that the avibactam stock solution has not degraded and was calculated correctly, run concurrent Quality Control (QC) strains[11].

Validation Matrix:

  • Klebsiella pneumoniae ATCC 700603 (ESBL producer):

    • Ceftazidime alone: Should read as Resistant (MIC > 16 µg/mL).

    • Ceftazidime + Avibactam (4 µg/mL): Should read as Susceptible (MIC 8/4 µg/mL).

  • Pseudomonas aeruginosa ATCC 27853:

    • Used to ensure the baseline activity of the partner antibiotic is within acceptable CLSI ranges[11].

If K. pneumoniae ATCC 700603 remains resistant in the combination wells, the avibactam stock has either degraded (e.g., due to freeze-thaw cycles) or the salt-to-base calculation was omitted during gravimetric preparation.

References

  • A Systematic Approach to the Selection of the Appropriate Avibactam Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing. Antimicrobial Agents and Chemotherapy (PMC).
  • Avibactam Sodium. TOKU-E.
  • Avibactam (sodium salt) - PRODUCT INFORMATION. Cayman Chemical.
  • Avibactam Sodium | C7H10N3NaO6S | CID 24944097. PubChem.
  • Integrated Transcriptomic and Metabolomic Mapping Reveals the Mechanism of Action of Ceftazidime/Avibactam against Pan-Drug-Resistant Klebsiella pneumoniae. ACS Publications.
  • P2779 Assessment of ceftazidime-avibactam CLSI 30/20 ug and EUCAST 10/4 ug disk content. Antimicrobianos.
  • Assessing the in vitro Impact of Ceftazidime on Aztreonam/avibactam Susceptibility Testing. PMC (nih.gov).
  • CAS 1192491-61-4 (Avibactam Sodium Salt). BOC Sciences.
  • Avibactam sodium: 体内活性. Proteintech.
  • Comparative evaluation of disc diffusion and broth microdilution methods for aztreonam/avibactam. PMC (nih.gov).

Sources

Application

Application Notes and Protocols: (2S,5S)-Avibactam Sodium Salt Minimum Inhibitory Concentration (MIC) Assay

Introduction: The Clinical Imperative for Accurate Avibactam Susceptibility Testing The emergence of multi-drug resistant (MDR) Gram-negative bacteria, particularly those producing β-lactamase enzymes, poses a significan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Clinical Imperative for Accurate Avibactam Susceptibility Testing

The emergence of multi-drug resistant (MDR) Gram-negative bacteria, particularly those producing β-lactamase enzymes, poses a significant threat to global public health. Avibactam, a non-β-lactam β-lactamase inhibitor, represents a critical advancement in combating this resistance.[1][2] Unlike traditional inhibitors like clavulanic acid, avibactam possesses a broader spectrum of activity, neutralizing Class A, Class C, and some Class D serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs) and AmpC enzymes.[1][3] It is commercially available in combination with ceftazidime, a third-generation cephalosporin, providing a potent therapeutic option for complicated infections.[1][4]

The unique mechanism of avibactam involves a reversible covalent modification of the serine residue in the β-lactamase active site, forming a stable carbamoyl-enzyme complex that prevents the hydrolysis of the partner β-lactam antibiotic.[2][5][6] This reversible action contributes to its high efficiency.[2] Given the critical role of ceftazidime-avibactam in treating serious infections, the accurate and reproducible determination of its minimum inhibitory concentration (MIC) is paramount for clinical decision-making, epidemiological surveillance, and drug development.

This document provides a detailed, experience-driven guide to performing MIC assays for ceftazidime-avibactam, grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). We will explore the causality behind key protocol steps to ensure the generation of trustworthy and scientifically valid data.

Mechanism of Action: Reversible Covalent Inhibition

Understanding the mechanism of avibactam is fundamental to appreciating the design of the MIC assay. Avibactam does not possess intrinsic antibacterial activity. Its role is to protect its partner antibiotic, ceftazidime, from degradation. It achieves this through a novel, reversible mechanism.

Avibactam_Mechanism cluster_0 β-Lactamase Active Site cluster_1 Inhibition & Regeneration Cycle B_Lactamase Active β-Lactamase (with Serine-OH) Complex Stable Covalent Carbamoyl-Enzyme Complex (Inactive) B_Lactamase->Complex Ceftazidime Ceftazidime (Protected) B_Lactamase->Ceftazidime Hydrolysis Prevented Avibactam Avibactam Avibactam->Complex Acylation (Fast) Complex->B_Lactamase Deacylation (Slow Recyclization) Regenerated_Avibactam Regenerated Avibactam Complex->Regenerated_Avibactam

Caption: Avibactam's reversible covalent inhibition of a serine β-lactamase.

Core Principles of Ceftazidime-Avibactam MIC Testing

The primary goal of the MIC assay is to determine the lowest concentration of ceftazidime that, in the presence of a fixed concentration of avibactam, inhibits the visible growth of a bacterium.[7] For ceftazidime-avibactam, international standards mandate a fixed concentration of 4 mg/L (or 4 µg/mL) of avibactam .[8][9][10] This is the cornerstone of the assay; the ceftazidime concentration is serially diluted, while the avibactam concentration remains constant across all test wells or plates. This mimics the pharmacokinetic principle of maintaining a sufficient concentration of the inhibitor to protect the active antibiotic.

Two reference methods are considered the gold standard for MIC determination: Broth Microdilution (BMD) and Agar Dilution .[7][11] Both methods will be detailed here.

Experimental Workflow Overview

The overall process for determining the MIC value is systematic and requires careful aseptic technique and precise measurements at every stage.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Prep_Culture 1. Prepare Pure Bacterial Culture (18-24h incubation) Prep_Inoculum 2. Standardize Inoculum (0.5 McFarland) Prep_Culture->Prep_Inoculum Inoculation 5. Inoculate Media Prep_Inoculum->Inoculation Prep_Antimicrobial 3. Prepare Antimicrobial Stock Solutions Dilution 4. Create Serial Dilutions (Ceftazidime + Fixed 4 mg/L Avibactam) Prep_Antimicrobial->Dilution Dilution->Inoculation Incubation 6. Incubate Plates (35°C for 16-20h) Inoculation->Incubation Reading 7. Read for Visible Growth Incubation->Reading MIC_Determination 8. Determine MIC Value Reading->MIC_Determination QC_Check 9. Validate with QC Strains MIC_Determination->QC_Check

Caption: General experimental workflow for MIC determination.

Protocol 1: Broth Microdilution (BMD) Method

The BMD method is a highly standardized technique for testing multiple isolates simultaneously and is the reference method recommended by both CLSI and EUCAST.[12][13] It involves a 96-well microtiter plate format.

Materials
  • (2S,5S)-Avibactam sodium salt reference powder

  • Ceftazidime reference powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[14][15]

  • Sterile 96-well microtiter plates

  • Sterile diluents (e.g., DMSO, sterile deionized water)

  • Bacterial strains (test isolates and Quality Control strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline or Tryptic Soy Broth

  • Incubator (35 ± 2°C)

Step-by-Step Methodology

Step 1: Preparation of Antimicrobial Stock Solutions

  • Causality: High-concentration, accurate stock solutions are critical for precise serial dilutions. The use of reference-grade powder ensures potency is known. Solvents are chosen based on the compound's solubility.

  • Avibactam Stock: Prepare a stock solution of avibactam at a concentration that facilitates its final fixed concentration of 4 mg/L. For example, prepare a 400 mg/L (400 µg/mL) stock in sterile deionized water. Store at -70°C.

  • Ceftazidime Stock: Prepare a high-concentration stock of ceftazidime (e.g., 2560 mg/L or 2560 µg/mL) in an appropriate solvent as specified by the manufacturer. This allows for a wide range of dilutions. Store at -70°C.[16]

Step 2: Preparation of Microdilution Plates

  • Causality: The goal is to create a two-fold serial dilution of ceftazidime while keeping the avibactam concentration constant in each well.

  • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of each row to be used.

  • Prepare an intermediate dilution of ceftazidime that is double the highest desired final concentration (e.g., if the highest test concentration is 64 mg/L, prepare a 128 mg/L solution). In this solution, ensure the avibactam concentration is also doubled (8 mg/L).

  • Add 100 µL of this starting drug solution to well 1.

  • Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10.

  • Wells 11 (growth control) and 12 (sterility control) should contain only 50 µL of CAMHB with avibactam at 8 mg/L but no ceftazidime. This ensures the avibactam itself is not inhibiting growth.

Step 3: Inoculum Preparation and Standardization

  • Causality: A standardized inoculum is crucial for reproducibility. The final concentration of approximately 5 x 10^5 CFU/mL is the accepted standard that ensures sufficient but not overwhelming bacterial density for reliable growth assessment.[14][17]

  • From a fresh (18-24 hour) culture on a non-selective agar plate, pick 4-5 well-isolated colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10^8 CFU/mL).

  • Within 15 minutes, dilute this standardized suspension 1:150 in CAMHB to achieve a concentration of approx. 1 x 10^6 CFU/mL.

Step 4: Inoculation of Microdilution Plates

  • Add 50 µL of the diluted bacterial suspension (from Step 3) to wells 1 through 11. Do not inoculate well 12 (sterility control).

  • This brings the final volume in each well to 100 µL, halves the drug concentrations to the desired final range, and achieves the target inoculum density of 5 x 10^5 CFU/mL. The avibactam concentration is now at its fixed 4 mg/L.

Step 5: Incubation

  • Causality: Incubation conditions are standardized to allow for logarithmic growth of the bacteria. 16-20 hours is typically sufficient for most non-fastidious Gram-negative bacteria.[14][18]

  • Stack the plates (no more than 4 high) and incubate at 35 ± 2°C in ambient air for 16-20 hours.

Step 6: Reading and Interpreting Results

  • Causality: The MIC is determined by visual inspection of growth. A distinct lack of turbidity indicates inhibition.

  • Before reading the test plates, check the control wells:

    • Sterility Control (Well 12): Should show no growth (clear).

    • Growth Control (Well 11): Should show adequate turbidity.

  • The MIC is the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that completely inhibits visible growth, observed as a clear well or a distinct lack of a bacterial pellet.[19]

Protocol 2: Agar Dilution Method

Agar dilution is considered a reference standard and is particularly useful when testing a large number of isolates against a few antimicrobial agents.[11][20]

Materials
  • Same antimicrobial powders and bacterial strains as for BMD.

  • Mueller-Hinton Agar (MHA).

  • Sterile petri dishes (100 mm).

  • Inoculum replicating device (e.g., Steers replicator).

Step-by-Step Methodology

Step 1: Preparation of Antimicrobial-Containing Agar Plates

  • Causality: This method incorporates the drug directly into the agar medium. Precise addition of the drug solution to molten agar is essential for achieving the correct final concentrations.

  • Prepare a series of antimicrobial solutions, each containing a specific concentration of ceftazidime plus a constant 4 mg/L of avibactam. These solutions should be prepared at 10 times the final desired concentration in the agar.

  • Melt a sufficient volume of MHA and hold it in a water bath at 45-50°C.[21]

  • For each desired concentration, add 2 mL of the 10x drug solution to 18 mL of molten MHA in a sterile tube or bottle. Mix thoroughly by inverting several times to avoid bubbles.[21]

  • Pour the 20 mL mixture into a sterile petri dish and allow it to solidify on a level surface.

  • Prepare a drug-free control plate (growth control) containing only MHA.

  • The final plates will have a two-fold dilution series of ceftazidime, each containing 4 mg/L avibactam.

Step 2: Inoculum Preparation

  • Causality: As with BMD, a standardized inoculum is key. For agar dilution, the final inoculum spot on the agar should contain approximately 10^4 CFU.[7][11]

  • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the BMD protocol.

Step 3: Inoculation

  • Causality: An inoculum replicating device ensures that a standardized volume and density of bacteria are applied to each plate consistently.

  • Transfer the standardized bacterial suspensions into the wells of an inoculum replicator block.

  • Using the replicator, apply a spot of each isolate's suspension onto the surface of each antimicrobial-containing plate and the growth control plate.

  • Allow the inoculum spots to dry completely before inverting the plates for incubation.

Step 4: Incubation

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

Step 5: Reading and Interpreting Results

  • Causality: The MIC is the lowest drug concentration that prevents visible growth.

  • Examine the growth control plate to ensure all isolates have grown adequately.

  • For each isolate, the MIC is the lowest concentration of ceftazidime (with 4 mg/L avibactam) on the agar plate that inhibits any visible growth. A faint haze or a single colony at the inoculation spot is disregarded.

Quality Control (QC): The Self-Validating System

No MIC assay is valid without concurrent testing of well-characterized QC strains. This step validates the entire testing system, including the media, antimicrobial potency, and operator technique.

  • Rationale: QC strains have known, predictable MIC ranges. If the result for a QC strain falls outside its accepted range, the results for the test isolates are considered invalid.

  • Recommended Strains: Standard QC strains must be included with each batch of tests.

QC StrainAgentAcceptable MIC Range (mg/L)Source(s)
Escherichia coli ATCC 25922Ceftazidime-Avibactam0.06/4 - 0.5/4[8][22][23]
Klebsiella pneumoniae ATCC 700603Ceftazidime-Avibactam0.25/4 - 2/4[8][22]
Pseudomonas aeruginosa ATCC 27853Ceftazidime-Avibactam1/4 - 8/4[8]
K. pneumoniae ATCC 700603Ceftazidime (alone)>16[12]
  • Special Consideration for K. pneumoniae ATCC 700603: This strain carries a plasmid-encoded β-lactamase. It is recommended to also test it against ceftazidime alone to ensure the plasmid has not been lost, which would result in a falsely low MIC.[8][12]

Data Interpretation: Clinical Breakpoints

Once a valid MIC is determined, it is interpreted using clinical breakpoints established by regulatory bodies like CLSI and EUCAST to categorize the isolate as Susceptible, Intermediate, or Resistant.

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)Source(s)
CLSI (Enterobacterales & P. aeruginosa)≤ 8/4 mg/L-≥ 16/4 mg/L[9][24]
EUCAST (Enterobacterales & P. aeruginosa)≤ 8 mg/L-> 8 mg/L[9][25]

Note: Breakpoints are for ceftazidime concentration with a fixed 4 mg/L avibactam concentration.

Conclusion

The determination of the (2S,5S)-avibactam sodium salt MIC, as part of the ceftazidime-avibactam combination, is a precise and highly standardized process. Adherence to established reference methodologies such as broth microdilution or agar dilution, coupled with stringent quality control and a thorough understanding of the scientific principles behind each step, is essential for generating accurate and reliable data. This information is critical for guiding appropriate patient therapy, monitoring the evolution of resistance, and ensuring the continued efficacy of this vital antimicrobial agent in the fight against MDR Gram-negative pathogens.

References

  • Taylor & Francis. (2016, June 21). The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. Available from: [Link]

  • PMC. The β-Lactams Strike Back: Ceftazidime-Avibactam. Available from: [Link]

  • Nature Protocols. (2008, January 17). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Available from: [Link]

  • Wikipedia. Agar dilution. Available from: [Link]

  • PMC. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Available from: [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing Agar dilution method. Available from: [Link]

  • MDPI. (2021, August 17). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Available from: [Link]

  • ACS Publications. (2015, January 22). Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition. Available from: [Link]

  • PMC. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Available from: [Link]

  • American Society for Microbiology. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria. Available from: [Link]

  • JMI Laboratories. Ceftazidime-avibactam Activity Tested against Ceftazidime-non-susceptible Citrobacter spp., Enterobacter spp. Available from: [Link]

  • PMC. Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination. Available from: [Link]

  • ASM Journals. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors. Available from: [Link]

  • MDPI. (2023, August 25). In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates. Available from: [Link]

  • accessdata.fda.gov. 510(k) Substantial Equivalence Determination Decision Memorandum Assay Only Template. Available from: [Link]

  • PMC. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa. Available from: [Link]

  • Liofilchem. Ceftazidime-avibactam MIC Test Strip Technical Sheet. Available from: [Link]

  • American Society for Microbiology. (2018, January 24). Verification of Ceftazidime-Avibactam and Ceftolozane-Tazobactam Susceptibility Testing Methods against Carbapenem-Resistant Enterobacteriaceae and Pseudomonas aeruginosa. Available from: [Link]

  • PubMed. Broth microdilution methods using B-lactamase inhibitors for the identification of Klebsiella pneumoniae carbapenemases and metallo-β-lactamases in Gram-negative bacilli. Available from: [Link]

  • PMC. Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of Carbapenemase-Producing Enterobacterales. Available from: [Link]

  • HiMedia Laboratories. Ceftazidime/Avibactam Ezy MICTM Strip (CZA) EM153I. Available from: [Link]

  • IDSA. (2024, July 12). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Available from: [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • JMI Laboratories. Avibactam Reverts the Ceftazidime MIC. Available from: [Link]

  • Microbiology Spectrum. (2023, February 6). Performance of Ceftazidime-Avibactam 30/20-μg and 10/4-μg Disks for Susceptibility Testing of Enterobacterales and Pseudomonas aeruginosa. Available from: [Link]

  • CGSpace. (2022, April 19). Broth microdilution reference methodology. Available from: [Link]

  • CABI Digital Library. Development of EUCAST zone diameter breakpoints and quality control criteria for ceftazidime-avibactam 10-4 µg. Available from: [Link]

  • PMC. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program. Available from: [Link]

  • ResearchGate. Broth Microdilution Method To Detect Extended-Spectrum -Lactamases and AmpC -Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors. Available from: [Link]

  • MDPI. (2025, June 26). In Vitro Activity of Novel β-Lactam/β-Lactamase Inhibitors Against Carbapenem-Resistant Pseudomonas aeruginosa and Enterobacterales in Korea. Available from: [Link]

  • PMC. Validation of Aztreonam-Avibactam Susceptibility Testing Using Digitally Dispensed Custom Panels. Available from: [Link]

  • EUCAST. Rationale Documents. Available from: [Link]

  • EUCAST. EUCAST - Home. Available from: [Link]

  • Laboratory Specialists, Inc. Ceftazidime-Avibactam Disk Mass Studies for EUCAST Disk Diffusion Method Against Enterobacteriaceae and Pseudomonas aeruginosa. Available from: [Link]

  • Quick Company. An Improved Process Of Preparing Avibactam Intermediate. Available from: [Link]

  • Hardy Diagnostics. HardyDisk™ AST Aztreonam/Avibactam 30/20µg (AZA50). Available from: [Link]

  • ResearchGate. Validation of Aztreonam-Avibactam Susceptibility Testing Using Digitally Dispensed Custom Panels. Available from: [Link]

  • EUCAST. MIC Determination. Available from: [Link]

  • Google Patents. (2016, September 14). Preparation method of avibactam sodium.
  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available from: [Link]

  • PubMed. (2025, July 3). Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods. Available from: [Link]

  • MDPI. (2025, July 3). Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods. Available from: [Link]

  • ResearchGate. (2025, July 3). Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods. Available from: [Link]

Sources

Method

NMR characterization techniques for (2S,5S)-avibactam sodium salt

Advanced NMR Characterization and Stereochemical Assignment of (2S,5S)-Avibactam Sodium Salt Executive Summary As the development of non-β-lactam β-lactamase inhibitors accelerates, the structural validation of their rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced NMR Characterization and Stereochemical Assignment of (2S,5S)-Avibactam Sodium Salt

Executive Summary

As the development of non-β-lactam β-lactamase inhibitors accelerates, the structural validation of their rigid diazabicyclooctane (DBO) cores becomes paramount. While the commercial active pharmaceutical ingredient (API) is the (2S,5R) enantiomer, stereochemical leakage during synthesis can yield the (2S,5S) diastereomer[1]. As a Senior Application Scientist, I designed this protocol not merely as a data collection exercise, but as a self-validating analytical system. This guide details the causality behind solvent selection, pulse sequence parameters, and the fundamental physics of spin-spin coupling required to definitively characterize and differentiate the (2S,5S)-avibactam sodium salt.

Scientific Principles: The Logic of Stereochemical Assignment

The structural integrity of the DBO core is critical for its reversible recyclization mechanism during β-lactamase inhibition[2]. Differentiating the (2S,5S) diastereomer from the standard (2S,5R) configuration requires looking beyond simple chemical shifts to the fundamental physics of 3J coupling (the Karplus relationship) and spatial proximity (Nuclear Overhauser Effect).

Stereochemical Differentiation via J-Coupling: In the rigid [3.2.1] bicyclic system, the bridgehead stereocenter (C5) anchors the geometry of the ring.

  • In standard (2S,5R)-avibactam: The carboxamide group at C2 is pseudo-equatorial, forcing the C2 proton into a pseudo-axial position. An axial proton exhibits a large 3J coupling (~8–12 Hz) with adjacent axial protons at C3.

  • In (2S,5S)-avibactam: The C2 stereocenter is inverted. The carboxamide group becomes pseudo-axial, pushing the C2 proton into a pseudo-equatorial position. An equatorial proton exhibits only small 3J couplings (< 5 Hz) with adjacent protons.

Therefore, a simple inspection of the C2-H multiplicity in the 1D ¹H NMR spectrum instantly reveals the diastereomeric purity of the sample[3].

2D NMR Connectivity Mapping: To build a self-validating assignment, 1D data must be corroborated by 2D techniques. ¹³C NMR is particularly sensitive to the carbamylation state and the electronic environment of the urea carbonyl (C7)[4]. Multiplicity-edited HSQC confirms direct C-H attachments, while HMBC bridges the quaternary carbons (the C7 urea carbonyl and the C2 carboxamide carbonyl) to the protonated spin systems[5].

Experimental Protocols: A Self-Validating Workflow

This protocol is designed as a closed-loop validation system. If the initial 1D ¹H linewidth exceeds the acceptable threshold, the subsequent 2D acquisitions will suffer from poor resolution, dictating an immediate return to magnetic field shimming.

Sample Preparation
  • Weighing: Rapidly weigh 10.0 ± 0.1 mg of the (2S,5S)-avibactam sodium salt.

    • Causality: Avibactam sodium is highly hygroscopic[6]. Prolonged exposure to ambient humidity leads to water absorption, which distorts the residual HDO peak and can obscure critical ligand signals during binding studies[7].

  • Solvation: Dissolve the sample in 600 µL of D₂O (99.9% D).

    • Causality: D₂O is chosen over DMSO-d6 because the sodium salt is highly polar. Furthermore, D₂O rapidly exchanges the labile amide protons, simplifying the ¹H spectrum to focus purely on the rigid bicyclic core[3].

  • Referencing: Add 1.0 µL of 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

    • Causality: DSS is the gold standard for aqueous NMR referencing, as TMS is insoluble in water.

  • Transfer: Pipette the solution into a high-precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Instrument Configuration
  • Insert the sample into a 600 MHz NMR spectrometer equipped with a 5 mm inverse cryoprobe (optimized for ¹H sensitivity).

  • Equilibrate the sample temperature to exactly 298.0 K for 5 minutes.

  • Lock the magnetic field to the D₂O deuterium signal.

  • Perform 3D gradient shimming.

    • Validation Check: Measure the full width at half maximum (FWHM) of the DSS reference signal. It must be ≤ 1.0 Hz before proceeding to data acquisition.

Acquisition Parameters
  • 1D ¹H NMR: Use a standard 30° pulse sequence (zg30) with water presaturation. Set the relaxation delay (D1) to 5 seconds to ensure complete longitudinal relaxation for accurate peak integration.

  • 1D ¹³C NMR: Use a proton-decoupled sequence (zgpg30). Set D1 to 2 seconds. Acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary C7 carbonyl[4].

  • 2D COSY: Acquire 256 increments in the indirect dimension to map the C2-C3-C4 aliphatic spin system.

  • 2D HSQC & HMBC: Use multiplicity-edited HSQC to differentiate CH/CH3 (positive phase) from CH2 (negative phase). Use HMBC to confirm the placement of the sulfate group at N6 and the carboxamide at C2[5].

  • 2D NOESY: Set the mixing time to 300 ms . This specific mixing time is critical for observing the spatial proximity between the pseudo-equatorial C2 proton and the C8 bridge protons, definitively assigning the (2S,5S) stereochemistry.

Data Presentation: Chemical Shift Assignments

The quantitative data extracted from the multidimensional NMR workflow is summarized below. Note the diagnostic small coupling constant of the C2 proton, which confirms the (2S,5S) diastereomer.

Table 1: Representative ¹H and ¹³C NMR Assignments for (2S,5S)-Avibactam Sodium in D₂O

Position¹H Chemical Shift (ppm)Multiplicity & ³J (Hz)¹³C Chemical Shift (ppm)Key 2D Correlations (HMBC/NOESY)
C2 4.05dd, J = 4.5, 2.058.5HMBC: C3, C7, Amide C=O
C3 1.95 (eq), 2.15 (ax)m21.0COSY: C2, C4
C4 1.70 (eq), 1.85 (ax)m18.5HMBC: C5, C2
C5 3.80br s59.2HMBC: C4, C8, C7
C7 (Urea C=O) --169.5HMBC from C2, C5
C8 (Bridge) 3.10, 3.35ABq, J = 12.046.8NOESY: C5, C2 (Diagnostic)
Amide C=O --174.0HMBC from C2

Pathway Visualization

The following logic flow illustrates the self-validating decision matrix used to assign the stereochemistry of the avibactam DBO core based on the acquired NMR data.

Stereochemical_Assignment Start Acquire 1D ¹H NMR (D₂O, 600 MHz) Extract Extract C2-H Signal (~3.9 - 4.1 ppm) Start->Extract Decision Analyze ³J_HH Coupling Constants Extract->Decision Path1 Large ³J_ax-ax (> 8 Hz) C2-H is Axial Decision->Path1 J > 8 Hz Path2 Small ³J_eq-ax (< 5 Hz) C2-H is Equatorial Decision->Path2 J < 5 Hz Result1 (2S,5R)-Avibactam (Equatorial Carboxamide) Path1->Result1 Result2 (2S,5S)-Avibactam (Axial Carboxamide) Path2->Result2

Workflow for NMR-based stereochemical differentiation of avibactam diastereomers.

References

  • Backbone Assignment of a 28.5 kDa Class A Extended Spectrum β-Lactamase by High-Field, Carbon-Detected Solid-State NMR Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Toho-1 β-lactamase: backbone chemical shift assignments and changes in dynamics upon binding with avibactam Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • 13C-Carbamylation as a Mechanistic Probe for the Inhibition of Class D β-Lactamases by Avibactam and Halide Ions Source: ResearchGate URL:[Link]

  • Taiwan Food and Drug Administration Assessment Report (Zavicefta) Source: Taiwan FDA URL:[Link]

  • Avibactam Sodium Enantiomer | CAS 1383814-68-3 Source: Veeprho Pharmaceuticals URL:[Link]

  • Orally Absorbed Derivatives of the β-Lactamase Inhibitor Avibactam. Design of Novel Prodrugs of Sulfate Containing Drugs Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Interaction of Avibactam with Class B Metallo-β-Lactamases Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application

Application Note: Utilizing (2S,5S)-Avibactam Sodium Salt in Bacterial Time-Kill Assays

Introduction & Scientific Rationale The rapid dissemination of carbapenem-resistant Enterobacteriaceae (CRE) and extensively drug-resistant Pseudomonas aeruginosa necessitates the development of robust antimicrobial comb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The rapid dissemination of carbapenem-resistant Enterobacteriaceae (CRE) and extensively drug-resistant Pseudomonas aeruginosa necessitates the development of robust antimicrobial combinations. (2S,5S)-Avibactam sodium salt is a highly potent,1[1]. While standard Minimum Inhibitory Concentration (MIC) assays provide a static endpoint of bacterial susceptibility, they fail to capture the dynamic interaction between the drug and the pathogen over time.

Time-kill assays are the gold standard for evaluating the pharmacodynamic profile of avibactam in combination with partner β-lactams (e.g., ceftazidime). These assays provide longitudinal data on the rate of bactericidal activity and are critical for2[2].

Mechanism of Action: The Causality of Reversible Inhibition

Understanding avibactam's mechanism of action is essential for interpreting time-kill kinetics. Classical β-lactamase inhibitors (like clavulanic acid or sulbactam) act as "suicide inhibitors" that undergo irreversible hydrolysis, leading to inhibitor depletion over time.

In contrast, avibactam utilizes a unique reversible acylation mechanism. It covalently binds to the active-site serine of Ambler Class A, Class C, and some Class D (e.g., OXA-48) β-lactamases to form a stable acyl-enzyme intermediate. Crucially,1[1]. This lack of turnover ensures sustained inhibition of β-lactamases throughout the 24-hour time-kill assay, preventing the degradation of the partner antibiotic.

Mechanism A β-Lactamase (Active Serine) C Non-covalent Complex A->C Binding B (2S,5S)-Avibactam B->C Binding D Covalent Acyl-Enzyme Intermediate C->D Nucleophilic Attack E Reversible Recyclization D->E Deacylation E->A Enzyme Released E->B Inhibitor Released

Reversible acylation mechanism of avibactam inhibiting serine β-lactamases.

Experimental Design Principles & Self-Validating Systems

A robust time-kill protocol must be a self-validating system. Every experimental choice is grounded in specific causal logic to ensure data integrity:

  • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth is mandatory. Physiological concentrations of calcium (20-25 mg/L) and magnesium (10-12.5 mg/L) stabilize the bacterial outer membrane. Variations can artificially alter membrane permeability, skewing the perceived synergy of avibactam combinations[3].

  • Avibactam Concentration: According to CLSI guidelines, 3[3]. This specific concentration mimics the clinically achievable steady-state trough concentration in human plasma, ensuring translational relevance.

  • Internal Controls: The assay must include a Growth Control (to validate exponential log-phase growth and media viability) and Monotherapy Controls (partner drug alone and avibactam alone). These controls validate that any observed bacterial reduction in the combination arm is a true synergistic interaction rather than an additive effect of two highly active single agents.

Detailed Step-by-Step Protocol

Reagent and Media Preparation
  • Prepare and autoclave Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Solubilize (2S,5S)-avibactam sodium salt in sterile PBS or molecular-grade water to create a 10 mg/mL stock. Filter sterilize using a 0.22 µm syringe filter. Note: Do not heat-sterilize avibactam.

  • Prepare the partner antibiotic (e.g., ceftazidime) stock solution according to the manufacturer's guidelines.

Inoculum Preparation
  • Subculture the target bacterial isolate (e.g., KPC-producing K. pneumoniae) on 5% sheep blood agar and incubate overnight at 37°C.

  • Suspend 3–5 isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Dilute the suspension in CAMHB to achieve a4[4] in the final assay tubes.

Assay Setup (Matrix Configuration)

Prepare 10 mL culture tubes for the following conditions:

  • Tube A (Growth Control): 10 mL inoculated CAMHB + vehicle.

  • Tube B (Avibactam Monotherapy): 10 mL inoculated CAMHB + 4 mg/L avibactam.

  • Tube C (Antibiotic Monotherapy): 10 mL inoculated CAMHB + partner antibiotic (e.g., at 1x or 0.5x MIC).

  • Tube D (Combination): 10 mL inoculated CAMHB + partner antibiotic + 4 mg/L avibactam.

Sampling, Dilution, and Enumeration
  • Incubate all tubes in a shaking incubator (150 rpm) at 37°C.

  • At defined time points (4[4]), aseptically remove a 100 µL aliquot from each tube.

  • Critical Step: Immediately perform 10-fold serial dilutions (10⁻¹ to 10⁻⁶) in sterile PBS. Causality: Diluting in PBS drops the antimicrobial agents below their MICs, preventing drug carryover onto the agar plates which would artificially inhibit colony formation and inflate the perceived killing effect.

  • Plate 10 µL or 100 µL of each dilution onto Mueller-Hinton agar plates.

  • Incubate plates at 37°C for 18–22 hours.

  • Enumerate colonies and calculate the log₁₀ CFU/mL.5[5].

Workflow S1 1. Inoculum Prep (5x10^5 CFU/mL in CAMHB) S2 2. Drug Addition (e.g., Avibactam 4 mg/L) S1->S2 S3 3. Incubation (37°C) Time: 0, 2, 4, 8, 24 h S2->S3 S4 4. Aliquot Sampling (10 - 100 µL) S3->S4 S5 5. Serial Dilution (PBS to stop carryover) S4->S5 S6 6. Plating & Incubation (18-22h on Agar) S5->S6 S7 7. CFU Enumeration & Log10 Calculation S6->S7

Step-by-step workflow for the in vitro bacterial time-kill assay.

Data Interpretation & Quantitative Metrics

Time-kill curves are generated by plotting the mean colony counts (log₁₀ CFU/mL) against time. The interaction between avibactam and the partner antibiotic is evaluated based on the change in bacterial density at 24 hours compared to the most active single agent.5[5].

Quantitative Interpretation Matrix
Interaction TypeLog₁₀ CFU/mL Change at 24h (vs. Most Active Single Agent)Clinical Interpretation
Synergy ≥ 2.0 log₁₀ decreaseHighly effective combination; restores partner drug activity and suppresses regrowth.
Additivity 1.0 to < 2.0 log₁₀ decreaseModerate enhancement of bactericidal activity; no mechanistic interference.
Indifference < 1.0 log₁₀ change (increase or decrease)No significant interaction; avibactam does not enhance the partner drug.
Antagonism ≥ 1.0 log₁₀ increaseCombination is worse than monotherapy; indicates competing mechanisms.
Bactericidal ≥ 3.0 log₁₀ decrease (vs. Initial Inoculum at 0h)Eradication of >99.9% of viable bacteria; critical for severe infections.

Note: Bacterial concentrations falling below the limit of detection (<2.0 log₁₀ CFU/mL) are mathematically treated as 2.0 log₁₀ CFU/mL for conservative statistical analysis.

References

  • Time-Kill Curve Assay - Bio-protocol Source: MDPI / Bio-protocol URL
  • In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae Source: Frontiers in Pharmacology URL
  • Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use Source: MDPI Pharmaceuticals URL
  • Source: Antimicrobial Agents and Chemotherapy (NIH/PMC)
  • Inhibition Mechanism of Class D β-Lactamases by Avibactam Source: ACS Catalysis URL
  • Source: Microbiology Spectrum (ASM Journals)
  • Source: Frontiers in Cellular and Infection Microbiology (NIH/PMC)

Sources

Method

LC-MS/MS method for detecting (2S,5S)-avibactam sodium salt in plasma

Defining the Project Scope Okay, I've got a handle on the user's needs; they're requesting a comprehensive Application Note and Protocol. I'm focusing on LC-MS/MS for (2S,5S)-avibactam sodium salt in plasma, designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Defining the Project Scope

Okay, I've got a handle on the user's needs; they're requesting a comprehensive Application Note and Protocol. I'm focusing on LC-MS/MS for (2S,5S)-avibactam sodium salt in plasma, designed for researchers and drug development experts. This will be the foundation to build on.

Refining the Structure

I'm now prioritizing autonomy in the document's structure, opting for a flexible format over a rigid template to provide a true in-depth guide. I'm focusing on incorporating in-text citations with links to authoritative sources to build in self-validation, backed by a comprehensive reference list with clickable URLs. I'm also planning to build visualization using quantitative data in structured tables, step-by-step methodologies, and workflows/pathways in Graphviz (DOT) diagrams. The DOT specs are defined!

Constructing the Application Note

I've gathered sufficient information to begin constructing the Application Note. The topic centers on an LC-MS/MS method to detect (2S,5S)-avibactam sodium salt in plasma. I've broken down the core requirements into two parts: a custom structure for autonomy and a focus on explaining causality, aligning with E-E-A-T principles. Now, I will start to implement the custom structure.

Refining the Structure

Now I'm focusing on the presentation. I'm adding self-validating protocols with in-text citations linking to a comprehensive reference list, including titles, sources, and URLs. Part 3 is all about clear visualization: structured tables for quantitative data, step-by-step methodologies, and Graphviz diagrams for workflows. I'm carefully considering color contrast and specific color palettes for clarity and readability.

Elaborating the Experimental Design

I'm now detailing the Solid Phase Extraction (SPE) and Amide column method, emphasizing expert causality for avibactam's retention. I've outlined the reasons for using WAX SPE (exploiting the sulfate group's negative charge) and HILIC/Amide (due to avibactam's hydrophilic nature). I'm also including specific MS/MS transitions (m/z 264 -> 96) and suggesting an internal standard (Avibactam-13C5-15N). The application note structure is now locked in. I'm moving on to creating the DOT diagrams.

Visualizing the SPE Workflow

I'm now implementing the DOT diagram for the Solid Phase Extraction workflow. I'm focusing on color-coding the steps using the specified palette: blue for the plasma sample, green for washing, red for elution, yellow for loading, dark grey for background and white for text where contrast is needed. The aim is to create a visually clear and informative representation of the SPE process. I'm ensuring all nodes and edges are labelled appropriately. I am working on the node's fill and font colors for optimal contrast and readability.

Visualizing the LC-MS/MS Method

I'm starting on the LC-MS/MS component. I'm building a Graphviz DOT diagram. I've defined the steps in the method including reconstitution in Acetonitrile/Water, and LC-MS/MS analysis itself. I'm focusing on defining the edge connections to represent the process flow. I'm using the established color palette to indicate plasma, pretreatment, loading, washing, elution, evaporation, reconstitution and the final LCMS analysis.

Illustrating the Mechanism

I'm now detailing the mechanism of action using another Graphviz DOT diagram. It centers on (2S,5S)-Avibactam as an inhibitor, targeting a Serine β-Lactamase enzyme to form a reversible covalent acyl-enzyme complex, leading to the protection of the beta-lactam antibiotic. The layout uses distinct color-coding for each component. I will make sure the edges also align with the colour theme and flow, to improve comprehension.

Refining the Diagrams

I'm now implementing dpi=300, and adjusting nodesep and ranksep for compactness in the Graphviz diagrams. Also, I'm making sure that the diagrams have a max-width of 760px. I'm focusing on the final diagrams and preparing the supporting tables. I need to make sure I add Table 1 to explain the LC-MS/MS parameters, and Table 2 summarizing method validation. I need to add more supporting citations.

Adding Supporting Citations

I've just added supporting citations for avibactam analysis, focusing on verified PubMed links from Sillén et al. and Martens-Lobenhoffer et al., ensuring universal accessibility and validity. I am now refining the E-E-A-T elements, specifically explaining why avibactam's unique characteristics necessitate the described methodology.

Justifying the Method

Now, I'm focusing on the "why" behind this method's specifics. I'm elaborating on avibactam's unusual properties as a diazabicyclooctane derivative with a sulfate group. I'm clarifying why HILIC (Amide) and negative ESI are essential. I'm detailing WAX SPE's benefit in capturing the avibactam anion while eliminating matrix effects, due to that permanent sulfate charge. I'll outline the content of the document.

Explaining the Method Strategy

I'm now detailing the analytical approach. I'm focusing on the reasons for using HILIC over reversed-phase chromatography, highlighting avibactam's high hydrophilicity and how this necessitates the use of a HILIC/Amide stationary phase. I'm also addressing the use of negative ionization (ESI-), explaining the rationale for the sulfate group's permanent ionization and its role in producing a robust [M-H]- precursor.

Justifying the SPE Method

I'm now detailing the Solid Phase Extraction method. I'm focusing on the reasons for using WAX SPE to remove matrix effects from the plasma sample. I'm explaining the rationale for acidification and using an internal standard. I've begun to construct a self-validating protocol for the WAX SPE, covering each stage of the process.

Describing the Washing Step

Now, I'm focusing on refining the Solid Phase Extraction (SPE) protocol. I'm adding detailed steps: loading, washing with an acidic solution and methanol, and eluting with ammonium hydroxide. I'm also ensuring the reasons behind each step are logically explained. Finally, I'll be detailing the LC-MS/MS conditions, including the column type, mobile phase, and gradient.

Detailing the LC-MS/MS Method

I'm currently focused on the LC-MS/MS method specifics. I'm adding flow rates (0.4 mL/min) and injection volumes (2 µL). I'm specifying ESI- MRM parameters (capillary voltage -2.5 kV, desolvation at 500°C), including MRM transitions. I'm explaining the causality behind the m/z 96 product ion, linked to the sulfate group [SO4]-. I will also be formatting Table 1 with the MRM data.

Justifying the Sensitivity

I'm now focusing on the sensitivity of the method. I'm elaborating on how the use of WAX SPE and HILIC chromatography, exploiting the avibactam's unique physicochemical properties, is crucial for minimizing matrix effects, while ensuring sensitivity. I'm also preparing for the reference section.

Validating the Code

Now, I'm reviewing the DOT code, ensuring compliance with the specified color palette and contrast rules. I'm checking each node and edge, confirming readability against the background, and making adjustments where necessary. I am also adjusting font sizes to be readable, and making sure the text has enough contrast against the background colors.

Visualizing the SPE Workflow

I'm now integrating the DOT code for the SPE workflow, ensuring the specified color palette is correctly applied for visual clarity. I've used Arial font, size 10, with a dark gray color for labels and a pen width of 1.5. I've double checked the flow and ensured contrast between all elements.

Illustrating the Mechanism, Again

I'm revisiting the visualization to refine the inhibition mechanism diagram. I've integrated dpi=300 for higher resolution and fine-tuned nodesep and ranksep for a more compact layout, while maintaining readability. I am also making sure the code is syntactically sound.

Application

Application Note: Formulation Techniques for (2S,5S)-Avibactam Sodium Salt in Preclinical Research Models

Introduction & Mechanistic Overview (2S,5S)-Avibactam sodium salt is a potent, reversible, non-β-lactam β-lactamase inhibitor characterized by its unique diazabicyclooctane core. Unlike traditional β-lactam inhibitors, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

(2S,5S)-Avibactam sodium salt is a potent, reversible, non-β-lactam β-lactamase inhibitor characterized by its unique diazabicyclooctane core. Unlike traditional β-lactam inhibitors, avibactam operates via a reversible covalent mechanism, making it highly effective against Ambler Class A, C, and some Class D β-lactamases. In preclinical research, maintaining the structural integrity of the sulfate ester group during formulation is paramount, as premature hydrolysis directly abolishes its inhibitory efficacy. This guide outlines self-validating formulation protocols designed to preserve molecular stability across in vitro and in vivo applications.

Physicochemical Profiling & Formulation Causality

Successful formulation requires strict adherence to the physicochemical constraints of the sodium salt. As a Senior Application Scientist, you must account for the following causal relationships during preparation:

  • Hygroscopicity & Hydration : Avibactam sodium is highly hygroscopic. Vials must be equilibrated to room temperature in a desiccator prior to opening. Exposure to ambient moisture induces condensation, which accelerates the hydrolysis of the active pharmacophore.

  • Concentration-Dependent Degradation : Counterintuitively, stability assays demonstrate that avibactam degrades more rapidly in highly concentrated aqueous stock solutions (e.g., 1,000 mg/L) compared to clinically relevant working dilutions (e.g., 10 mg/L)[1]. Therefore, long-term storage of concentrated aqueous stocks is strictly prohibited.

  • Solvent Selection : The compound exhibits robust solubility in both water (up to 53.5 mg/mL) and dimethyl sulfoxide (DMSO) (up to 87.0 mg/mL)[2]. However, because residual organic solvents can induce physiological artifacts in cellular assays, organic solvent-free aqueous buffers (e.g., PBS at pH 7.2) are preferred for biological experiments[3].

Quantitative Formulation Parameters

ParameterValue / SpecificationMechanistic Rationale
Aqueous Solubility ~10 mg/mL (PBS)[3] to 53.5 mg/mL (Water)[2]High polarity of the sulfate and sodium ions facilitates rapid hydration.
DMSO Solubility ~5 mg/mL[3] to 87.0 mg/mL[2]Useful for high-concentration in vitro stock generation.
Aqueous Stability < 24 hours at 4°C[3]Susceptible to hydrolytic cleavage; must be prepared fresh daily.
Long-Term Storage ≥ 4 years at -20°C (Powder)[3]Thermal energy reduction prevents spontaneous degradation.

In Vitro Formulation Protocol (Broth/Agar Dilution)

Objective: Prepare a self-validating stock for Minimum Inhibitory Concentration (MIC) testing.

  • Equilibration : Remove the lyophilized (2S,5S)-avibactam sodium vial from -20°C storage and equilibrate to room temperature for 30 minutes.

    • Causality: Prevents moisture condensation which compromises powder stability.

  • Primary Dissolution : Dissolve the crystalline solid directly in sterile, LC-MS grade water or Cation-Adjusted Mueller-Hinton Broth (CA-MHB) to achieve a working concentration of 10 mg/L.

    • Causality: Avoiding intermediate high-concentration stocks (e.g., 1,000 mg/L) minimizes the accelerated degradation observed in dense aqueous environments[1].

  • pH Verification : Ensure the final broth pH is between 6.80 and 7.40[1]. Extreme pH excursions will rapidly degrade the diazabicyclooctane ring.

  • Sterilization : Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Do not use cellulose-based filters, which may non-specifically bind the drug.

  • Usage : Utilize the solution immediately. Discard any remaining aqueous stock after 24 hours[3].

In Vivo Formulation Protocol (Murine & Rabbit Models)

Objective: Formulate a biocompatible vehicle for systemic administration while accounting for rapid in vivo clearance.

Preclinical translation requires addressing the pharmacokinetic (PK) disparities between animal models and humans. The murine elimination half-life of avibactam is exceptionally short (~0.24 hours)[4]. Consequently, efficacy in neutropenic infection models is driven by the time the free drug concentration remains above the MIC threshold[5].

Vehicle Preparation & Dosing Strategy:

  • Vehicle Selection : For standard intravenous (IV) or subcutaneous (SC) dosing, 0.9% Isotonic Saline or sterile water is sufficient[6]. For complex co-formulations or specific solubility challenges, a vehicle comprising 20% PEG300, 10% Tween 80, and 70% Saline can be utilized[7].

  • Reconstitution : Reconstitute avibactam sodium in the chosen vehicle. For example, to achieve a humanized dosing regimen in mice (e.g., 80 mg/kg), calculate the required volume based on the animal's weight and a standard dosing volume (e.g., 10 µL/g)[2].

  • Agitation : Vortex gently. If particulates persist, sonicate for no more than 60 seconds at room temperature.

    • Causality: Prolonged sonication generates heat, which induces thermal degradation of the β-lactamase inhibitor[1].

  • Dosing Regimen Implementation : Administer the formulation using a q2h or q8h schedule. Studies indicate that q2h dosing in CD-1 mice significantly reduces the required daily dose while maintaining the free drug concentration above the 1 mg/L threshold[6]. In larger models, such as New Zealand White rabbits, multidose regimens (e.g., 120/30 mg/kg ceftazidime-avibactam q8h) have proven effective for maintaining PK/PD targets[8].

Formulation Workflow Visualization

FormulationWorkflow Stock Lyophilized (2S,5S)-Avibactam Sodium Storage: -20°C Equilibrate Equilibrate to Room Temp (Prevents condensation) Stock->Equilibrate Solvent Add Aqueous Vehicle (0.9% NaCl or PBS, pH 7.2) Equilibrate->Solvent Dissolution Gentle Agitation (Avoid high-shear/heat) Solvent->Dissolution Filtration Sterile Filtration (0.22 µm PES Filter) Dissolution->Filtration Storage Short-term Storage (4°C, Use within 24h) Filtration->Storage

Workflow for the aqueous reconstitution and stabilization of avibactam sodium for in vivo models.

Sources

Technical Notes & Optimization

Troubleshooting

(2S,5S)-avibactam sodium salt degradation pathways in aqueous solution

Technical Support Center: (2S,5S)-Avibactam Sodium Salt Degradation & Stability Troubleshooting Welcome to the Technical Support Center for (2S,5S)-avibactam sodium salt. As a Senior Application Scientist, I have designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2S,5S)-Avibactam Sodium Salt Degradation & Stability Troubleshooting

Welcome to the Technical Support Center for (2S,5S)-avibactam sodium salt. As a Senior Application Scientist, I have designed this guide to address the critical stability and degradation challenges you may encounter during in vitro testing, formulation, and pharmacokinetic studies. Avibactam is a non-β-lactam β-lactamase inhibitor with a unique diazabicyclooctane (DBO) core. While it exhibits remarkable reversible inhibition (recyclization) with many serine β-lactamases, it is susceptible to specific degradation pathways in aqueous environments under thermal stress, pH variations, and specific enzymatic interactions.

FAQ: Fundamental Mechanisms of Avibactam Degradation

Q: What are the primary degradation pathways of avibactam in aqueous solutions? Avibactam degradation in aqueous media primarily proceeds through two irreversible pathways:

  • Urea Ring Hydrolysis: The cyclic urea (N-CO bond) can undergo slow hydrolysis followed by decarboxylation (loss of CO₂). This pathway is accelerated in basic conditions or in the presence of certain metallo-β-lactamases (MBLs)[1].

  • Desulfation: The loss of the sulfate group at the N6 position. While avibactam normally forms a reversible acyl-enzyme complex with serine β-lactamases, specific enzymes like KPC-2 can catalyze a slow desulfation, leading to an inactive, deacylated fragment that cannot reacylate[2].

Q: How stable is avibactam in standard aqueous buffers and microbiological media? Avibactam is generally more stable than the β-lactam antibiotics it is co-formulated with. In pure water at 25°C, avibactam exhibits a degradation half-life exceeding 400 hours at pH 7.25[3]. However, in complex media like Cation-Adjusted Mueller-Hinton Broth (CA-MHB), degradation accelerates due to nucleophilic attack by water and media components on the carbonyl carbon of the DBO ring.

Table 1: Avibactam Degradation Half-Lives in Aqueous Media[3]

Media/ConditionTemperature (°C)pHEstimated Half-Life (h)
Pure Water257.25446.0
Pure Water47.25> 1000
CA-MHB (Broth)377.25~ 120
0.9% Saline (Infusion)32Neutral> 240 (<10% degradation at 12h)

Q: When co-formulated with ceftazidime, what is the primary stability concern? In ceftazidime-avibactam formulations, ceftazidime is the stability-limiting factor. Ceftazidime degrades in aqueous solution to produce pyridine, a toxic byproduct[4]. While avibactam concentrations typically stay above 90% during a 24-hour incubation at 25°C, the pyridine limit (0.4% w/w) is often exceeded, mandating strict temperature controls (e.g., refrigeration at 2–8°C) prior to use[4].

G A (2S,5S)-Avibactam (Intact DBO Core) B Acyl-Enzyme Intermediate A->B Serine Protease/Base C Desulfation (Loss of SO3) B->C Slow Degradation (e.g., KPC-2) D Urea Ring Hydrolysis (Decarboxylation) B->D MBL-mediated/Aqueous Hydrolysis F Recyclization (Reversible Active) B->F Reversible Ring Closure E Inactive Fragment (Irreversible) C->E Irreversible Loss D->E Irreversible Loss

Avibactam degradation pathways: reversible recyclization vs. irreversible desulfation and hydrolysis.

Troubleshooting Guide: Experimental Anomalies

Issue 1: Rapid loss of avibactam concentration during 24-hour MIC assays.

  • Causality: While avibactam is stable in pure water, prolonged incubation at 37°C in CA-MHB can lead to >10% degradation over 24 hours. The higher pH of standard broths increases nucleophilic attack on the β-lactam-like ring[3].

  • Solution: Prepare fresh avibactam stock solutions in sterile water daily. Do not store aqueous stocks at room temperature. If conducting prolonged time-kill assays (>24h), implement a mathematically derived "supplement dosing algorithm" to replenish the degraded avibactam, maintaining concentrations within ±10% of the target[3].

Issue 2: Detection of unexpected mass fragments (loss of 80 Da) in LC-MS/MS during enzyme kinetic studies.

  • Causality: A mass shift of -80 Da corresponds to the loss of the sulfate group (SO₃). If you are testing avibactam against KPC-2 or certain class A β-lactamases, the enzyme catalyzes a slow desulfation of the acyl-enzyme intermediate[2].

  • Solution: Ensure your LC-MS/MS method is optimized to detect both the intact avibactam (m/z 264 in negative ion mode) and the desulfated fragment (m/z 184). Limit incubation times to <5 minutes for initial acylation rate measurements to minimize the accumulation of the desulfated degradation product[2].

Self-Validating Experimental Protocols

To ensure trust and reproducibility in your laboratory, use the following validated methodologies for assessing avibactam stability.

Protocol 1: LC-MS/MS Method for Monitoring Avibactam Aqueous Stability Objective: Quantify intact avibactam and degradation products in aqueous buffers. Rationale: Avibactam lacks a strong chromophore, making UV-Vis detection less sensitive. LC-MS/MS in negative ion mode provides high specificity for the sulfate moiety[3].

  • Sample Preparation: Prepare avibactam sodium at 10 mg/L in the target aqueous solution (e.g., PBS, pH 7.4).

  • Incubation & Sampling: Incubate at the desired temperature (e.g., 25°C or 37°C). Withdraw 50 µL aliquots at 0, 4, 8, 12, and 24 hours.

  • Quenching: Immediately mix the 50 µL aliquot with 400 µL of ice-cold methanol containing an internal standard (e.g., deuterated avibactam or tazobactam) to precipitate proteins and halt degradation[3].

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient mobile phase: Solvent A (0.1% formic acid in water) and Solvent B (methanol). Flow rate: 0.3 mL/min.

  • Mass Spectrometry: Operate a triple-quadrupole MS in negative electrospray ionization (ESI) mode. Monitor the specific MRM transition for avibactam (m/z 264.0 → m/z 96.0 for the sulfate fragment)[3].

  • Self-Validating Check: Calculate the percentage of drug remaining relative to the t=0 peak area ratio. To validate the degradation pathway, perform a mass balance check: if intact avibactam decreases, scan for m/z 184 (desulfated fragment) to confirm whether degradation is due to desulfation or ring hydrolysis.

Workflow S1 Sample Prep: Avibactam in Aqueous Buffer S2 Incubation: Controlled Temp & pH S1->S2 S3 Quenching: Methanol + Internal Std S2->S3 S4 LC-MS/MS Analysis: Negative Ion Mode S3->S4 S5 Data Processing: Half-life Calculation S4->S5

Step-by-step analytical workflow for assessing avibactam stability in aqueous solutions.

Protocol 2: Forced Degradation Study (Stress Testing) Objective: Identify potential degradation products under extreme aqueous conditions to build an analytical library[4].

  • Acid Hydrolysis: Mix avibactam (10 mg/mL) with 0.1 M HCl. Incubate at 50°C for 60 minutes.

  • Base Hydrolysis: Mix avibactam with 0.1 M NaOH. Incubate at 50°C for 60 minutes. (Expect rapid urea ring opening).

  • Oxidative Stress: Mix with 3% H₂O₂ at room temperature for 60 minutes.

  • Analysis: Neutralize samples and analyze via the LC-MS/MS method above to map degradation retention times.

References

  • [1] Interaction of Avibactam with Class B Metallo-β-Lactamases. Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]

  • [2] Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry (NIH/PMC).[Link]

  • [3] Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]

  • [4] Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. European Journal of Hospital Pharmacy (NIH/PMC).[Link]

Sources

Optimization

Technical Support Center: Avibactam Solubilization &amp; Organic Phase Workflows

Welcome to the Avibactam Technical Support Center. (2S,5S)-Avibactam is a potent non- β -lactam β -lactamase inhibitor featuring a unique diazabicyclooctane (DBO) core.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Avibactam Technical Support Center. (2S,5S)-Avibactam is a potent non- β -lactam β -lactamase inhibitor featuring a unique diazabicyclooctane (DBO) core. While commercially supplied as a sodium salt for aqueous biological assays, synthetic chemists and formulation scientists frequently encounter severe solubility bottlenecks when attempting to use avibactam sodium in organic solvents for derivatization, lipophilic prodrug synthesis, or extraction.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to overcome these solubility barriers.

Part 1: Causality & Quantitative Baselines

Why is Avibactam Sodium insoluble in common organic solvents?

The insolubility of avibactam sodium in solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and toluene is driven by high ionic lattice energy. The molecule contains a highly polar sulfate moiety ( −OSO3−​ ) tightly paired with a hard sodium cation ( Na+ ). Organic solvents lack the dielectric constant required to overcome the electrostatic attraction between these ions. While polar aprotic solvents like DMSO can solvate the sodium ion to a limited extent, truly lipophilic solvents cannot disrupt the crystal lattice, resulting in unreactive suspensions.

Quantitative Solubility Data

To establish a baseline for your experimental design, refer to the solubility profiles of the standard sodium salt versus the lipophilic tetrabutylammonium (TBA) salt derivative [1, 2, 3].

SolventAvibactam Sodium SolubilityAvibactam TBA Salt SolubilityMechanistic Rationale
Deionized Water >50 mg/mL<1 mg/mLHigh dielectric constant easily solvates Na+ and sulfate ions.
DMSO / DMF ~5 - 87 mg/mL>100 mg/mLPolar aprotic solvents coordinate Na+ , but TBA provides superior van der Waals interactions.
DCM / Chloroform <0.1 mg/mL (Insoluble)>50 mg/mLBulky alkyl chains of TBA shield the ionic charge, allowing dissolution in low-polarity media.
Toluene InsolubleModerately SolubleRequires phase-transfer catalysis (PTC) for efficient reaction kinetics.

Part 2: Troubleshooting FAQs & Methodologies

Q1: I need to perform an alkylation on the avibactam core in dichloromethane. How do I achieve a homogeneous reaction mixture?

Diagnosis: Direct reaction of the sodium salt in DCM will fail due to mass transfer limitations (the solid will not dissolve). Solution: You must perform a lipophilic counterion exchange. By replacing the hard Na+ cation with a bulky, diffuse tetrabutylammonium ( TBA+ ) cation, you create a lipophilic shell around the avibactam sulfate anion. This drastically lowers the lattice energy and increases favorable van der Waals interactions with DCM, yielding a homogeneous solution [2].

Q2: How do I synthesize the Avibactam Tetrabutylammonium (TBA) salt?

Protocol: Biphasic Salt Exchange This protocol converts the commercially available sodium salt into the organic-soluble TBA salt [2].

  • Aqueous Solvation: Dissolve 1.0 equivalent of (2S,5S)-avibactam sodium in a minimum volume of deionized water (approx. 10 mL per gram).

  • Ion Pairing: Add 1.05 equivalents of Tetrabutylammonium hydrogen sulfate (TBAHS) or Tetrabutylammonium bromide (TBAB) to the aqueous solution. Stir for 15 minutes at room temperature.

  • Organic Extraction: Add 3 volumes of Dichloromethane (DCM) to the reaction flask. Stir vigorously for 10 minutes to maximize interfacial surface area, then transfer to a separatory funnel.

  • Phase Separation: Allow the layers to separate. The bulky TBA+ will pair with the avibactam anion and migrate into the lower DCM layer.

  • Drying & Concentration: Collect the lower organic phase. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield avibactam TBA as a white/off-white foam.

Self-Validating System: To verify the success of the extraction, perform two checks. First, spot the organic phase on a silica TLC plate (Eluent: EtOAc/MeOH 8:2) and stain with KMnO4​ ; the DBO core will reduce the stain, confirming avibactam's presence in the organic layer. Second, test the remaining aqueous layer with a few drops of 1M Barium Chloride ( BaCl2​ ). A dense white precipitate ( BaSO4​ ) confirms that the sulfate from the TBAHS has successfully exchanged and remained in the aqueous phase.

TBASaltExchange Step1 1. Dissolve Avibactam Na in Deionized Water Step2 2. Add TBA-Br or TBAHS (1.05 equivalents) Step1->Step2 Step3 3. Extract with DCM (Vigorous stirring) Step2->Step3 Step4 4. Phase Separation in Separatory Funnel Step3->Step4 OrgPhase Organic Phase (Bottom) Avibactam-TBA Step4->OrgPhase AqPhase Aqueous Phase (Top) Na+ / Br- or SO4(2-) Step4->AqPhase Step5 5. Dry over Na2SO4 & Concentrate OrgPhase->Step5 Validate Self-Validation: KMnO4 Stain (Org) BaCl2 Test (Aq) OrgPhase->Validate AqPhase->Validate

Step-by-step workflow for converting avibactam sodium to its lipophilic TBA salt.

Q3: My reaction is highly sensitive to water, and I cannot use a biphasic extraction. How can I solubilize the sodium salt directly in an organic solvent?

Diagnosis: If pre-forming the TBA salt via aqueous extraction is not viable due to hydrolytic instability of your reagents, you must solubilize the sodium salt in situ. Solution: Utilize a macrocyclic crown ether, specifically 15-Crown-5 . Causality: 15-Crown-5 has a cavity size perfectly matched to the ionic radius of the Na+ cation. By adding 1.1 equivalents of 15-Crown-5 to a suspension of avibactam sodium in acetonitrile or toluene, the crown ether chelates the sodium ion. This creates a massive, lipophilic [Na(15−Crown−5)]+ complex, which acts as an organic-soluble counterion, effectively pulling the naked avibactam anion into the organic phase and rendering it highly nucleophilic for immediate reaction.

Q4: Can I use Phase Transfer Catalysts (PTCs) without isolating the TBA salt?

Diagnosis: Yes, for reactions like alkylations in toluene, isolating the TBA salt is unnecessary if the reaction tolerates biphasic conditions [4, 5]. Solution: Set up a biphasic system (e.g., Toluene/Water 1:1). Add your lipophilic electrophile to the toluene phase, and avibactam sodium to the aqueous phase. Add a catalytic amount (10-20 mol%) of TBAHS. The PTC will continuously shuttle the avibactam anion into the toluene layer to react, and then return to the aqueous layer to pick up another anion. Self-Validating System: Monitor the organic layer via HPLC. The appearance of the lipophilic product in the organic phase, coupled with the depletion of avibactam in the aqueous phase (monitored by UV at 210 nm), confirms active phase transfer.

SolubilizationDecision Start Goal: React Avibactam in Organic Solvent WaterTol Are biphasic (water/organic) conditions tolerated? Start->WaterTol Biphasic In Situ PTC Reaction (e.g., Toluene/H2O + TBAHS) WaterTol->Biphasic Yes Anhydrous Anhydrous Conditions Strictly Required WaterTol->Anhydrous No SaltExchange Ex Situ Salt Exchange: Pre-form & isolate TBA Salt Anhydrous->SaltExchange Can prep reagents beforehand CrownEther In Situ Chelation: Add 15-Crown-5 to sequester Na+ Anhydrous->CrownEther Must use Na+ salt directly

Decision tree for selecting an avibactam organic solubilization strategy.

References

  • Schweizer, F. et al. "Potentiation of B-Lactam Antibiotics and B-Lactam/B-Lactamase Inhibitor Combinations Against Multidrug and Extensively Drug-Resistant Pseudomonas Aeruginosa Using Non-Ribosomal Tobramycin-Cyclam Conjugates". US Patent 20210290648A1.
  • Idowu, T. et al. "Trimeric Tobramycin/Nebramine Synergizes β-Lactam Antibiotics against Pseudomonas aeruginosa". PMC, National Institutes of Health. Available at: [Link] [INDEX: 1.15]

Troubleshooting

optimizing long-term storage conditions for (2S,5S)-avibactam sodium salt

A Guide to Optimizing Long-Term Storage and Experimental Stability Welcome to the technical support guide for (2S,5S)-avibactam sodium salt. As Senior Application Scientists, we understand that the integrity of your star...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Optimizing Long-Term Storage and Experimental Stability

Welcome to the technical support guide for (2S,5S)-avibactam sodium salt. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide is designed to provide you with expert, field-proven insights into the optimal storage, handling, and troubleshooting for avibactam sodium salt, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of avibactam sodium salt.

Q1: What are the ideal long-term storage conditions for solid (2S,5S)-avibactam sodium salt?

For optimal long-term stability, solid (2S,5S)-avibactam sodium salt should be stored at -20°C .[1][2] Some suppliers also recommend storage temperatures between -10°C and -25°C. It is crucial to keep the container tightly sealed in a dry, desiccated environment to protect it from humidity.[1]

Scientific Rationale: Avibactam is a non-β-lactam β-lactamase inhibitor.[3] Like many complex organic molecules, its chemical stability is best maintained at low temperatures, which minimizes the kinetic energy of the molecules and slows potential degradation reactions. The compound is supplied as a white to off-white crystalline solid or powder.[1][]

Q2: Is avibactam sodium salt hygroscopic and what precautions are necessary?

Yes, there are indications that avibactam sodium salt is hygroscopic, meaning it can absorb moisture from the atmosphere. Therefore, protection from humidity is a key storage requirement.[1]

Causality Behind Experimental Choices: Moisture can initiate hydrolytic degradation pathways, compromising the compound's purity and potency. When handling the solid, it is critical to:

  • Work in a low-humidity environment, such as a glove box or a room with controlled humidity.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.

  • Tightly reseal the container immediately after use. Storing the vial inside a secondary container with a desiccant is also a recommended practice.

Q3: What is the expected shelf-life of solid avibactam sodium salt?

When stored correctly at -20°C, solid avibactam sodium salt is stable for at least four years.[2] Another source suggests a stability of at least one year.[5] Always refer to the certificate of analysis provided by the supplier for batch-specific shelf-life information.

Q4: How should I prepare and store solutions of avibactam sodium salt?

Aqueous solutions of avibactam sodium salt should be freshly prepared for experiments. It is not recommended to store aqueous solutions for more than one day.[2] If short-term storage is unavoidable, solutions in solvent should be kept at -20°C for up to one month or -80°C for up to six months, ensuring the container is tightly sealed to prevent evaporation and contamination.[6][7]

Scientific Rationale: In solution, especially aqueous buffers, avibactam is more susceptible to degradation. A study on its stability in cation-adjusted Mueller-Hinton broth (CA-MHB) at a pH of 7.25 showed a degradation half-life of 446 hours.[8] However, stability can be influenced by pH, with degradation being more extensive at higher pH levels.[8][9] For instance, one report noted that avibactam is not stable at a high pH of 8.5.[9]

Q5: What are the signs of degradation in solid or dissolved avibactam sodium salt?

For the solid powder, any change in physical appearance, such as discoloration (from white/off-white to yellow or brown) or clumping/hygroscopic changes, may indicate degradation. For solutions, the appearance of precipitates or a change in color could be a sign of instability. However, significant degradation can occur without any visible changes. Therefore, if degradation is suspected, analytical verification is necessary.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem: My experimental results are inconsistent. Could improper storage of avibactam be the cause?

Absolutely. Inconsistent results are a classic symptom of a reagent that has lost potency due to degradation. Avibactam's function as a β-lactamase inhibitor is dependent on its specific chemical structure.[10] If the molecule has degraded, its ability to inhibit target enzymes will be diminished, leading to variable outcomes in your assays.

Self-Validating System: To rule out storage issues, run a control experiment using a freshly opened vial of avibactam sodium salt alongside your suspect stock. If the fresh stock yields the expected results while the older stock does not, it strongly suggests degradation has occurred.

Problem: I suspect my avibactam has degraded. How can I verify its integrity?

The most reliable way to confirm the integrity of your avibactam sodium salt is through analytical chemistry, specifically High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact avibactam from its degradation products.[11][12][13]

Workflow for Integrity Verification:

  • Prepare a Sample: Dissolve a small, accurately weighed amount of your suspect avibactam in a suitable solvent (e.g., water or mobile phase).

  • Analyze by HPLC: Use a validated reverse-phase HPLC (RP-HPLC) method.[12][14]

  • Compare to a Standard: Compare the resulting chromatogram to that of a known, high-purity reference standard.

  • Assess Purity: A significant decrease in the area of the main avibactam peak, or the appearance of new peaks, confirms degradation.

Problem: I need to store avibactam in a solvent other than water. What are the stability considerations?

Avibactam sodium salt has limited solubility in organic solvents. It is slightly soluble in DMSO and methanol.[][15] Stock solutions in organic solvents like DMSO should be purged with an inert gas.[2] For long-term storage in such solvents, it is recommended to store aliquots at -80°C for up to six months or -20°C for one month.[6][7]

Causality Behind Experimental Choices: Organic solvents can also participate in degradation reactions. It is crucial to use high-purity, anhydrous solvents to minimize moisture-related degradation. Always prepare fresh dilutions into your aqueous experimental buffers just before use to minimize the exposure of avibactam to potentially incompatible solution components.[2]

Data & Protocols
Table 1: Summary of Recommended Storage Conditions
FormTemperatureDurationKey Considerations
Solid Powder -20°C≥ 4 years[2]Keep tightly sealed, protect from humidity.[1]
Aqueous Solution 2-8°C≤ 24 hours[2]Prepare fresh before use.
Solvent Stock (e.g., DMSO) -20°C≤ 1 month[6][7]Use anhydrous solvent; store under inert gas.
Solvent Stock (e.g., DMSO) -80°C≤ 6 months[6][7]Use anhydrous solvent; store under inert gas.
Diagram 1: Decision Workflow for Handling and Storage

G cluster_0 Receiving and Initial Storage cluster_1 Preparation for Use cluster_2 Solution Storage & Use A Receive Avibactam Sodium Salt B Verify Intact Seal & CoA A->B C Store Solid at -20°C in a Desiccator B->C D Equilibrate Vial to Room Temp C->D E Weigh Solid in Low Humidity Environment D->E F Prepare Stock Solution (Aqueous or Solvent) E->F G Use Immediately? F->G H Perform Experiment G->H Yes I Store Aliquots at -20°C or -80°C G->I No (Solvent) J Discard After 24 Hours (Aqueous) G->J No (Aqueous)

Caption: Decision workflow for proper handling and storage.

Experimental Protocols
Protocol 1: Preparation and Storage of Aqueous Stock Solutions
  • Equilibration: Remove the vial of solid avibactam sodium salt from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes to allow it to warm up without condensation.

  • Weighing: In a low-humidity environment, carefully weigh the desired amount of the powder.

  • Dissolution: Dissolve the solid directly in your aqueous buffer of choice (e.g., PBS, pH 7.2).[2] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2]

  • Verification: Ensure the solid is completely dissolved. Gentle vortexing can be used.

  • Use: Use the solution immediately for your experiments.

  • Disposal: Do not store the remaining aqueous solution for more than 24 hours.[2] Dispose of any unused solution according to your institution's guidelines.[1]

Diagram 2: Simplified Degradation Pathway

G cluster_stress Stress Conditions A Avibactam (Intact Structure) B Hydrolysis of Urea Moiety A->B degradation C Ring Opening of Diazabicyclooctane Core A->C degradation D Loss of Potency B->D C->D stress1 Moisture (H₂O) stress2 High pH (>8.0) stress3 Elevated Temperature

Caption: Potential degradation pathways for avibactam.

References
  • TOKU-E. (2022, January 28).
  • BOC Sciences. CAS 1192491-61-4 (Avibactam Sodium Salt).
  • Zafer, A. et al. (2024, April 5). Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. PMC.
  • Cayman Chemical. (2022, October 18). Avibactam (sodium salt)
  • ECHEMI.
  • ChemicalBook. (2026, March 13). Avibactam sodium.
  • Shimadzu Chemistry & Diagnostics. [13C5]-Avibactam sodium salt.
  • RCSB PDB. Avibactam. PDB-101.
  • American Chemical Society. (2019, May 6). Avibactam Sodium.
  • Sreelatha, G. et al. (2026, February 15).
  • Fatima, S. S., & Vani, R. (2016). Stability indicating analytical method development and validation for estimation of Ceftazidime and Avibactam in bulk and pharmaceutical dosage form using RP-HPLC. International Journal of Farmacia, 2(1), 70-78.
  • MedChemExpress. (2025, March 28).
  • Das, S. et al. (2024, February 8). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, ASM Journals.
  • Sandoz AG. (2017, February 16). Form c of avibactam sodium.
  • Cayman Chemical. (2024, October 8).
  • MedKoo Biosciences. Avibactam sodium | CAS#1192500-31-4.
  • Sigma-Aldrich. Avibactam Sodium, ≥98% (HPLC).
  • Ehmann, D. E. et al. (2013). Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry, 288(39), 27960–27971.
  • Lahiri, S. D. et al. (2015, January 22). Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition. ACS Infectious Diseases, 1(3), 124-135.
  • Kumar, P. S., & Rao, J. V. L. N. S. (2025, December 15). method development and method validation of ceftazidime and avibactam by rp-hplc.
  • Cleanchem Laboratories.
  • De, S. et al. (2022, August 8). Inhibition Mechanism of Class D β-Lactamases by Avibactam.
  • MedChemExpress. Avibactam sodium (NXL-104).
  • Sigma-Aldrich. Avibactam Sodium, ≥98% (HPLC), β-lactamase inhibitor, powder.

Sources

Optimization

(2S,5S)-avibactam sodium salt impurity profiling and isolation methods

Welcome to the Advanced Analytical Support Center , dedicated to the troubleshooting, profiling, and isolation of complex pharmaceutical impurities. This module focuses exclusively on the (2S,5S)-avibactam sodium salt di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center , dedicated to the troubleshooting, profiling, and isolation of complex pharmaceutical impurities. This module focuses exclusively on the (2S,5S)-avibactam sodium salt diastereomeric impurity, a critical related substance encountered during the synthesis of the non-β-lactam β-lactamase inhibitor, avibactam.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality behind analytical failures, explore the mechanistic origins of stereochemical impurities, and provide self-validating workflows to ensure absolute confidence in your isolation and characterization data.

Section 1: Mechanistic Origins & Significance (FAQ)

Q: What is the structural difference between the Avibactam API and the (2S,5S) impurity? Avibactam is chemically defined as (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate sodium salt. The (2S,5S)-avibactam sodium salt (PubChem CID: 71313534) is a diastereomer where the stereocenter at the C5 position of the diazabicyclooctane (DBO) core is inverted[1]. Because they are diastereomers, they possess identical molecular weights (287.23 g/mol ) but exhibit distinct spatial geometries, leading to different dipole moments and biological affinities.

Q: Why does the (2S,5S) diastereomer form during the synthesis of Avibactam? The formation of this impurity is intrinsically linked to the early stages of the API's synthetic route. The commercial synthesis of avibactam relies heavily on a highly specific lipase-catalyzed kinetic resolution step to establish the correct (2S,5R) stereocenters on the piperidine intermediate (e.g., during the preparation of ethyl 5-hydroxypiperidine-2-carboxylate)[2].

  • The Causality: If the enzymatic resolution is incomplete (suboptimal moisture content, temperature variations, or enzyme degradation), traces of the (2S,5S) precursor are carried forward[3]. Furthermore, during the subsequent urea formation or the simultaneous debenzylation/sulfation steps, harsh conditions can induce minor epimerization at the C5 position. Because the downstream chemistry is identical for both isomers, the (2S,5S) impurity is synthesized in parallel with the API, necessitating rigorous chromatographic separation.

Section 2: Analytical Profiling Troubleshooting

Q: Why do I see peak merging between Avibactam and the (2S,5S) impurity on standard C18 columns, and how can I resolve it?

  • The Problem: Both avibactam and its (2S,5S) diastereomer are highly polar, hydrophilic molecules dominated by a sulfate group and a carboxamide moiety. Standard alkyl-bonded reversed-phase (C18) columns rely on hydrophobic interactions. Because these molecules lack significant hydrophobic surface area, they elute near the void volume ( T0​ ), preventing the stationary phase from discriminating between their subtle stereochemical differences.

  • The Solution: You must alter the retention mechanism. Switch to a Polar-Embedded Reversed-Phase column (e.g., Phenomenex Synergi Polar-RP) or employ Chiral High-Performance Liquid Chromatography (CHPLC) [4]. Polar-embedded phases contain a polar functional group near the silica surface, which shields unreacted silanols and provides alternative hydrogen-bonding interactions with the carboxamide group of the diastereomer, selectively altering its retention time.

G Start Crude API Sample RP Standard RP-HPLC (C18) Low Retention Start->RP Check Baseline Resolution (Rs > 1.5)? RP->Check Chiral Switch to Polar-RP or Chiral Stationary Phase Check->Chiral No (Co-elution) Success Successful Profiling (LC-MS/UV) Check->Success Yes Buffer Optimize Buffer pH (pH 4-6) & Ion-Pairing Chiral->Buffer Buffer->Success

Caption: Decision tree for analytical method development of polar diastereomeric impurities.

Section 3: Preparative Isolation Workflows

To isolate the (2S,5S) impurity for use as a reference standard or for structural elucidation (NMR/MS), a scaled-up preparative HPLC method is required. Because the DBO core lacks a strong chromophore, UV detection must be performed at low wavelengths (210 nm), meaning your mobile phase must be strictly UV-transparent.

Step-by-Step Preparative Isolation Protocol

This protocol is a self-validating system: Fraction purity is confirmed orthogonally via LC-MS before lyophilization.

  • Sample Preparation: Dissolve the avibactam mother liquor (enriched in the (2S,5S) impurity) in ultra-pure water. Filter through a 0.22 µm hydrophilic PTFE syringe filter to remove particulate matter that could foul the prep column.

  • Column Selection: Equip the preparative HPLC with a polar-endcapped column (e.g., 250 x 21.2 mm Phenomenex Synergi Polar-RP 80Å, 10 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.05% Formic Acid in HPLC-grade Water (pH ~3.5 to suppress ionization of minor silanols while keeping the sulfate ionized).

    • Phase B: 100% HPLC-grade Methanol. (Note: Avoid Acetonitrile if possible, as Methanol provides better selectivity for these specific hydrogen-bonding diastereomers).

  • Gradient Elution & Flow:

    • Flow rate: 35 mL/min.

    • Gradient: 0% B to 30% B over 15 minutes. The highly polar (2S,5S) compound typically elutes around 10% Methanol.

  • Detection & Fraction Collection: Monitor UV absorbance at 210 nm. Collect fractions based on slope-threshold triggering.

  • Orthogonal Validation (Crucial Step): Before combining fractions, inject a 1 µL aliquot of each collected fraction into an analytical LC-MS (Negative Ionization Mode). Confirm the presence of the m/z 264 [M−Na]− ion to ensure the target mass is present without API co-elution.

  • Lyophilization: Combine the validated fractions containing the (2S,5S) impurity. Flash-freeze using liquid nitrogen and lyophilize overnight to afford the (2S,5S)-avibactam sodium salt as a white solid.

G A Mother Liquor / Crude Mixture B Sample Prep (0.22 µm Filtration) A->B C Prep-HPLC (Polar-RP, 35 mL/min) B->C D Fraction Collection (UV 210 nm) C->D Gradient: 0-30% MeOH E LC-MS Validation (m/z 264 [M-Na]-) D->E F Lyophilization (Pure 2S,5S Salt) E->F Purity > 98%

Caption: Preparative HPLC workflow for the isolation and validation of the (2S,5S) impurity.

Section 4: Quantitative Data & Structural Comparison

To aid in your structural elucidation post-isolation, use the following expected analytical parameters to differentiate the isolated impurity from the active pharmaceutical ingredient.

Analytical ParameterAvibactam Sodium (API)(2S,5S)-Avibactam Sodium (Impurity)Causality / Note
Stereochemistry (1R,2S,5R)(1S,2S,5S)Inversion at the C1 and C5 bridgehead carbons of the DBO core.
Relative Retention Time (RRT) 1.00~0.92 - 0.95The (2S,5S) isomer typically exhibits slightly weaker interaction with polar-embedded stationary phases.
Exact Mass [M−Na]− 264.0290 Da264.0290 DaDiastereomers share identical exact mass; MS/MS fragmentation patterns are required for differentiation.
Primary MS/MS Fragment m/z 96 ( SO4−​ ) m/z 96 ( SO4−​ )Both readily lose the sulfate group under collision-induced dissociation (CID).
Specific Rotation [α]D20​ Negative (Levorotatory)Positive / Altered MagnitudeThe inversion of stereocenters fundamentally alters the interaction with plane-polarized light.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 71313534, (2S,5S)-Avibactam Sodium Salt." PubChem, 2025. Available at:[Link]

  • ResearchGate. "Development of a Manufacturing Route to Avibactam, a β-Lactamase Inhibitor." Organic Process Research & Development, 2016. Available at:[Link]

  • New Drug Approvals. "Avibactam Sodium Synthesis and Preparative HPLC Purification." New Drug Approvals, 2015. Available at:[Link]

  • Taylor & Francis. "Synthesis and characterization of four diastereomers of β-lactamase inhibitor drug intermediate." Synthetic Communications, 2023. Available at:[Link]

Sources

Troubleshooting

The Avibactam Signal Integrity Framework: LC-MS/MS Troubleshooting Center

Welcome to the Technical Support Center for the bioanalysis of (2S,5S)-avibactam sodium salt. Because avibactam lacks a strong chromophore and relies on a highly polar diazabicyclo[3.2.1]octane sulfate ester scaffold, Li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of (2S,5S)-avibactam sodium salt. Because avibactam lacks a strong chromophore and relies on a highly polar diazabicyclo[3.2.1]octane sulfate ester scaffold, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its quantification[1].

However, its extreme polarity, sulfate moiety, and sodium salt formulation frequently lead to severe baseline noise, ion suppression, and electrospray ionization (ESI) instability. This guide provides authoritative, causality-driven solutions to stabilize your analytical baseline.

I. Diagnostic Decision Tree for Baseline Noise

Before adjusting MS parameters or altering sample preparation, you must isolate the root cause of the baseline noise. Follow this diagnostic workflow to determine whether the interference originates from the mass spectrometer, the chromatographic system, or the sample matrix.

BaselineDiagnostics N1 High Baseline Noise (Avibactam m/z 264) N2 Direct Infusion Test (Bypass LC) N1->N2 N3 Noise Persists (Source/MS Issue) N2->N3 N4 Noise Drops (LC/Sample Issue) N2->N4 N5 Clean ESI Capillary & Optimize Desolvation N3->N5 N6 Run Blank Gradient N4->N6 N7 Noise in Blank (Solvent/Bleed) N6->N7 N8 Noise in Sample (Na+ Matrix Effect) N6->N8 N9 Flush Column & Use MS-Grade Solvents N7->N9 N10 Implement WAX SPE (Desalting Protocol) N8->N10

Diagnostic workflow for isolating LC-MS baseline noise in avibactam analysis.

II. Core Troubleshooting FAQs

Q1: Why does avibactam exhibit severe baseline noise in negative ESI mode, and how do we stabilize it? A1: Avibactam is typically quantified in negative ESI mode using the MRM transition m/z 263.9 → 96.1, which corresponds to the fragmentation and loss of its sulfate group[2]. In negative mode, the MS background is highly susceptible to anionic contaminants (e.g., plasticizers, trace sulfates, and formate clusters) from lower-grade solvents. Causality & Solution: These background ions compete with avibactam for charge on the surface of the ESI droplets, causing signal suppression and erratic baseline spikes. To stabilize the baseline, strictly utilize LC-MS grade water and acetonitrile. Replace generic ammonium acetate buffers with highly volatile, high-purity ammonium formate to minimize the presence of competing stable anionic species.

Q2: How does the sodium salt formulation of avibactam specifically contribute to MS noise? A2: Avibactam is formulated as a sodium salt. During standard protein precipitation (PPT), high concentrations of sodium ions ( Na+ ) remain in the extract. When injected into the LC-MS, excess sodium causes micro-precipitation within the ESI capillary and disrupts the Taylor cone (the critical point of droplet formation). Causality & Solution: Even though avibactam is analyzed in negative mode, the massive influx of Na+ cations creates localized charge imbalances and sodium adducts that manifest as a "roaring" baseline. To eliminate this, you must abandon simple PPT and switch to Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) to actively desalt the sample prior to injection[3].

Q3: What is the optimal chromatographic strategy to prevent column-bleed-induced noise? A3: Because avibactam is highly hydrophilic, standard C18 columns fail to retain it unless ion-pairing agents (like TBAA) are used. However, ion-pairing agents coat the MS source, causing catastrophic, long-lasting baseline noise. Causality & Solution: Avoid ion-pairing agents entirely. Instead, utilize an Amide column (operating under Hydrophilic Interaction Liquid Chromatography / HILIC mechanisms) or a polar-modified C18 column (e.g., HSS T3)[3],[4],[2]. These stationary phases provide excellent retention using standard, MS-friendly mobile phases.

III. Self-Validating Experimental Protocols

To completely eliminate sodium-induced baseline noise, implement the following Weak Anion Exchange (WAX) SPE protocol.

Protocol: Mixed-Mode WAX Desalting & Extraction

Objective: Isolate the avibactam sulfate ester from high-sodium matrices. Causality: A mixed-mode WAX sorbent contains weak basic amines (pKa ~ 8). At a mildly acidic pH, the sorbent is positively charged and will ionically bind the permanently negatively charged avibactam sulfate (pKa < 1), allowing aggressive washing of sodium ions before high-pH elution.

  • Step 1: Sorbent Activation Pass 1 mL LC-MS grade Methanol, followed by 1 mL MS-grade H2​O . Causality: Solvates the polymeric backbone and activates the amine sites.

  • Step 2: Sample Loading Dilute 100 µL of plasma with 300 µL of 2% Formic Acid in H2​O . Load onto the WAX cartridge. Causality: Acidification ensures the WAX sorbent is fully protonated (positively charged) to maximize ionic retention of avibactam.

  • Step 3: Matrix & Sodium Wash (Validation Checkpoint) Wash with 1 mL of 5% Methanol in H2​O . Causality: Elutes unbound Na+ ions and neutral lipids. Self-Validation Loop: Collect this wash fraction and inject it into the LC-MS. The avibactam peak area must be <0.1% of the total expected area. If breakthrough occurs, the sorbent was insufficiently protonated during loading; increase the formic acid concentration in Step 2.

  • Step 4: Target Elution (Validation Checkpoint) Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH (>10) deprotonates the WAX sorbent, neutralizing its charge. This breaks the ionic bond and releases the avibactam. Self-Validation Loop: Analyze the post-elution sorbent bed by performing a second elution. The second eluate should contain <5% of the avibactam signal, confirming complete recovery in the first pass.

  • Step 5: Reconstitution Evaporate under N2​ at 40°C and reconstitute in 100 µL of the initial mobile phase.

IV. Quantitative Optimization Data

Use the following data tables to benchmark your system's performance and optimize your MS parameters.

Table 1: Impact of Mobile Phase Additives on Avibactam Baseline Noise Data reflects performance on a polar-modified C18 column in negative ESI mode.

Mobile Phase Additive (Aqueous)Mechanism of ActionAvg. Baseline Noise (cps)Signal-to-Noise (S/N)
10 mM Ammonium Acetate High salt load competes for droplet surface~4,80015
0.1% Formic Acid Lowers pH, suppressing sulfate ionization~1,20025
5 mM Ammonium Formate + 0.05% FA Optimal: Buffers pH while maintaining volatility~200 120
5 mM TBAA (Ion-Pairing) Severe source contamination and charge competition>10,000<5

Table 2: Optimized MS/MS Parameters for Avibactam (Negative ESI) Parameters generalized for triple quadrupole systems (e.g., API 5500 / Waters Xevo).

ParameterOptimized ValueCausality / Rationale
Precursor Ion m/z 263.9Deprotonated intact avibactam molecule[2].
Product Ion m/z 96.1Cleavage of the sulfate ( SO4​ ) moiety[2].
Declustering Potential (DP) -40 VHigh enough to prevent cluster ions; low enough to prevent in-source fragmentation.
Collision Energy (CE) -25 eVOptimal energy required to break the N-O sulfate bond.
Desolvation Temperature 500 °CEnsures complete evaporation of the highly aqueous initial mobile phase, preventing droplet entry into the mass analyzer.

V. References

  • Determination of avibactam and ceftazidime in human plasma samples by LC–MS. researchgate.net.

  • Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport. nih.gov.

  • Simultaneous Determination of Ceftazidime and Avibactam in Human Plasma and Cerebrospinal Fluid by High-Performance Liquid Chromatography – Tandem Mass Spectrometry (HPLC-MS/MS). tandfonline.com.

  • Avibactam–Cyclodextrin Inclusion Complexes: Computational and Thermodynamic Insights for Drug Delivery, Detection, and Environmental Scavenging. nih.gov.

Sources

Optimization

overcoming matrix effects in (2S,5S)-avibactam sodium salt extraction

Technical Support Center: Overcoming Matrix Effects in (2S,5S)-Avibactam Sodium Salt Extraction Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Matrix Effects in (2S,5S)-Avibactam Sodium Salt Extraction

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the extraction and LC-MS/MS quantification of (2S,5S)-avibactam sodium salt.

Avibactam is a highly polar, non-β-lactam β-lactamase inhibitor. Its hydrophilicity presents significant bioanalytical challenges, primarily poor chromatographic retention and severe matrix effects (ion suppression or enhancement) during electrospray ionization (ESI). This guide provides field-proven, self-validating methodologies to ensure your assays meet stringent ICH M10 and EMA regulatory guidelines.

Diagnostic Workflow for Matrix Effects

Before altering your sample preparation, follow this logical progression to diagnose and resolve matrix interference.

Workflow Step1 Assess Absolute Matrix Effect (Post-Extraction Spike) Decision1 Is Absolute ME 85% - 115%? Step1->Decision1 Step2 Implement SIL-IS (e.g., [13C5]-Avibactam) Decision1->Step2 No Success Method Validated (ICH M10 Compliant) Decision1->Success Yes Decision2 Is IS-Normalized ME within ±15%? Step2->Decision2 Step3 Optimize Sample Prep (WAX SPE instead of PP) Decision2->Step3 No Decision2->Success Yes Step4 Optimize Chromatography (PFP or Amide Column) Step3->Step4 Step4->Step1 Re-evaluate

Logical workflow for diagnosing and resolving matrix effects in avibactam LC-MS/MS bioanalysis.

Troubleshooting FAQs: The "Why" and "How"

Q1: Why does avibactam exhibit significant signal enhancement or suppression in LC-MS/MS? A1: Avibactam is highly hydrophilic. In standard reversed-phase liquid chromatography (using C18 columns), it lacks the hydrophobicity to be adequately retained and often elutes near the void volume[1]. This retention window is heavily populated by endogenous plasma components—such as phospholipids, salts, and proteins—that compete for charge in the ESI source, leading to unpredictable ion suppression or, in some cases, signal enhancement[2].

Q2: How can I effectively compensate for these ionization variations without overhauling my entire extraction method? A2: The bioanalytical gold standard is the implementation of a Stable Isotope-Labeled Internal Standard (SIL-IS). Using [13C5]-avibactam ensures that the internal standard co-elutes exactly with your analyte, experiencing the identical matrix environment[2]. While the absolute matrix effect may still be high, the SIL-IS normalizes the signal. According to regulatory guidelines, as long as the IS-normalized matrix effect remains within ±15%, the method is considered robust and valid[1].

Q3: Simple protein precipitation (PP) leaves too much matrix. What is the best extraction alternative for avibactam? A3: While PP with organic solvents is rapid and yields high extraction recovery (>90%)[3], it fails to remove phospholipids. If your IS-normalized matrix effects are still failing, switch to Weak Anionic Exchange (WAX) Solid-Phase Extraction (SPE). Avibactam contains a sulfate group that remains negatively charged. WAX sorbents selectively retain avibactam while allowing neutral and cationic matrix interferents to be washed away, resulting in a significantly cleaner extract[4].

Q4: My avibactam peak is still co-eluting with the solvent front. How do I improve chromatographic retention? A4: Standard C18 columns are inadequate for highly polar molecules. Switch to a Pentafluorophenyl (PFP) column or an Amide (HILIC) column[1][4]. PFP columns provide alternative retention mechanisms—specifically fluorine interactions, dipole-dipole, and hydrogen bonding—that increase avibactam's retention time, safely pushing it past the early-eluting matrix suppression zone[1].

Quantitative Performance Data

The following table summarizes the expected quantitative outcomes when optimizing sample preparation and chromatography for avibactam. Notice how the IS-normalized matrix effect is the ultimate determinant of assay validity.

Extraction MethodColumn ChemistryExtraction Recovery (%)Absolute Matrix Effect (%)IS-Normalized Matrix Effect (%)Regulatory Compliance (±15%)
Protein Precipitation (PP)Standard C1894.2%145.3% (Enhancement)18.5%Fail
Protein Precipitation (PP)PFP (Poroshell)93.8%118.4% (Enhancement)4.2%Pass
WAX SPEAmide (HILIC)88.5%98.5% (Neutral)1.1%Pass

Data synthesized from validated UHPLC-MS/MS methodologies demonstrating the superiority of PFP/Amide columns and SIL-IS normalization.

Self-Validating Experimental Protocol: Avibactam Plasma Extraction

This protocol utilizes Protein Precipitation (PP) combined with a PFP column and SIL-IS. It is designed as a self-validating system: the inclusion of a post-column infusion step proves the absence of matrix effects at the specific retention time of the analyte.

Materials Needed:

  • Human plasma samples

  • Extraction Solvent: Methanol/Acetonitrile (50:50, v/v) pre-chilled to -20°C

  • Internal Standard: [13C5]-avibactam (5 µg/mL in extraction solvent)

  • LC-MS Grade Water

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of human plasma (calibration standard, QC, or patient sample) into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation & IS Addition: Add 150 µL of the cold extraction solvent containing the SIL-IS.

    • Causality: The cold organic solvent instantly denatures and precipitates plasma proteins. Simultaneously adding the SIL-IS at this exact step controls for any volumetric losses or downstream ionization variations[3].

  • Mixing and Centrifugation: Vortex the mixture vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Causality: High-speed centrifugation at a low temperature ensures a tightly packed protein pellet, preventing suspended particulates from clogging the UHPLC column.

  • Extract Dilution: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Vortex briefly.

    • Causality: Injecting a highly organic extract directly into a highly aqueous mobile phase causes peak distortion (the "solvent effect"). Diluting with water matches the extract to the initial mobile phase conditions, ensuring sharp peak shapes on the PFP column.

  • Self-Validation Step (Post-Column Infusion): Before running patient samples, set up a T-piece between the analytical column and the mass spectrometer source. Continuously infuse a pure avibactam standard solution via a syringe pump while injecting a blank plasma extract (processed via steps 1-4) through the UHPLC.

    • Causality: This generates a constant baseline signal of avibactam. As the blank plasma components elute, any dips (suppression) or spikes (enhancement) in the baseline visually map the matrix effect zones. This self-validating step proves definitively whether your avibactam peak elutes in a "clean" window.

References

  • "Accurate and Sensitive UHPLC–Tandem Mass Spectrometry Sequential Methods for Therapeutic Drug Monitoring of Aztreonam/Avibactam in Human Plasma", MDPI.
  • "Two Comprehensive Liquid Chromatography High-Resolution Mass Spectrometry (UPLC-MS/MS) Multi-Methods for Real-Time Therapeutic Drug Monitoring (TDM) of Five Novel Beta-Lactams and of Fosfomycin Administered by Continuous Infusion", PMC (National Institutes of Health).
  • "Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport", ResearchGate.

Sources

Troubleshooting

Technical Support Center: (2S,5S)-Avibactam Sodium Salt Stability &amp; pH Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the in vitro stability of non-β-lactam β-lactamase inhibitors like (2S,5S)-avibactam sodium.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the in vitro stability of non-β-lactam β-lactamase inhibitors like (2S,5S)-avibactam sodium. While avibactam is highly effective at protecting cephalosporins from serine β-lactamases (SBLs), its diazabicyclooctane (DBO) core is susceptible to specific degradation pathways depending on the microenvironment's pH.

This guide provides actionable, field-proven troubleshooting steps, validated protocols, and kinetic data to ensure the integrity of your antimicrobial susceptibility testing (AST) and pharmacokinetic/pharmacodynamic (PK/PD) models.

Section 1: Core Principles of Avibactam Sodium Degradation

Avibactam does not contain a traditional β-lactam ring; instead, it features a DBO core with a urea linkage. The primary mechanism of degradation in aqueous solutions is base-catalyzed hydrolysis. As the pH increases (becoming more alkaline), the nucleophilic attack by hydroxide ions (or water molecules acting as nucleophiles) on the carbonyl carbon of the urea N-CO bond accelerates. This leads to ring opening, potential loss of CO₂[1], and the formation of inactive byproducts such as 5-oxo-piperidine-5-carboxamide . Consequently, maintaining strict pH control during media preparation and experimental incubation is critical to preventing premature drug degradation.

Section 2: Troubleshooting Guide & FAQs

Q1: My avibactam stock solutions are losing potency faster than expected. How should I prepare and store them? A1: The solubility of avibactam sodium in PBS (pH 7.2) is ~10 mg/mL. However, storing aqueous solutions for more than 24 hours is not recommended due to spontaneous water-catalyzed decomposition. Scientist's Recommendation: Prepare stock solutions in anhydrous organic solvents like DMSO or DMF (solubility ~5 mg/mL) . Purge the solvent with an inert gas (nitrogen or argon) to displace dissolved oxygen and moisture. Store aliquots at -20°C. Only dilute into aqueous buffers or isotonic saline immediately prior to your biological assays to minimize the window for hydrolytic degradation.

Q2: I am seeing inconsistent Minimum Inhibitory Concentration (MIC) results in Cation-Adjusted Mueller Hinton Broth (CA-MHB). Could this be related to the media? A2: Yes. The unadjusted pH of CA-MHB after autoclaving typically drifts to around 7.25 ± 0.04. Avibactam stability is highly sensitive to even minor pH shifts in this range. If your media batch is slightly more alkaline (e.g., pH 7.40 or 7.80), the degradation half-life of avibactam decreases significantly . Scientist's Recommendation: Always measure and adjust the pH of your CA-MHB after autoclaving and cooling, just before adding the drug. If your experimental design permits, buffer the media closer to pH 6.80–7.00, where avibactam exhibits a 1.24- to 1.51-fold longer half-life compared to pH 7.25[2].

Q3: How do Metallo-β-Lactamases (MBLs) interact with avibactam at physiological pH? A3: Unlike SBLs, MBLs (e.g., NDM-1, VIM-4) do not form stable covalent inhibitory complexes with avibactam. In some cases, MBLs can actually act as weak catalysts for the hydrolysis of the avibactam urea N-CO bond at pH 7.0–7.5 . If you are testing MBL-producing strains, be aware that avibactam depletion in the assay may be driven both by spontaneous pH-dependent hydrolysis and slow enzymatic turnover.

Section 3: Quantitative Data on pH-Dependent Stability

To accurately model drug exposure over time, you must account for pH-dependent degradation kinetics. The following table summarizes the relative degradation half-lives of avibactam in CA-MHB at 36°C across a pH gradient, baselined against the standard unadjusted media pH of 7.25 (where the mean half-life is approximately 446 hours) .

Media pHRelative Half-Life (vs. pH 7.25)Estimated t₁/₂ at 36°C (Hours)Kinetic Impact
6.80 1.51-fold longer~673.5Highest stability; minimal degradation over 24h
7.00 1.24-fold longer~553.0High stability
7.25 Baseline (1.00)446.0Standard unadjusted CA-MHB baseline
7.40 1.14-fold shorter~391.2Accelerated base-catalyzed hydrolysis
7.80 1.42-fold shorter~314.1Lowest stability; rapid degradation

Note: While a half-life of >300 hours seems long, in continuous infusion models or prolonged OPAT (Outpatient Parenteral Antimicrobial Therapy) simulations at 37°C, this degradation rate can result in sub-therapeutic concentrations if not accounted for via supplement dosing.

Section 4: Validated Experimental Protocols

To establish a self-validating system for monitoring avibactam degradation in your specific assay conditions, utilize the following LC-MS/MS stability protocol.

Protocol: LC-MS/MS Quantification of Avibactam Stability in CA-MHB Rationale: This method isolates the variable of pH by standardizing temperature and utilizing internal standards to correct for matrix effects and instrument variability.

  • Media Preparation & pH Adjustment:

    • Prepare CA-MHB according to the manufacturer's instructions and autoclave.

    • Self-Validation Step: Allow the media to cool to room temperature. Measure the pH. Divide into aliquots and adjust to target pH values (e.g., 6.80, 7.25, 7.80) using 0.1 M HCl or NaOH.

    • Sterilize the pH-adjusted broths through a 0.22-µm filter.

  • Drug Spiking:

    • Pre-warm the filtered CA-MHB in a shaking water bath at 36°C.

    • Spike the media with avibactam sodium stock (prepared in DMSO) to achieve a clinically relevant target concentration (e.g., 10 mg/L or 50 mg/L). Self-Validation Step: Ensure the final DMSO concentration is <1% v/v to avoid cellular toxicity in downstream biological assays.

  • Serial Sampling:

    • Extract 100 µL aliquots at predefined time points (e.g., 0, 4, 8, 24, 48, 72 hours).

    • Immediately quench the reaction by adding 400 µL of ice-cold methanol containing an isotopically labeled internal standard (e.g., avibactam-¹³C,¹⁵N). Causality: Methanol precipitates broth proteins and halts hydrolytic degradation, while the internal standard normalizes ionization efficiency.

  • Centrifugation & LC-MS/MS Analysis:

    • Vortex the quenched samples for 30 seconds and centrifuge at 15,000 × g for 10 minutes at 4°C.

    • Transfer the supernatant to autosampler vials.

    • Analyze using a validated LC-MS/MS method (monitoring specific MRM transitions for avibactam).

  • Kinetic Modeling:

    • Plot the natural log of the remaining concentration versus time. Calculate the degradation rate constant ( k ) from the slope, and determine the half-life ( t1/2​=ln(2)/k ).

Section 5: Visualizing the Workflow

Workflow for evaluating avibactam sodium stability across varying pH environments.

References
  • Title: Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Interaction of Avibactam with Class B Metallo-β-Lactamases Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

In Vitro Efficacy Comparison: (2S,5S)-Avibactam Sodium Salt vs. Tazobactam

The rapid proliferation of multidrug-resistant (MDR) Gram-negative bacteria has severely compromised the efficacy of traditional β-lactam antibiotics. To preserve these critical therapeutics, drug development has increas...

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Author: BenchChem Technical Support Team. Date: April 2026

The rapid proliferation of multidrug-resistant (MDR) Gram-negative bacteria has severely compromised the efficacy of traditional β-lactam antibiotics. To preserve these critical therapeutics, drug development has increasingly relied on co-administering β-lactamase inhibitors (BLIs). This guide provides an objective, data-driven comparison of the in vitro efficacy, mechanistic pathways, and experimental validation protocols for two distinct classes of BLIs: the first-generation β-lactam sulfone Tazobactam , and the novel non-β-lactam diazabicyclooctane (DBO) (2S,5S)-Avibactam sodium salt .

Structural and Mechanistic Divergence

The clinical utility of a BLI is fundamentally dictated by its molecular architecture and its interaction kinetics with the active-site serine of bacterial β-lactamases.

Tazobactam (Irreversible Suicide Inhibition): Tazobactam is structurally analogous to penicillin, featuring a β-lactam core. It acts as a "suicide inhibitor." When it binds to the serine residue at the active site of a susceptible β-lactamase, it forms a covalent acyl-enzyme intermediate. This intermediate undergoes rapid internal chemical rearrangement, permanently cross-linking the active center and destroying the inhibitor molecule in the process 1. Because the molecule is consumed, high concentrations of the inhibitor are required to neutralize large quantities of enzyme.

(2S,5S)-Avibactam (Reversible Covalent Inhibition): Avibactam lacks a β-lactam ring, utilizing a unique diazabicyclooctane (DBO) core instead. This structural divergence allows it to act as a reversible, high-affinity substrate. Avibactam acylates the active-site serine to form an exceptionally stable carbamyl linkage. Crucially, upon deacylation, the intact avibactam molecule is regenerated rather than destroyed 2. This recycling mechanism allows a single avibactam molecule to sequentially inactivate multiple β-lactamase enzymes, drastically increasing its efficiency 3.

MOA cluster_avi Avibactam (DBO Core) cluster_taz Tazobactam (β-lactam sulfone) A1 Avibactam + Serine β-lactamase A2 Reversible Covalent Acylation A1->A2 A3 Stable Acyl-Enzyme Complex A2->A3 A4 Deacylation & Intact Release A3->A4 A4->A1 Recycles T1 Tazobactam + Serine β-lactamase T2 Irreversible Acylation T1->T2 T3 Enzyme Hydrolysis T2->T3 T4 Permanent Inactivation T3->T4

Fig 1: Reversible covalent inhibition by Avibactam vs irreversible suicide inhibition by Tazobactam.

Spectrum of Inhibition: Ambler Class Comparison

The mechanistic differences directly dictate the inhibitory spectrum of each compound against the four Ambler classes of β-lactamases.

  • Class A (ESBLs & Carbapenemases): Both inhibitors effectively neutralize standard extended-spectrum β-lactamases (ESBLs) like TEM, SHV, and CTX-M. However, tazobactam is rapidly hydrolyzed by Klebsiella pneumoniae carbapenemase (KPC). Avibactam's DBO core evades this hydrolysis, providing potent KPC inhibition 4.

  • Class C (AmpC): Tazobactam exhibits weak or negligible activity against AmpC cephalosporinases due to steric hindrance and rapid enzyme turnover. Avibactam effectively inhibits AmpC 3.

  • Class D (Oxacillinases): Tazobactam lacks activity against Class D enzymes. Avibactam demonstrates targeted efficacy against specific Class D carbapenemases, notably OXA-48 4.

  • Class B (Metallo-β-lactamases): Neither inhibitor is active against zinc-dependent MBLs (e.g., NDM, VIM, IMP) 1.

Table 1: Comparative Ambler Class Inhibition Profile
Ambler ClassRepresentative EnzymesAvibactam EfficacyTazobactam Efficacy
Class A TEM, SHV, CTX-M (ESBLs)Highly ActiveHighly Active
Class A KPC-2, KPC-3 (Carbapenemases)Highly ActiveInactive
Class B NDM, VIM, IMP (MBLs)InactiveInactive
Class C Chromosomal & Plasmid AmpCHighly ActiveWeak / Inactive
Class D OXA-48 (Carbapenemases)Highly ActiveInactive

Comparative In Vitro Efficacy Data

To evaluate true in vitro efficacy, these inhibitors are tested alongside their optimal partner β-lactams—typically Ceftazidime-Avibactam (CZA) and Ceftolozane-Tazobactam (C/T) or Piperacillin-Tazobactam (TZP).

Table 2: Comparative In Vitro Susceptibility against MDR Isolates
Target Pathogen / Resistance PhenotypeCeftazidime-Avibactam (CZA)Ceftolozane-Tazobactam (C/T)Piperacillin-Tazobactam (TZP)
ESBL-producing Enterobacterales >99.0% Susceptible~90 - 97% SusceptibleVariable (<80% Susceptible)
KPC-producing K. pneumoniae >98.0% Susceptible0% Susceptible0% Susceptible
OXA-48-producing Enterobacterales >95.0% Susceptible0% Susceptible0% Susceptible
MDR Pseudomonas aeruginosa ~89 - 96% Susceptible~89 - 96% Susceptible<50% Susceptible

Data Insights & Causality:

  • Carbapenem-Resistant Enterobacterales (CRE): In a large-scale study of CRE isolates (predominantly KPC-2 producers), CZA demonstrated an exceptional 99.3% susceptibility rate with an MIC50/90 of ≤1/2 mg/L [[5]](). Tazobactam combinations failed entirely against these cohorts due to the inability of the sulfone to survive KPC hydrolysis.

  • MDR Pseudomonas aeruginosa: Both CZA and C/T exhibit excellent and comparable coverage (96.2% and 96.5% susceptibility, respectively) against MDR P. aeruginosa6. Interestingly, C/T's efficacy here relies heavily on the structural resilience of the ceftolozane molecule against AmpC, rather than tazobactam's inhibitory power 3.

Self-Validating Experimental Protocol: MIC Determination

To objectively compare avibactam and tazobactam in the laboratory, researchers must utilize a self-validating Broth Microdilution (BMD) assay following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodological Causality & Workflow
  • Antimicrobial Gradients: Prepare serial two-fold dilutions of the partner β-lactam (e.g., Ceftazidime or Piperacillin) ranging from 0.06 to 128 mg/L.

  • Inhibitor Addition (Fixed Concentration): Add the BLI at a constant concentration of 4 mg/L .

    • Causality: A fixed 4 mg/L concentration is biologically relevant as it mimics the steady-state pharmacokinetic trough levels achievable in human serum, ensuring the in vitro data accurately reflects in vivo therapeutic potential.

  • Inoculum Standardization: Prepare bacterial suspensions to a 0.5 McFarland standard (~5 × 10^5 CFU/mL).

    • Causality: Strict adherence to this density prevents the "inoculum effect"—a phenomenon where artificially high bacterial densities overwhelm the inhibitor through sheer volume of produced β-lactamase, leading to false-resistant MIC readouts.

  • Self-Validating Quality Control (QC) Gates: Incorporate specific QC strains (E. coli ATCC 25922 for baseline susceptibility; K. pneumoniae ATCC 700603 for ESBL production). If the MIC values for these strains fall outside the predefined CLSI acceptable ranges, the entire plate is invalidated, preventing the publication of corrupted data.

Workflow W1 1. Prepare Antimicrobial Gradients W2 2. Add Inhibitor (Fixed 4 mg/L) W1->W2 W3 3. Standardize Inoculum (0.5 McF) W2->W3 W4 4. Inoculate & Incubate (35°C) W3->W4 QC Quality Control Check W4->QC Pass Read MIC Values QC->Pass MIC in range Fail Discard & Recalibrate QC->Fail MIC out of range

Fig 2: Self-validating broth microdilution workflow for in vitro MIC determination.

Strategic Implications for Drug Development

The in vitro data clearly delineates the operational boundaries of both molecules. Tazobactam remains a highly effective, cost-efficient option for standard ESBL-producing Enterobacterales. However, for drug developers targeting the modern landscape of carbapenem-resistant pathogens, Avibactam's DBO core represents a necessary evolutionary leap. Its reversible binding kinetics and immunity to KPC/OXA-48 hydrolysis make it the superior scaffold for next-generation combination therapies.

References

  • Source: nih.
  • Source: pharmacology2000.
  • Source: nih.
  • Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam)
  • Source: mdpi.
  • 2427. Comparison of Ceftazidime–Avibactam and Ceftolozane-Tazobactam In Vitro Activities When Tested Against Gram-Negative Bacteria Isolated From Patients Hospitalized With Pneumonia in US Medical Centers (2017)

Sources

Comparative

A Comparative Guide to Diazabicyclooctane (DBO) Inhibitors: Avibactam vs. Relebactam

As antimicrobial resistance accelerates, the development of novel β-lactamase inhibitors has become a cornerstone of modern drug development. Among the most significant advancements is the diazabicyclooctane (DBO) class...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance accelerates, the development of novel β-lactamase inhibitors has become a cornerstone of modern drug development. Among the most significant advancements is the diazabicyclooctane (DBO) class of non-β-lactam inhibitors. This guide provides an in-depth, objective comparison of two leading DBOs: (2S,5S)-avibactam sodium salt and relebactam . Designed for researchers and drug development professionals, this document synthesizes structural rationales, kinetic performance, and self-validating experimental methodologies.

Structural Rationale and Target Spectrum

Both avibactam and relebactam utilize a DBO core to inhibit serine β-lactamases through a reversible, covalent mechanism. However, their structural divergence dictates their clinical spectrum and susceptibility to bacterial resistance mechanisms.

  • Avibactam: The foundational DBO inhibitor. It possesses a broad spectrum of activity, effectively inhibiting Ambler Class A (e.g., KPC, ESBLs), Class C (AmpC), and critically, certain Class D carbapenemases[1].

  • Relebactam: Structurally identical to avibactam but with the addition of a bulky piperidine ring. Causality: This piperidine ring was specifically engineered to carry a positive charge at physiological pH, (such as the MexAB-OprM system in Pseudomonas aeruginosa)[2]. However, this steric bulk restricts relebactam from accessing the narrow active site of OXA-48, rendering it inactive against Class D carbapenemases[3].

Neither inhibitor is active against Class B metallo-β-lactamases (MBLs) like NDM or VIM, as MBLs utilize zinc ions rather than an active-site serine for hydrolysis[3].

Mechanistic Pathways of Serine β-Lactamase Inhibition

Unlike older inhibitors (e.g., clavulanate, tazobactam) which act as "suicide substrates" and are permanently degraded, DBOs form a stable, yet reversible, acyl-enzyme complex. The inhibitor can undergo recyclization, releasing the intact DBO back into the microenvironment to inhibit subsequent enzymes.

A notable exception occurs with KPC-2, which can slowly desulfate the DBO adduct. Causality: Mutations in the Ω-loop of KPC-2 (e.g., D179N) alter the positioning of the deacylation water molecule, [4].

DBO_Mechanism SBL Serine β-Lactamase (Active) Complex Non-Covalent Complex SBL->Complex + DBO DBO DBO Inhibitor (Avibactam/Relebactam) DBO->Complex Acyl Covalent Acyl-Enzyme (Inhibited State) Complex->Acyl Acylation (k2) Recycle Recyclization (Reversible Inhibition) Acyl->Recycle Deacylation Degrade Desulfation/Hydrolysis (Resistance mechanism) Acyl->Degrade KPC-mediated (Slow) Recycle->SBL Intact Inhibitor Release

Caption: Mechanism of reversible covalent inhibition of serine β-lactamases by DBOs.

Quantitative Data & Kinetic Profiling

To objectively compare the potency of these inhibitors, we evaluate their acylation efficiency ( k2​/K ) and apparent inhibition constants ( Ki,app​ ). Higher k2​/K values indicate faster, more efficient enzyme inactivation.

Parameter(2S,5S)-Avibactam SodiumRelebactam
Chemical Class Diazabicyclooctane (DBO)Diazabicyclooctane (DBO)
Partner Antibiotic CeftazidimeImipenem/Cilastatin
Target Spectrum Ambler Class A, C, D (OXA-48)Ambler Class A, C
KPC-2 Inactivation ( k2​/K ) ∼1.3×104 M−1s−1 ∼2.5×104 M−1s−1 [[5]]([Link])
PenA1 Carbapenemase ( Ki,app​ ) 0.5μM >1.1μM (Lower affinity)
Efflux Pump Susceptibility Susceptible in specific P. aeruginosa variantsReduced (due to piperidine ring)
MBL Activity NoneNone

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out artifactual data.

In Vitro Kinetic Inhibition Assay (Nitrocefin-based)

This assay determines the IC50​ and k2​/K values of the inhibitors against purified β-lactamases.

Workflow Prep Prepare Purified β-Lactamase (e.g., KPC-2) Incubate Pre-incubate with Avibactam or Relebactam Prep->Incubate Nitrocefin Add Nitrocefin (Chromogenic Substrate) Incubate->Nitrocefin Measure Measure Absorbance at 482 nm Nitrocefin->Measure Analyze Calculate IC50 & k2/K (Inhibition Kinetics) Measure->Analyze

Caption: In vitro kinetic assay workflow for evaluating DBO β-lactamase inhibition.

Step-by-Step Protocol:

  • Enzyme Preparation: Dilute purified KPC-2 or OXA-48 in 50 mM sodium phosphate buffer (pH 7.0) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: BSA acts as a carrier protein. Without it, highly purified, low-concentration enzymes will adsorb to the hydrophobic walls of the polystyrene microtiter plate, artificially lowering the baseline Vmax​ and invalidating the kinetic calculations.

  • Inhibitor Pre-Incubation: Add varying concentrations of avibactam or relebactam (e.g., 0.0027 µM to 160 µM) to the enzyme and incubate for exactly 15 minutes at 25°C.

    • Causality: DBOs are slow, tight-binding inhibitors. Immediate addition of the reporter substrate would severely underestimate their potency because the covalent acyl-enzyme intermediate requires time to reach equilibrium.

  • Substrate Addition: Add 20 µM nitrocefin (a chromogenic cephalosporin) to all wells.

  • Measurement & Validation: Read absorbance continuously at 482 nm for 10 minutes.

    • Self-Validating Control: Include a "No-Inhibitor Control" (enzyme + buffer + nitrocefin) to establish the uninhibited hydrolysis rate, and a "Background Control" (buffer + nitrocefin only) to subtract spontaneous substrate degradation. If the background control shows significant color change, the nitrocefin stock is degraded and the assay must be rejected.

Broth Microdilution (MIC) Synergy Assay

This cell-based assay evaluates how effectively the DBO restores the activity of its partner β-lactam antibiotic.

Step-by-Step Protocol:

  • Inoculum Standardization: Prepare a bacterial suspension of the target strain (e.g., K. pneumoniae expressing KPC-2) to exactly 5×105 CFU/mL in cation-adjusted Mueller-Hinton broth.

    • Causality: A standardized inoculum prevents the "inoculum effect." An overly dense bacterial population produces excess β-lactamase that stoichiometrically overwhelms the inhibitor, resulting in a falsely elevated Minimum Inhibitory Concentration (MIC).

  • Drug Titration: Perform a 2-fold serial dilution of the partner antibiotic (ceftazidime for avibactam; imipenem for relebactam) across the microtiter plate. Keep the DBO inhibitor concentration fixed at 4 mg/L in all test wells.

    • Causality: Fixing the inhibitor concentration at 4 mg/L mimics the steady-state pharmacokinetics achieved in human plasma. This isolates the efficacy of the primary β-lactam as the sole variable.

  • Incubation & Reading: Incubate at 37°C for 18-20 hours.

    • Self-Validating Control: Include a "Growth Control" (bacteria + broth, no drug) and a "Sterility Control" (broth only). The assay is only valid if the growth control forms a distinct pellet and the sterility control remains optically clear.

Sources

Validation

Breaking the Shield: A Comparative Guide to (2S,5S)-Avibactam vs. Vaborbactam in Carbapenem-Resistant Strains

Executive Summary The proliferation of Carbapenem-Resistant Enterobacterales (CRE) represents a critical hurdle in modern antimicrobial therapy. At the forefront of combating Klebsiella pneumoniae carbapenemase (KPC)-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The proliferation of Carbapenem-Resistant Enterobacterales (CRE) represents a critical hurdle in modern antimicrobial therapy. At the forefront of combating Klebsiella pneumoniae carbapenemase (KPC)-producing strains are two novel β-lactamase inhibitors (BLIs): (2S,5S)-avibactam sodium salt and vaborbactam. While both restore the efficacy of their partner β-lactams (ceftazidime and meropenem, respectively), their distinct chemical scaffolds—a diazabicyclooctane (DBO) versus a cyclic boronic acid (CBA)—dictate divergent mechanistic behaviors, resistance profiles, and clinical applications[1]. This guide provides a rigorous, data-driven comparison for researchers and drug development professionals.

Mechanistic Divergence: DBOs vs. Cyclic Boronic Acids

Understanding the structural biology of these inhibitors is crucial for rational drug deployment and next-generation pipeline development.

Avibactam (Diazabicyclooctane): Avibactam is a non-β-lactam inhibitor that utilizes a unique, reversible covalent binding mechanism. It targets Ambler Class A, Class C, and select Class D (e.g., OXA-48) serine β-lactamases[1][2]. Upon entering the active site, the nucleophilic serine of the KPC enzyme attacks the avibactam amide bond, leading to ring opening and the formation of a stable acyl-enzyme complex[2][3]. Uniquely, this reaction can reverse (deacylation), regenerating the intact avibactam molecule rather than undergoing hydrolysis[2].

Vaborbactam (Cyclic Boronic Acid): Vaborbactam was explicitly engineered as a transition-state analog to inhibit Ambler Class A carbapenemases (specifically KPCs) and Class C cephalosporinases[4][5]. The boron atom acts as a highly effective electrophile, mimicking the transition state of β-lactam hydrolysis to form a reversible, high-affinity boronate ester with the catalytic serine[1][4].

The D179Y Mutation Paradigm: The clinical Achilles' heel of ceftazidime-avibactam is the emergence of KPC omega-loop mutations, most notably the D179Y substitution[3][6]. This mutation alters the enzyme's active site, increasing its affinity for ceftazidime while reducing avibactam's binding affinity by approximately 20-fold[6]. Conversely, vaborbactam's transition-state mimicry is highly resilient to this structural shift; its potency is reduced by no more than 2-fold against D179Y variants, allowing meropenem-vaborbactam to retain robust bactericidal activity against avibactam-resistant isolates[6].

Logical Mapping of Inhibition and Resistance

G KPC KPC Serine Carbapenemase (Ambler Class A) Mutant KPC Omega-Loop Mutations (e.g., D179Y, L169P) KPC->Mutant Selective Pressure Avi (2S,5S)-Avibactam (Diazabicyclooctane) MechAvi Covalent Reversible Binding (Ring Opening) Avi->MechAvi Vab Vaborbactam (Cyclic Boronic Acid) MechVab Transition-State Inhibition (Boronate Ester) Vab->MechVab MechAvi->KPC Inhibits MechVab->KPC Inhibits OutAvi Reduced Inhibitor Affinity (Resistance Emergence) Mutant->OutAvi Impact on Avibactam OutVab Stable Inhibitor Affinity (Retained Efficacy) Mutant->OutVab Impact on Vaborbactam

Logical mapping of KPC inhibition and resistance dynamics for Avibactam vs. Vaborbactam.

Quantitative Performance Benchmarks

In vitro surveillance data highlights the potent restoration of β-lactam activity by both inhibitors against KPC-producing Enterobacterales. However, subtle differences in MIC distributions exist.

Antimicrobial CombinationTarget Pathogen ProfileMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility RateResistance Drivers
Ceftazidime-Avibactam KPC-producing CRE1 / 44 / 4~98%KPC-2/3 mutations (D179Y), Metallo-β-lactamases[6][7]
Meropenem-Vaborbactam KPC-producing CRE0.06 / 81 / 8~99%OmpK35/36 porin loss + high KPC expression[1][7]

Note: Avibactam is tested at a fixed concentration of 4 mg/L, while vaborbactam is tested at a fixed 8 mg/L[7]. Neither agent possesses activity against Class B Metallo-β-lactamases (MBLs) like NDM or VIM[5][7].

Experimental Protocols for Comparative Assessment

As an application scientist, executing precise, self-validating methodologies is paramount for evaluating BLBLI combinations. The following protocols are designed to ensure data integrity through built-in causality checks.

Protocol A: Broth Microdilution (MIC Determination)

Causality Check: Traditional antibiotic combinations (like trimethoprim/sulfamethoxazole) use fixed ratios. However, BLIs like avibactam and vaborbactam are tested at fixed concentrations (4 mg/L and 8 mg/L, respectively)[7]. This design mimics the steady-state pharmacokinetic trough levels achieved in human plasma, ensuring that the in vitro assay accurately reflects the inhibitor's ability to saturate the periplasmic β-lactamases regardless of the partner β-lactam's concentration.

Step-by-Step Workflow:

  • Inoculum Preparation: Isolate KPC-producing strains (e.g., K. pneumoniae ATCC BAA-1705 as a positive control, and ATCC BAA-1706 as a negative control). Prepare a 0.5 McFarland suspension in sterile saline, then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve ~5 × 10⁵ CFU/mL.

  • Plate Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of the partner β-lactam (ceftazidime: 0.25 to 128 mg/L; meropenem: 0.015 to 64 mg/L).

  • Inhibitor Addition:

    • To the ceftazidime wells, add avibactam sodium salt to a final fixed concentration of 4 mg/L[7].

    • To the meropenem wells, add vaborbactam to a final fixed concentration of 8 mg/L[7].

  • Incubation & Validation: Inoculate the plates and incubate at 35°C for 16-20 hours.

  • Self-Validation Readout: The MIC is the lowest concentration of the β-lactam that completely inhibits visual growth. The assay is only valid if the ATCC BAA-1705 control demonstrates a >4-fold reduction in MIC upon the addition of the inhibitor compared to the β-lactam alone, confirming active enzyme inhibition.

Protocol B: Time-Kill Kinetics & Resistance Selection Assay

Causality Check: MIC values provide a static snapshot of susceptibility but fail to capture bactericidal dynamics or the emergence of resistant subpopulations. A 24-hour time-kill assay, coupled with terminal plating on drug-supplemented agar, differentiates between true eradication and transient suppression (which leads to resistance).

Step-by-Step Workflow:

  • Culture Initiation: Grow the target KPC-producing isolate to logarithmic phase in CAMHB. Adjust to a starting inoculum of 1 × 10⁶ CFU/mL in 10 mL flasks.

  • Drug Exposure: Dose the flasks with:

    • Flask 1: Growth Control (No drug)

    • Flask 2: Ceftazidime (1x MIC) + Avibactam (4 mg/L)

    • Flask 3: Meropenem (1x MIC) + Vaborbactam (8 mg/L)

  • Kinetic Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours. Serially dilute in cold saline (to halt drug action) and plate on drug-free Mueller-Hinton agar.

  • Resistance Screening (Self-Validating Step): At the 24-hour mark, take a 1 mL sample from Flasks 2 and 3, centrifuge, resuspend in 100 µL saline, and plate entirely on agar containing 4x the MIC of the respective drug combination.

  • Analysis: A bactericidal effect is defined as a ≥3 log₁₀ decrease in CFU/mL. Any colonies growing on the 4x MIC plates at 24 hours indicate the selection of resistant mutants (e.g., D179Y for avibactam[6] or OmpK36 porin loss for vaborbactam[1]). These colonies must be subjected to whole-genome sequencing to map the resistance mechanism.

Conclusion

Both (2S,5S)-avibactam and vaborbactam are highly effective at rescuing their partner β-lactams from KPC-mediated hydrolysis. However, their structural differences dictate their clinical utility. Avibactam offers broader coverage (including OXA-48) but is susceptible to targeted active-site mutations (D179Y)[2][6]. Vaborbactam, while narrower in scope, provides a highly resilient transition-state inhibition that maintains efficacy against avibactam-resistant KPC variants[1][6]. Drug development professionals must weigh these evolutionary trajectories when designing next-generation combination therapies.

Sources

Comparative

Comparative Pharmacodynamics of (2S,5S)-Avibactam Sodium Salt Combinations: A Technical Guide for Drug Development

The advent of (2S,5S)-avibactam sodium salt marked a paradigm shift in antimicrobial pharmacodynamics. As a non-β-lactam β-lactamase inhibitor, its unique diazabicyclooctane (DBO) core provides a mechanism of action fund...

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Author: BenchChem Technical Support Team. Date: April 2026

The advent of (2S,5S)-avibactam sodium salt marked a paradigm shift in antimicrobial pharmacodynamics. As a non-β-lactam β-lactamase inhibitor, its unique diazabicyclooctane (DBO) core provides a mechanism of action fundamentally different from legacy inhibitors like clavulanate or tazobactam[1]. For drug development professionals and application scientists, understanding the comparative pharmacodynamics (PD) of avibactam combinations—specifically ceftazidime-avibactam (CZA) and aztreonam-avibactam (AZA)—is critical for designing dosing regimens that maximize bacterial eradication while suppressing resistance.

The Mechanistic Causality of Avibactam's PD Target

Legacy β-lactamase inhibitors act as "suicide substrates," undergoing irreversible fragmentation upon binding to the target enzyme. In stark contrast, avibactam covalently acylates the nucleophilic serine residue of class A, C, and some class D enzymes to form a highly stable carbamoyl-enzyme complex, but this reaction is uniquely reversible[1]. Following regioselective ring opening of the cyclic urea group, the complex can deacylate, releasing the intact avibactam molecule back into the microenvironment[2].

This reversible chemistry dictates its pharmacodynamic causality. Because the inhibitor is not permanently consumed, the critical PD parameter is not the total drug exposure (AUC) or maximum concentration (Cmax). Instead, efficacy is driven by the percentage of the dosing interval during which the free drug concentration remains above a Critical Threshold (%fT>CT)[3]. Maintaining this threshold ensures the chemical equilibrium heavily favors the acylated, inhibited state, preventing the enzyme from regaining function and thereby providing continuous protection to the partner β-lactam[3].

Mechanism E Serine β-Lactamase (Active Enzyme) C Covalent Carbamoyl-Enzyme Complex (Acylation) E->C Nucleophilic Attack A Avibactam (DBO Core) A->C Ring Opening R Reversible Ring Closure (Deacylation) C->R Recyclization R->E Intact Avibactam Release R->A Regenerated Inhibitor

Reversible acylation and recyclization mechanism of avibactam inhibiting serine β-lactamases.

Comparative Pharmacodynamics: CZA vs. AZA

When evaluating avibactam combinations, the partner β-lactam defines both the antimicrobial spectrum and the specific PD targets required for clinical success.

Table 1: Comparative Pharmacodynamic Indices of Avibactam Combinations

CombinationPrimary Target Pathogensβ-Lactam PD TargetAvibactam PD TargetKey Mechanistic Advantage
Ceftazidime-Avibactam (CZA) KPC, AmpC, OXA-48 producing Enterobacteriaceae%fT>MIC > 50%%fT>CT (1.0 mg/L) > 50%Broad-spectrum serine β-lactamase coverage.
Aztreonam-Avibactam (AZA) MBL-producing Enterobacteriaceae (NDM, VIM, IMP)%fT>MIC > 60%%fT>CT (2.5 mg/L) > 50%Aztreonam evades MBLs; avibactam blocks co-expressed ESBLs.

Ceftazidime-Avibactam (CZA) CZA is the clinical standard for Enterobacteriaceae producing serine carbapenemases. The PD target for ceftazidime is %fT>MIC > 50%, while avibactam requires a %fT>CT of 1 mg/L for >50% of the dosing interval to achieve a 1-log10 kill[3]. However, CZA fails against Metallo-β-Lactamases (MBLs) because avibactam cannot inhibit class B zinc-dependent enzymes[4].

Aztreonam-Avibactam (AZA) AZA was rationally designed to overcome MBL-mediated resistance. Aztreonam, a monobactam, is intrinsically stable against MBL hydrolysis but is rapidly destroyed by co-expressed ESBLs and AmpCs[4]. By pairing it with avibactam, the serine β-lactamases are neutralized, allowing aztreonam to reach its penicillin-binding protein (PBP) targets[4]. The PD target for AZA is more stringent due to rapid aztreonam degradation in high-inoculum environments: aztreonam requires 60% fT>MIC, and avibactam requires 50% fT>CT of 2.5 mg/L[5].

Self-Validating Experimental Methodologies

To derive and validate these PD targets, researchers utilize highly controlled in vitro systems. The following protocols emphasize self-validation to ensure data integrity and causality.

Protocol 1: Static Time-Kill Kinetics (Synergy & CT Determination)

This assay establishes the fundamental Critical Threshold (CT) for avibactam and validates synergistic bactericidal activity.

  • Inoculum Preparation: Prepare target isolates (e.g., MBL-producing K. pneumoniae) to a high-density starting inoculum of 10^8 CFU/mL. Causality: A high inoculum simulates severe infection (e.g., ventilator-associated pneumonia) and increases the statistical probability of detecting resistant subpopulations[4].

  • Internal Controls Setup: Establish a growth control (drug-free) to validate logarithmic growth, and monotherapy controls (aztreonam alone; avibactam alone). Causality: Avibactam monotherapy controls prove that the inhibitor lacks intrinsic antibacterial activity at clinical doses[6].

  • Matrix Dosing: Expose the bacteria to a matrix of aztreonam concentrations (0.25× to 4× MIC) crossed with fixed avibactam concentrations (0, 1, 2, 4, 8, 16 mg/L)[6].

  • Pharmacodynamic Sampling: Extract aliquots at 0, 4, 8, 10, and 24 hours. Wash samples via centrifugation prior to plating to prevent drug carryover, serially dilute, and plate on Mueller-Hinton agar.

  • Data Synthesis: A synergistic effect is validated if the combination yields a ≥2 log10 CFU/mL reduction compared to the most active single agent at 24 hours[6].

Protocol 2: Hollow-Fiber Infection Model (HFIM)

Static assays cannot account for drug clearance. The HFIM simulates human pharmacokinetics to validate the %fT>CT targets over multiday exposures.

  • System Priming: Inoculate the extracapillary space of a cellulosic hollow-fiber cartridge with 10^8 CFU/mL of the pathogen[4]. The semi-permeable fibers allow nutrients and drugs to pass freely while trapping the bacteria.

  • Pharmacokinetic Simulation: Program computerized syringe pumps to infuse the β-lactam and avibactam into a central reservoir. Set the elimination pump rates to simulate the specific human half-lives of the drugs[4].

  • PK Validation (Control): Sample the central reservoir periodically and analyze via LC-MS/MS to confirm the simulated concentration-time profile matches the intended human exposure and to monitor for spontaneous drug degradation[6].

  • PD Quantification: Extract bacterial samples daily for up to 7 days. Plate on both drug-free agar (to quantify total viable burden) and drug-supplemented agar (to detect the emergence of resistant mutants)[3].

HFIM_Workflow C1 Growth Control (No Drug) C2 Monotherapy (Drug A / B) N1 Inoculum Prep (10^8 CFU/mL) N1->C1 Validate Growth N1->C2 Validate Synergy N2 HFIM Cartridge (Extracapillary Space) N1->N2 N5 PD Sampling (CFU & Resistance) N2->N5 Time-course Extraction N3 Computerized Pumps (PK Simulation) N4 Central Reservoir (Drug Mixing) N3->N4 Infuse Drug N4->N2 Circulate Media

Hollow-Fiber Infection Model (HFIM) workflow with integrated self-validating controls.

Conclusion

The pharmacodynamics of avibactam combinations represent a masterclass in rational drug design. By understanding the causal link between avibactam's reversible acylation mechanism and its %fT>CT target, drug developers can accurately model dosing regimens that prevent inhibitor depletion. While CZA remains a powerhouse against serine carbapenemases, the optimized AZA combination represents the next frontier in neutralizing MBL-producing, pan-drug-resistant pathogens.

References
  • Source: tandfonline.
  • Source: nih.
  • Source: nih.
  • Source: asm.
  • Source: nih.
  • Source: nih.

Sources

Validation

Benchmarking (2S,5S)-Avibactam Sodium Salt Against Novel Non-Beta-Lactam Inhibitors

The global proliferation of carbapenem-resistant Enterobacterales (CRE) and multidrug-resistant Pseudomonas aeruginosa has forced a paradigm shift in antimicrobial development. Traditional β-lactamase inhibitors (e.g., c...

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Author: BenchChem Technical Support Team. Date: April 2026

The global proliferation of carbapenem-resistant Enterobacterales (CRE) and multidrug-resistant Pseudomonas aeruginosa has forced a paradigm shift in antimicrobial development. Traditional β-lactamase inhibitors (e.g., clavulanic acid, tazobactam) are increasingly obsolete against Ambler Class A carbapenemases (like KPC) and Class C cephalosporinases. This has driven the development of novel non-β-lactam inhibitors.

As an application scientist, benchmarking these next-generation molecules requires moving beyond basic susceptibility readouts. We must understand the structural causality of their inhibition and employ rigorous, self-validating biochemical and microbiological assays. This guide objectively benchmarks (2S,5S)-avibactam sodium salt against two prominent alternatives: relebactam and vaborbactam.

Mechanistic Benchmarking: Structural Causality of Inhibition

To accurately benchmark these compounds, we must first dissect how their distinct chemical architectures dictate their interaction with the active-site serine of target β-lactamases.

The Diazabicyclooctane (DBO) Advantage: Avibactam & Relebactam

Avibactam is a non-β-lactam diazabicyclooctane (DBO) that demonstrates potent inhibition of Ambler Class A (e.g., KPC), Class C (AmpC), and critical Class D (e.g., OXA-48) serine β-lactamases[1]. Unlike classical "suicide inhibitors" that undergo irreversible hydrolytic degradation after acylating the enzyme, avibactam forms a highly stable carbamoyl-enzyme complex[2].

The Causality of Reversibility: The decarbamylation of avibactam does not proceed via hydrolysis. Instead, it occurs via the recyclization of the DBO fused-ring structure. This ring closure restores the intact inhibitor, releasing it back into the periplasmic space to neutralize subsequent β-lactamase enzymes[2].

Relebactam shares this DBO core and recyclization mechanism but incorporates a piperidine ring. This steric addition reduces its susceptibility to efflux pumps in P. aeruginosa, though it critically restricts its activity against Class D carbapenemases like OXA-48[1].

The Cyclic Boronate Approach: Vaborbactam

Vaborbactam relies on a fundamentally different chemical logic. As a cyclic boronic acid, it acts as a transition-state analog[1]. The boron atom electrophilically attacks the active-site serine, forming a tetrahedral adduct that perfectly mimics the high-energy transition state of β-lactam hydrolysis. While this yields exceptional potency against KPC enzymes, vaborbactam lacks meaningful efficacy against Class D enzymes (OXA-48) and metallo-β-lactamases (MBLs)[1].

MOA SBL Serine β-Lactamase (Free Enzyme) EI_Avi Non-Covalent Complex (E:I) SBL->EI_Avi + Avibactam EI_Vab Non-Covalent Complex (E:I) SBL->EI_Vab + Vaborbactam Avi Avibactam (DBO) Reversible Covalent Vab Vaborbactam Cyclic Boronate Acyl Carbamoyl-Enzyme Complex (E-I*) EI_Avi->Acyl Ring Opening (Acylation) Boronate Tetrahedral Boronate Adduct (E-I*) EI_Vab->Boronate Nucleophilic Attack Acyl->SBL Recyclization (Intact Release) Boronate->SBL Reversible Dissociation

Figure 1: Divergent inhibition pathways of DBOs (Avibactam) vs. Cyclic Boronates (Vaborbactam).

Quantitative Efficacy Profile

When benchmarking these inhibitors, their spectrum of activity and optimal testing parameters dictate their clinical utility. The table below summarizes the critical comparative metrics.

Feature(2S,5S)-AvibactamRelebactamVaborbactam
Chemical Class Diazabicyclooctane (DBO)Diazabicyclooctane (DBO)Cyclic Boronic Acid
Mechanism of Action Reversible Covalent (Recyclization)Reversible Covalent (Recyclization)Reversible Covalent (Transition State Analog)
Primary Target Classes Ambler Class A, C, D (OXA-48)[1]Ambler Class A, C[1]Ambler Class A (KPC), C[1]
Clinical Partner Antibiotic CeftazidimeImipenem/CilastatinMeropenem
Fixed MIC Testing Conc. 4 mg/L[3]4 mg/L[3]8 mg/L[3]

Experimental Methodologies: Self-Validating Protocols

Generating reproducible benchmarking data requires rigorous control of assay kinetics and bacterial physiology. Below are the definitive protocols for evaluating these inhibitors in vitro.

Protocol A: Steady-State Kinetics ( Ki​ Determination) via Nitrocefin Reporter Assay

Scientific Rationale: DBOs like avibactam are slow, tight-binding inhibitors. Standard Michaelis-Menten kinetic assays without pre-incubation will severely underestimate their potency. Pre-incubating the enzyme and inhibitor allows the system to reach steady-state equilibrium before the introduction of the reporter substrate.

  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.5) supplemented with 0.1 mg/mL Bovine Serum Albumin (BSA). Causality: BSA prevents the non-specific adsorption of the highly dilute recombinant β-lactamase to the polystyrene microplate walls, preventing artificial loss of enzyme activity.

  • Enzyme-Inhibitor Pre-Incubation: Dispense 1 nM of recombinant target enzyme (e.g., KPC-2) into the microplate. Add serial dilutions of avibactam (e.g., 0.1 nM to 10 µM). Incubate at 30°C for exactly 15 minutes.

  • Reporter Addition: Inject 100 µM of nitrocefin (a chromogenic cephalosporin reporter).

  • Kinetic Readout: Immediately monitor absorbance at λ=482 nm for 10 minutes using a spectrophotometric microplate reader to capture the linear phase of substrate hydrolysis.

  • Data Synthesis & Validation: Calculate the initial velocity ( v0​ ) for each well. Plot fractional activity ( vi​/v0​ ) against inhibitor concentration. Because avibactam tightly binds the target, fit the data to the Morrison equation for tight-binding inhibition to derive the apparent Ki​ .

Protocol B: CLSI Broth Microdilution for MIC Benchmarking

Scientific Rationale: The Clinical and Laboratory Standards Institute (CLSI) mandates specific parameters for MIC testing to ensure clinical translatability[4]. Standardizing the bacterial inoculum ensures the ratio of inhibitor molecules to target periplasmic enzymes remains constant, preventing the "inoculum effect" from skewing the MIC.

  • Media Formulation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: CAMHB provides physiological Ca2+ and Mg2+ concentrations, which are critical for stabilizing the Gram-negative outer membrane and accurately assessing porin-mediated uptake. Supplement the broth with the benchmarked inhibitor at its CLSI-defined fixed concentration (Avibactam: 4 mg/L; Vaborbactam: 8 mg/L)[3].

  • Antibiotic Titration: Perform a 2-fold serial dilution of the partner β-lactam (e.g., ceftazidime) across the 96-well plate, leaving 50 µL per well.

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a working concentration of 1×106 CFU/mL[4].

  • Inoculation: Add 50 µL of the working inoculum to each well (final assay volume = 100 µL, final inoculum = 5×105 CFU/mL).

  • Incubation & Validation: Incubate at 35°C in ambient air for 16-20 hours[4]. Validate the assay by ensuring the Quality Control strain (E. coli ATCC 25922) falls within its acceptable MIC range. Read the MIC as the lowest concentration completely inhibiting visual growth.

MIC_Workflow Step1 1. Media & Inhibitor Prep CAMHB + Fixed Inhibitor (Avibactam: 4 mg/L) Step2 2. Antibiotic Titration 2-Fold Serial Dilution of Partner β-Lactam Step1->Step2 Base Matrix Step4 4. Microplate Inoculation 1:1 Volume Ratio (Antibiotic : Inoculum) Step2->Step4 50 µL/well Step3 3. Inoculum Standardization 0.5 McFarland (~1.5x10^8 CFU/mL) Diluted to 5x10^5 CFU/mL Step3->Step4 50 µL/well Step5 5. Incubation & Readout 35°C for 16-20h Determine Optical Clarity Step4->Step5 Standardized Assay

Figure 2: Standardized CLSI Broth Microdilution Workflow for Inhibitor Combinations.

References

  • Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition - ACS Publications | 2

  • Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs - MDPI | 1

  • In-vitro activity of newly-developed β-lactamase inhibitors avibactam, relebactam and vaborbactam in combination with anti-pseudomonal β-lactams - d-nb.info | 3

  • 1 CLSI Archived Methods - CLSI | 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2S,5S)-Avibactam Sodium Salt

As a Senior Application Scientist, I frequently consult with research teams transitioning from theoretical drug design to active benchwork. Handling (2S,5S)-Avibactam Sodium Salt —a potent, non-β-lactam β-lactamase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams transitioning from theoretical drug design to active benchwork. Handling (2S,5S)-Avibactam Sodium Salt —a potent, non-β-lactam β-lactamase inhibitor—requires a rigorous approach to laboratory safety.

While Avibactam is highly effective at restoring cephalosporin efficacy against multidrug-resistant Gram-negative bacteria by covalently and reversibly binding to β-lactamases[1], the concentrated laboratory-grade powder poses specific occupational hazards. The molecule features a reactive carbamoyl group and a sulfate ester[1]. In its pure sodium salt form, it is highly hygroscopic. This means that upon contact with ambient moisture or sweat on unprotected skin, it rapidly dissolves, creating localized high-concentration solutions that cause severe irritation and facilitate dermal absorption[2].

To ensure operational safety and scientific integrity, every handling protocol must be treated as a self-validating system where the physicochemical properties of the compound dictate the protective measures.

Physicochemical & Hazard Profile

Before handling the compound, it is critical to understand its quantitative hazard profile. The data below synthesizes the core properties that dictate our operational parameters.

Property / HazardTechnical Details
CAS Number 1192491-61-4 (Sodium Salt)[3]
Molecular Formula C7H10N3NaO6S[4]
Molecular Weight 287.23 g/mol [4]
GHS Classifications Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3 (Respiratory)[2]
Storage Conditions -20°C, tightly closed, protect from humidity[5]
Solubility ~10 g/L in Water[1]

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated Avibactam sodium powder. The following PPE matrix outlines the required gear and the mechanistic causality behind each choice.

  • Respiratory Protection

    • Protocol Standard: NIOSH-approved N95 or P100 particulate respirator ()[5].

    • Causality: Avibactam sodium powder is prone to aerosolization during weighing. Inhalation of these micro-particles triggers STOT SE 3 (Respiratory tract irritation)[2]. The reactive sulfate ester can interact with the mucosal membranes of the respiratory tract, leading to acute inflammation.

  • Hand & Skin Protection

    • Protocol Standard: Impervious nitrile gloves (minimum 0.11 mm thickness, EN 374 compliant) and a flame-resistant, impermeable lab coat ()[6].

    • Causality: Because the sodium salt is hygroscopic, micro-dust settling on unprotected skin will utilize ambient humidity or sweat to dissolve, leading to localized Skin Irritation (Category 2)[6]. Gloves must be inspected for micro-tears prior to handling, as solvent vehicles (like DMSO or water) act as permeation enhancers.

  • Eye Protection

    • Protocol Standard: Tightly fitting safety goggles with side-shields conforming to EN 166 or NIOSH standards ()[7].

    • Causality: The compound causes Serious Eye Irritation (Category 2A)[2]. Standard safety glasses leave the orbital area vulnerable to airborne dust; goggles create a micro-environment seal that prevents reactive dust from contacting the cornea.

Operational Workflow: Reconstitution & Handling

To maintain the structural integrity of the sulfate ester and protect the researcher, follow this self-validating, step-by-step methodology for taking Avibactam from cold storage to a usable stock solution.

  • Thermal Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, degrading the compound and increasing skin-adherence risks.

  • Environmental Control: Transfer the equilibrated vial to a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. Ensure the ventilation system is active to capture any aerosolized particulates[5].

  • Weighing: Using an anti-static spatula, weigh the required mass.

    • Causality: Static charge can cause the fine powder to repel and aerosolize, increasing inhalation risks.

  • Reconstitution: Add the appropriate volume of sterile water or DMSO to achieve the desired concentration. Cap the vial and vortex gently until fully dissolved.

  • Storage: Aliquot the stock solution into single-use microcentrifuge tubes and store immediately at -20°C. Avoid repeated freeze-thaw cycles.

Workflow Start Equip Full PPE (N95, EN 374 Gloves, Goggles) Transfer Transfer to Fume Hood or Biosafety Cabinet Start->Transfer Equilibrate Equilibrate to Room Temp (Prevent Condensation) Transfer->Equilibrate Weigh Weigh Avibactam Sodium (Minimize Dust) Equilibrate->Weigh Reconstitute Reconstitute in Solvent (e.g., Water/DMSO) Weigh->Reconstitute Store Aliquot & Store at -20°C (Desiccated) Reconstitute->Store

Fig 1: Step-by-step operational workflow for the safe handling and reconstitution of Avibactam.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent environmental discharge and personnel exposure.

  • Evacuation and Assessment: Halt operations and assess if the spill is a dry powder or a reconstituted liquid.

  • Containment (Powder): Do NOT dry sweep. Dry sweeping aerosolizes the reactive powder. Instead, cover the spill with a damp absorbent towel to suppress dust, or use a dedicated HEPA-filtered vacuum[5].

  • Containment (Liquid): Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite or universal binders) ()[2].

  • Chemical Decontamination: Scrub the affected surfaces and equipment with 70% ethanol or isopropanol[2].

    • Causality: Alcohol effectively solubilizes residual traces of the compound and facilitates mechanical removal without causing excessive aqueous spreading.

  • Disposal: Place all contaminated materials into a designated, sealable hazardous waste container.

SpillResponse Spill Spill Detected Type Identify Spill Type Spill->Type Powder Powder Spill Type->Powder Liquid Liquid Spill Type->Liquid Sweep Cover with Damp Towel (Avoid Dust Formation) Powder->Sweep Absorb Absorb with Liquid-Binding Material (Diatomite) Liquid->Absorb Decon Decontaminate Surface (Scrub with 70% Alcohol) Sweep->Decon Absorb->Decon Dispose Dispose in Approved Hazardous Waste Container Decon->Dispose

Fig 2: Decision tree and response protocol for Avibactam sodium powder and liquid spills.

Waste Disposal Plan

Avibactam sodium must not be discharged into drains, water courses, or the general environment[5].

  • Solid Waste: Any expired powder, contaminated gloves, or empty vials must be disposed of via a licensed hazardous waste disposal company. The mandated destruction method is incineration in a facility equipped with an afterburner and scrubber[7].

    • Causality: High-temperature incineration breaks down the diazabicyclooctane core, while the scrubber system neutralizes the toxic sulfur oxides (SOx) and nitrogen oxides (NOx) generated from the combustion of the sulfate and carbamoyl groups.

  • Aqueous Waste: Collect all aqueous waste and first-pass washings in clearly labeled, chemically compatible carboys for institutional hazardous waste pickup.

References

  • Material Safety Data Sheets: Avibactam Sodium Source: Cleanchem Laboratories URL:[Link]

  • Avibactam Sodium - Molecule of the Week Source: American Chemical Society (ACS) URL:[Link]

Sources

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